molecular formula C52H59F10N11O8 B10823841 Elunonavir CAS No. 2242428-57-3

Elunonavir

Cat. No.: B10823841
CAS No.: 2242428-57-3
M. Wt: 1156.1 g/mol
InChI Key: ZTSLYWLHCOINNI-NAGULJCZSA-N
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Description

Elunonavir is a useful research compound. Its molecular formula is C52H59F10N11O8 and its molecular weight is 1156.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2242428-57-3

Molecular Formula

C52H59F10N11O8

Molecular Weight

1156.1 g/mol

IUPAC Name

methyl N-[(2S)-1-[2-[[4-[1-(difluoromethyl)pyrazol-3-yl]-2,6-difluorophenyl]methyl]-2-[(2S,3S)-2-hydroxy-4-[4-[2-[2-[(1S,5R)-8-(oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octan-3-yl]pyrimidin-5-yl]ethynyl]phenyl]-3-[[(2S)-4,4,4-trifluoro-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]butyl]hydrazinyl]-4,4,4-trifluoro-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C52H59F10N11O8/c1-49(2,51(57,58)59)41(66-47(77)79-5)43(75)65-39(17-29-10-7-28(8-11-29)9-12-30-20-63-46(64-21-30)70-22-32-13-14-33(23-70)73(32)34-26-81-27-34)40(74)25-71(69-44(76)42(67-48(78)80-6)50(3,4)52(60,61)62)24-35-36(53)18-31(19-37(35)54)38-15-16-72(68-38)45(55)56/h7-8,10-11,15-16,18-21,32-34,39-42,45,74H,13-14,17,22-27H2,1-6H3,(H,65,75)(H,66,77)(H,67,78)(H,69,76)/t32-,33+,39-,40-,41+,42+/m0/s1

InChI Key

ZTSLYWLHCOINNI-NAGULJCZSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C#CC2=CN=C(N=C2)N3C[C@H]4CC[C@@H](C3)N4C5COC5)[C@H](CN(CC6=C(C=C(C=C6F)C7=NN(C=C7)C(F)F)F)NC(=O)[C@H](C(C)(C)C(F)(F)F)NC(=O)OC)O)NC(=O)OC)C(F)(F)F

Canonical SMILES

CC(C)(C(C(=O)NC(CC1=CC=C(C=C1)C#CC2=CN=C(N=C2)N3CC4CCC(C3)N4C5COC5)C(CN(CC6=C(C=C(C=C6F)C7=NN(C=C7)C(F)F)F)NC(=O)C(C(C)(C)C(F)(F)F)NC(=O)OC)O)NC(=O)OC)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Elunonavir (GS-1156): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of HIV Protease Inhibitors

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral drugs. However, a major challenge with existing HIV protease inhibitors is their rapid metabolism by cytochrome P450 enzymes in the liver and intestine. This leads to low systemic exposure and short half-lives, necessitating co-administration with a pharmacokinetic enhancer like ritonavir to achieve once-daily dosing. These enhancers, while effective, can lead to numerous drug-drug interactions. The development of an unboosted, potent HIV protease inhibitor with a long half-life has been a significant goal in HIV research.

The Discovery of Elunonavir (GS-1156): A Novel Design Strategy

Gilead Sciences embarked on a program to develop a metabolically stable HIV protease inhibitor that would not require a pharmacokinetic booster. The core hypothesis was that attaching a rigid, rod-shaped molecular appendage to a known HIV protease inhibitor scaffold would sterically hinder its interaction with the active site of CYP enzymes, thereby reducing its metabolism. This "stabilizer" approach, inspired by work on their HCV NS5A inhibitor program, was applied to a scaffold based on atazanavir. Extensive optimization of this concept led to the identification of this compound (GS-1156) as a clinical candidate.

Chemical Structure
  • Molecular Formula: C52H59F10N11O8

  • CAS Registry Number: 2242428-57-3

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease. By binding to the active site of the enzyme, it prevents the proteolytic cleavage of the Gag and Gag-Pol polyproteins, which are essential for the production of mature, infectious virions. This disruption of the viral life cycle effectively suppresses viral replication.

cluster_virus HIV Life Cycle cluster_inhibition Mechanism of this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Produces HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage by Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Produces Immature, Non-infectious Virions Immature, Non-infectious Virions HIV Protease->Immature, Non-infectious Virions Leads to Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->HIV Protease Inhibits cluster_preclinical Preclinical Development cluster_clinical Clinical Development In Vitro Assays Low In Vitro Clearance Animal PK Studies Mouse, Rat, Monkey, Minipig Pharmacokinetics In Vitro Assays->Animal PK Studies Human PK Prediction Predicted t½ = 150 hours Animal PK Studies->Human PK Prediction Phase Ia SAD Study Single Ascending Dose (15, 50, 150, 250 mg) Human PK Prediction->Phase Ia SAD Study Informs Observed Human Half-life\n(> 2 weeks) Observed Human Half-life (> 2 weeks) Phase Ia SAD Study->Observed Human Half-life\n(> 2 weeks) Determines cluster_selection Resistance Selection cluster_analysis Analysis of Resistant Strain Culture with Sub-EC50 this compound Culture with Sub-EC50 this compound Monitor Viral Replication (p24) Monitor Viral Replication (p24) Culture with Sub-EC50 this compound->Monitor Viral Replication (p24) Viral Breakthrough Viral Breakthrough Monitor Viral Replication (p24)->Viral Breakthrough Harvest Virus Harvest Virus Viral Breakthrough->Harvest Virus Infect Fresh Cells with Higher [this compound] Infect Fresh Cells with Higher [this compound] Harvest Virus->Infect Fresh Cells with Higher [this compound] Phenotypic Analysis Phenotypic Analysis Harvest Virus->Phenotypic Analysis Characterize Genotypic Analysis Genotypic Analysis Harvest Virus->Genotypic Analysis Characterize Determine Fold-Change in EC50 Determine Fold-Change in EC50 Phenotypic Analysis->Determine Fold-Change in EC50 Sequence Protease Gene Sequence Protease Gene Genotypic Analysis->Sequence Protease Gene Identify Mutations Identify Mutations Sequence Protease Gene->Identify Mutations

References

Elunonavir: A Technical Overview of an Investigational HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed synthesis pathway for Elunonavir (GS-1156) is not publicly available in patents or peer-reviewed literature at the time of this report. The synthesis workflow presented herein is a hypothetical pathway based on the known synthesis of similar azapeptide HIV protease inhibitors and is intended for illustrative purposes only.

Introduction

This compound (also known as GS-1156) is an investigational antiviral drug developed by Gilead Sciences for the treatment of HIV-1 infection.[1][2] It belongs to the class of drugs known as protease inhibitors (PIs), which play a crucial role in the management of HIV by disrupting the viral life cycle.[1][3] A key characteristic of this compound is its high metabolic stability, which allows for a long half-life in the body without the need for a pharmacokinetic enhancer (booster) like ritonavir or cobicistat.[4] This attribute has the potential to reduce drug-drug interactions and pill burden for patients.

Chemical Structure and Properties

This compound is a complex azapeptide analogue. Its chemical properties are summarized in the table below.

IdentifierValue
IUPAC Name dimethyl (3S,8S,9S,12S)-6-({4-[1-(difluoromethyl)-1H-pyrazol-3-yl]-2,6 difluorophenyl}methyl)-8-hydroxy-9-{[4-({2-[8-(oxetan-3-yl)-3,8 diazabicyclo[3.2.1]octan-3-yl]pyrimidin-5-yl}ethynyl)phenyl]methyl}-4,11-dioxo-3,12-bis(1,1,1-trifluoro-2-methylpropan-2-yl)-2,5,6,10,13-pentaazatetradecane-1,14-dioate
CAS Number 2242428-57-3
Molecular Formula C₅₂H₅₉F₁₀N₁₁O₈
Molecular Weight 1156.08 g/mol
Synonyms GS-1156

Mechanism of Action: HIV-1 Protease Inhibition

This compound targets the HIV-1 protease, an essential enzyme for the virus's replication. During the viral life cycle, HIV produces long polypeptide chains (Gag-Pol polyproteins) that must be cleaved into smaller, functional proteins for the virus to mature and become infectious. HIV-1 protease is responsible for this critical cleavage process.

Protease inhibitors like this compound are designed to mimic the transition state of the natural substrates of the HIV-1 protease. They bind to the active site of the enzyme with high affinity, preventing it from cleaving the Gag-Pol polyproteins. As a result, the virus cannot assemble new, mature virions, and its replication is halted.

HIV_Protease_Inhibition cluster_0 Normal Viral Maturation cluster_1 Inhibition by this compound Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Polyprotein->HIV_Protease Cleavage Immature_Virion Immature, Non-infectious Virion Polyprotein->Immature_Virion No Cleavage Functional_Proteins Functional Viral Proteins HIV_Protease->Functional_Proteins Inactive_Complex Inactive Protease-Elunonavir Complex Mature_Virion Mature Infectious Virion Functional_Proteins->Mature_Virion Assembly This compound This compound This compound->HIV_Protease Binding & Inhibition

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Hypothetical Synthesis Pathway

As the specific synthesis of this compound is not publicly disclosed, a generalized, hypothetical synthesis workflow for a complex azapeptide HIV protease inhibitor is presented below. This would typically involve the synthesis of several complex fragments followed by their sequential coupling.

Hypothetical_Synthesis_Workflow A Starting Material A (e.g., Protected Amino Acid) Fragment1 Synthesis of Fragment 1 (Multi-step) A->Fragment1 B Starting Material B (e.g., Heterocyclic Precursor) Fragment2 Synthesis of Fragment 2 (Multi-step) B->Fragment2 C Starting Material C (e.g., Chiral Epoxide) Fragment3 Synthesis of Fragment 3 (Multi-step) C->Fragment3 Intermediate1 Intermediate D Fragment1->Intermediate1 Intermediate2 Intermediate E Fragment2->Intermediate2 Coupling1 Fragment Coupling (e.g., Amide Bond Formation) Fragment3->Coupling1 Intermediate1->Coupling1 Coupling2 Fragment Coupling (e.g., Suzuki or Sonogashira Coupling) Intermediate2->Coupling2 Coupling1->Intermediate2 Deprotection Final Deprotection & Purification Coupling2->Deprotection This compound This compound Deprotection->this compound

References

Elunonavir's Mechanism of Action on HIV Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elunonavir (GS-2853) is a novel, investigational inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and replication. Developed by Gilead Sciences, this compound is engineered for high metabolic stability, enabling a long plasma half-life without the need for a pharmacokinetic enhancer. This technical guide provides a comprehensive overview of the available data on this compound's mechanism of action, focusing on its biochemical and biophysical interactions with HIV-1 protease. The information presented herein is intended to inform researchers and professionals in the field of antiretroviral drug development.

Introduction to HIV-1 Protease and Its Inhibition

HIV-1 protease is an aspartic protease that functions as a homodimer. It plays a critical role in the viral life cycle by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This proteolytic processing is a crucial step in the maturation of infectious virions. Inhibition of HIV-1 protease prevents the formation of mature viral particles, rendering them non-infectious. Consequently, HIV-1 protease has been a key target for antiretroviral therapy.

This compound is a next-generation protease inhibitor designed to address some of the limitations of earlier drugs in this class, such as the need for pharmacokinetic boosting and the development of drug resistance. It is based on the atazanavir scaffold and has been modified to enhance its metabolic stability.

Mechanism of Action of this compound

Based on its structural class and the established mechanism of other HIV protease inhibitors, this compound acts as a competitive inhibitor of the HIV-1 protease. It is designed to bind with high affinity to the active site of the enzyme, mimicking the transition state of the natural substrate. By occupying the active site, this compound prevents the protease from binding to and cleaving the viral polyproteins.

Signaling Pathway of HIV-1 Protease Activity

The following diagram illustrates the catalytic role of HIV-1 protease in the viral life cycle and the point of intervention for this compound.

HIV_Protease_Pathway Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease (Active Dimer) HIV-1 Protease (Active Dimer) Gag-Pol Polyprotein->HIV-1 Protease (Active Dimer) Substrate Binding Mature Viral Proteins & Enzymes Mature Viral Proteins & Enzymes HIV-1 Protease (Active Dimer)->Mature Viral Proteins & Enzymes Proteolytic Cleavage Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins & Enzymes->Infectious Virion Assembly This compound This compound This compound->HIV-1 Protease (Active Dimer) Competitive Inhibition

HIV-1 Protease Catalytic Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the available quantitative data for this compound, including its in vitro antiviral activity and pharmacokinetic properties in various species.

Table 1: In Vitro Antiviral Activity of this compound
ParameterValueCell LineNotes
EC50 4.7 nMMT-4The 50% effective concentration against wild-type HIV-1.[1]
Table 2: Preclinical and Phase Ia Pharmacokinetic Parameters of this compound
SpeciesRouteDoseT1/2CLVssF (%)
Rat Oral-19 h (MRT)--39
Dog Oral-----
Cynomolgus Monkey Oral--0.66 L/h/kg2.1 L/kg3
Human (Phase Ia) Oral15 mg9.67 days---
Human (Phase Ia) Oral50 mg17.7 days---
Human (Phase Ia) Oral150 mg17.4 days---
Human (Phase Ia) Oral250 mg16.5 days---

T1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability; MRT: Mean Residence Time.[1]

Experimental Protocols

While specific, detailed protocols for the this compound studies have not been publicly released, the following are representative methodologies for key experiments in the evaluation of HIV protease inhibitors.

HIV-1 Protease Enzyme Inhibition Assay (General Protocol)

This type of assay is used to determine the inhibitory constant (Ki) of a compound against purified HIV-1 protease.

Workflow:

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Recombinant HIV-1 Protease Recombinant HIV-1 Protease Incubate Protease + this compound Incubate Protease + this compound Recombinant HIV-1 Protease->Incubate Protease + this compound Fluorogenic Substrate Fluorogenic Substrate Add Substrate Add Substrate Fluorogenic Substrate->Add Substrate This compound Dilutions This compound Dilutions This compound Dilutions->Incubate Protease + this compound Incubate Protease + this compound->Add Substrate Monitor Fluorescence Monitor Fluorescence Add Substrate->Monitor Fluorescence Calculate Rate of Reaction Calculate Rate of Reaction Monitor Fluorescence->Calculate Rate of Reaction Determine IC50 Determine IC50 Calculate Rate of Reaction->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

General workflow for an HIV-1 protease enzyme inhibition assay.

Methodology:

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • A fluorogenic peptide substrate that mimics a natural cleavage site of the protease.

    • Assay buffer (e.g., sodium acetate buffer at a specific pH).

    • This compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • A fluorescence plate reader.

  • Procedure:

    • Recombinant HIV-1 protease is pre-incubated with varying concentrations of this compound in the assay buffer for a specified time to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

    • The 50% inhibitory concentration (IC50) is determined by plotting the reaction velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Km).

Antiviral Activity Assay in Cell Culture (General Protocol)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Workflow:

Antiviral_Assay_Workflow cluster_infection Cell Infection cluster_incubation Incubation cluster_readout Readout & Analysis Plate Susceptible Cells (e.g., MT-4) Plate Susceptible Cells (e.g., MT-4) Add this compound Dilutions Add this compound Dilutions Plate Susceptible Cells (e.g., MT-4)->Add this compound Dilutions Infect with HIV-1 Infect with HIV-1 Add this compound Dilutions->Infect with HIV-1 Incubate for several days Incubate for several days Infect with HIV-1->Incubate for several days Measure Viral Replication Measure Viral Replication Incubate for several days->Measure Viral Replication Determine EC50 Determine EC50 Measure Viral Replication->Determine EC50

General workflow for a cell-based antiviral activity assay.

Methodology:

  • Materials:

    • A susceptible cell line (e.g., MT-4 T-cells).

    • A laboratory-adapted strain of HIV-1.

    • Cell culture medium and supplements.

    • This compound, serially diluted.

    • A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system).

  • Procedure:

    • Susceptible cells are seeded in a multi-well plate.

    • The cells are treated with a range of concentrations of this compound.

    • The treated cells are then infected with a known amount of HIV-1.

    • The infected cells are incubated for a period of time (typically 3-7 days) to allow for viral replication.

  • Data Analysis:

    • The extent of viral replication in the presence of the inhibitor is measured and compared to the replication in untreated control wells.

    • The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Resistance Profile

While specific quantitative data on this compound's activity against a wide range of protease inhibitor-resistant HIV-1 strains are not yet publicly available, it has been described as having a "high barrier to resistance" and an "improved resistance profile" in in vitro studies.[1] This suggests that this compound may retain activity against viral strains that have developed resistance to other protease inhibitors. A high barrier to resistance typically implies that multiple mutations in the protease enzyme are required to confer significant resistance to the drug.

Structural Insights

A co-crystal structure of this compound bound to HIV-1 protease has not been publicly released. However, based on its atazanavir scaffold, it is expected to bind in the active site of the protease in a similar manner to other peptidomimetic inhibitors. These inhibitors typically form a network of hydrogen bonds with the backbone atoms of the active site residues, as well as hydrophobic interactions with the side chains of the amino acids lining the binding pocket. The "rigid, rod-shaped molecular appendage" that contributes to this compound's metabolic stability is a key structural feature that distinguishes it from other protease inhibitors.[1] The precise interactions of this moiety with the protease and its influence on the inhibitor's binding affinity and resistance profile remain to be fully elucidated through structural studies.

Conclusion

This compound is a promising investigational HIV-1 protease inhibitor with a unique pharmacological profile characterized by high metabolic stability and a long half-life. Its mechanism of action is based on the competitive inhibition of the viral protease. The available in vitro data demonstrate potent antiviral activity. Further studies, including the publication of detailed biochemical data against resistant strains and co-crystal structures, will provide a more complete understanding of its mechanism of action and its potential role in the management of HIV-1 infection.

References

Elunonavir: A Technical Deep Dive into its Interaction with HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the binding affinity and kinetics of elunonavir (GS-1156), a novel, long-acting HIV-1 protease inhibitor developed by Gilead Sciences. This compound is engineered for high metabolic stability, allowing for a significantly prolonged half-life without the need for a pharmacokinetic booster.[1][2][3] This document outlines the available data on its interaction with its target, HIV-1 protease, and the experimental methodologies utilized in such characterizations.

Core Mechanism of Action: Inhibition of HIV-1 Protease

This compound is classified as an HIV-1 protease inhibitor.[4][5] Its primary mechanism of action involves binding to the active site of the HIV-1 protease enzyme. This binding prevents the protease from cleaving newly synthesized viral polyproteins into mature, functional proteins essential for the assembly of new, infectious virions. By disrupting this critical step in the viral lifecycle, this compound effectively suppresses viral replication.

The catalytic cycle of HIV-1 protease is a well-understood process that this compound and other protease inhibitors are designed to disrupt. The following diagram illustrates the key steps in this enzymatic process.

HIV1_Protease_Catalytic_Cycle cluster_cycle HIV-1 Protease Catalytic Cycle cluster_inhibition Inhibition by this compound ES Enzyme-Substrate Complex (ES) INT Tetrahedral Intermediate (INT) ES->INT Nucleophilic attack by water molecule EP Enzyme-Product Complex (EP) INT->EP Intermediate breakdown E Free Enzyme (E) EP->E Product release E->ES Substrate binding This compound This compound EI Enzyme-Inhibitor Complex (EI) This compound->EI E_inhibited->EI Binding to active site

Caption: HIV-1 Protease Catalytic Cycle and Inhibition by this compound.

Binding Affinity and Potency

Direct quantitative data on the binding affinity (K_i, K_d) and binding kinetics (k_on, k_off) of this compound to HIV-1 protease are not yet publicly available. However, its potent antiviral activity has been demonstrated.

The half-maximal effective concentration (EC50) of this compound has been determined in cell-based assays, providing a measure of its ability to inhibit viral replication.

Table 1: this compound Antiviral Activity

ParameterValueCell LineReference
EC504.7 nMMT-4 human T-cell

For comparative purposes, the following table summarizes the binding affinities and antiviral activities of other well-characterized HIV protease inhibitors.

Table 2: Comparative Binding Affinities and Antiviral Activities of HIV-1 Protease Inhibitors

InhibitorK_d (M)K_i (nM)EC50 (nM)Reference
Darunavir4.5 x 10⁻¹²-3
Tipranavir1.9 x 10⁻¹¹--
Lopinavir--1.1 (WT PR)
Ritonavir--0.3 (WT PR)
Atazanavir--17.8 (WT PR)
Amprenavir--23.2 (WT PR)
Indinavir--31.9 (WT PR)

Experimental Protocols

The determination of binding affinity and kinetics for HIV protease inhibitors typically involves a combination of enzymatic assays and biophysical techniques. While specific protocols for this compound have not been published, the following methodologies are standard in the field.

HIV-1 Protease Enzyme Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease.

Objective: To determine the concentration of the inhibitor required to reduce the protease activity by 50% (IC50).

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic peptide substrate specific for HIV-1 protease

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5)

  • Test inhibitor (this compound) at various concentrations

  • Microplate reader capable of fluorescence detection

Workflow:

Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - HIV-1 Protease - Substrate - Inhibitor dilutions start->prepare_reagents pre_incubation Pre-incubate Protease with Inhibitor prepare_reagents->pre_incubation add_substrate Initiate Reaction: Add Substrate pre_incubation->add_substrate kinetic_read Monitor Fluorescence (Kinetic Read) add_substrate->kinetic_read data_analysis Data Analysis: Calculate IC50 kinetic_read->data_analysis end End data_analysis->end

References

Preclinical Pharmacological Profile of GS-1156 (Elunavir): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-1156, also known as elunavir, is a novel, investigational antiretroviral agent classified as a human immunodeficiency virus (HIV) protease inhibitor.[1][2] Developed by Gilead Sciences, elunavir has been engineered for high metabolic stability, a characteristic that distinguishes it from many other protease inhibitors that are susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes.[3] This inherent stability is designed to overcome the need for pharmacokinetic enhancement, thereby potentially reducing drug-drug interactions and simplifying treatment regimens.[3] Preclinical data indicate that elunavir is a potent inhibitor of HIV replication with a high barrier to the development of resistance.[3] This whitepaper provides a comprehensive overview of the available preclinical pharmacological data for GS-1156, including its mechanism of action, in vitro antiviral activity, and in vivo pharmacokinetic profile across multiple species. While detailed proprietary experimental protocols and comprehensive safety pharmacology data are not publicly available, this guide synthesizes the existing scientific literature to offer a thorough understanding of elunavir's preclinical characteristics.

Introduction

HIV protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART), playing a crucial role in the management of HIV-1 infection. They function by preventing the proteolytic cleavage of Gag and Pol polyproteins, which are essential for the production of mature, infectious virions. However, a significant limitation of many protease inhibitors is their rapid metabolism, necessitating co-administration with a pharmacokinetic booster like ritonavir to achieve therapeutic plasma concentrations. This can lead to complex drug regimens and an increased risk of drug-drug interactions.

Elunavir (GS-1156) was developed to address this limitation. Its chemical structure is designed to be resistant to CYP-mediated metabolism, leading to a significantly prolonged half-life. This unique property suggests the potential for less frequent dosing without the need for a boosting agent. This technical guide will delve into the preclinical data that form the basis of our current understanding of GS-1156's pharmacological profile.

Mechanism of Action

GS-1156 is a competitive inhibitor of the HIV-1 protease enzyme. This enzyme is critical for the lifecycle of the virus as it cleaves newly synthesized polyproteins into their functional protein components. By binding to the active site of the protease, elunavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.

cluster_virus HIV-infected Cell cluster_drug Pharmacological Intervention Viral RNA Viral RNA Viral Polyproteins (Gag-Pol) Viral Polyproteins (Gag-Pol) Viral RNA->Viral Polyproteins (Gag-Pol) Translation Mature Viral Proteins Mature Viral Proteins Viral Polyproteins (Gag-Pol)->Mature Viral Proteins Cleavage Immature Virion Immature Virion Viral Polyproteins (Gag-Pol)->Immature Virion Assembly HIV Protease HIV Protease HIV Protease->Viral Polyproteins (Gag-Pol) Catalyzes Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Assembly GS-1156 GS-1156 GS-1156->HIV Protease Inhibits

Caption: Simplified signaling pathway of HIV protease and its inhibition by GS-1156.

In Vitro Antiviral Activity

The in vitro antiviral potency of GS-1156 has been evaluated to determine its efficacy in inhibiting HIV replication in cell culture.

Quantitative Data
ParameterValueCell Line
EC504.7 nMMT-4 human T-cell line
Experimental Protocols

While specific, detailed protocols for the antiviral assays of GS-1156 are not publicly available, a general methodology for determining the EC50 of an antiviral compound against HIV in a cell-based assay is described below.

Start Start Prepare serial dilutions of GS-1156 Prepare serial dilutions of GS-1156 Start->Prepare serial dilutions of GS-1156 Seed MT-4 cells in 96-well plates Seed MT-4 cells in 96-well plates Prepare serial dilutions of GS-1156->Seed MT-4 cells in 96-well plates Infect cells with HIV-1 Infect cells with HIV-1 Seed MT-4 cells in 96-well plates->Infect cells with HIV-1 Add GS-1156 dilutions to wells Add GS-1156 dilutions to wells Infect cells with HIV-1->Add GS-1156 dilutions to wells Incubate for 5-7 days Incubate for 5-7 days Add GS-1156 dilutions to wells->Incubate for 5-7 days Measure viral replication (e.g., p24 antigen ELISA) Measure viral replication (e.g., p24 antigen ELISA) Incubate for 5-7 days->Measure viral replication (e.g., p24 antigen ELISA) Calculate EC50 value Calculate EC50 value Measure viral replication (e.g., p24 antigen ELISA)->Calculate EC50 value End End Calculate EC50 value->End Start Start Acclimate Sprague-Dawley rats Acclimate Sprague-Dawley rats Start->Acclimate Sprague-Dawley rats Administer GS-1156 (oral gavage) Administer GS-1156 (oral gavage) Acclimate Sprague-Dawley rats->Administer GS-1156 (oral gavage) Collect blood samples at specified time points Collect blood samples at specified time points Administer GS-1156 (oral gavage)->Collect blood samples at specified time points Process blood to obtain plasma Process blood to obtain plasma Collect blood samples at specified time points->Process blood to obtain plasma Analyze plasma samples for GS-1156 concentration (LC-MS/MS) Analyze plasma samples for GS-1156 concentration (LC-MS/MS) Process blood to obtain plasma->Analyze plasma samples for GS-1156 concentration (LC-MS/MS) Perform pharmacokinetic analysis Perform pharmacokinetic analysis Analyze plasma samples for GS-1156 concentration (LC-MS/MS)->Perform pharmacokinetic analysis Determine CL, Vss, and F Determine CL, Vss, and F Perform pharmacokinetic analysis->Determine CL, Vss, and F End End Determine CL, Vss, and F->End

References

Elunonavir Structural Analogues and Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elunonavir (GS-1156) is a novel, investigational HIV-1 protease inhibitor characterized by its remarkable metabolic stability and a long plasma half-life, which allows for the potential of unboosted, infrequent dosing regimens.[1] Developed by Gilead Sciences, this compound is an azapeptide analogue of atazanavir, engineered to resist metabolism by cytochrome P450 enzymes.[2] This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying principles of its design and evaluation.

Introduction to this compound and its Core Structure

This compound was developed to address a key limitation of existing HIV protease inhibitors: rapid metabolism necessitating co-administration with a pharmacokinetic enhancer like ritonavir.[1] The core innovation behind this compound is the attachment of a rigid, rod-shaped molecular appendage, a "stabilizer," to the protease inhibitor scaffold.[3] This strategic modification sterically hinders the access of metabolizing enzymes, thereby significantly increasing the compound's metabolic stability and half-life.[1]

This compound is a potent inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. By blocking this enzyme, protease inhibitors prevent the maturation of new viral particles, rendering them non-infectious.

Quantitative Data on this compound and Analogues

While specific structure-activity relationship (SAR) data for a wide range of this compound analogues is not extensively published in the public domain, the available data for this compound itself provides a benchmark for its performance. The development of related HIV protease inhibitors, particularly those based on the atazanavir scaffold and incorporating moieties like oxazolidinones, offers insights into the effects of structural modifications.

Table 1: In Vitro Activity and Physicochemical Properties of this compound (GS-1156)

ParameterValueCell Line / ConditionsReference
EC50 4.7 nMMT-4 human T-cell line
LogD 3.9-

Table 2: Preclinical Pharmacokinetic Parameters of this compound (GS-1156)

SpeciesRouteDoseMRT (h)Bioavailability (F) (%)Predicted Human Half-life (h)Reference
Rat--1939-
CD-1 Mouse---61-
Sprague-Dawley Rat---39-
Cynomolgus Monkey---3-
Rhesus Monkey---7-
Gottingen Minipig---18-
HumanOral15-250 mg--> 2 weeks

Experimental Protocols

The development and evaluation of this compound and its analogues involve a series of standardized experimental protocols. Below are detailed methodologies for key assays.

HIV-1 Protease Activity Assay (Fluorometric)

This assay is a fundamental tool for determining the inhibitory potency of compounds against the HIV-1 protease.

Principle: The assay utilizes a fluorogenic substrate that, when cleaved by HIV-1 protease, releases a fluorescent group. The increase in fluorescence intensity is directly proportional to the protease activity. Inhibitors will reduce the rate of fluorescence increase.

Materials:

  • HIV-1 Protease (recombinant)

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Test compounds (dissolved in DMSO)

  • Microplate reader with fluorescence detection (Ex/Em = 330/450 nm)

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the test compound dilutions. Include a positive control (protease without inhibitor) and a negative control (buffer only).

  • Add the HIV-1 protease to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the HIV-1 Protease Substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode at 37°C for 1-3 hours.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rates against the compound concentrations and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Antiviral Activity Assay in Cell Culture

This assay determines the efficacy of the compounds in inhibiting HIV-1 replication in a cellular environment.

Principle: Human T-cell lines (e.g., MT-4) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured, typically by quantifying the amount of viral p24 antigen produced.

Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stock

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • p24 antigen ELISA kit

Protocol:

  • Seed MT-4 cells in a 96-well plate.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the compound dilutions to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plate at 37°C in a CO2 incubator for 4-5 days.

  • After incubation, collect the cell culture supernatant.

  • Quantify the p24 antigen concentration in the supernatant using an ELISA kit.

  • Plot the p24 concentration against the compound concentration to determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).

Synthesis of Azapeptide HIV Protease Inhibitors

The synthesis of azapeptide analogues like this compound is a complex multi-step process. A general approach often involves the synthesis of a key (hydroxyethyl)hydrazine dipeptide isostere followed by acylation.

General Workflow:

  • Synthesis of the Core Isostere: This typically involves the reaction of a protected epoxide with a hydrazine derivative.

  • Acylation: The core isostere is then acylated with desired side chains at the P1 and P1' positions. For azapeptides, this involves the coupling of carboxylic acids to the hydrazine nitrogens.

  • Introduction of the "Stabilizer" Moiety: For this compound and its direct analogues, the synthesis would include a step to attach the rigid, rod-shaped molecular appendage.

  • Deprotection: The final step involves the removal of protecting groups to yield the active inhibitor.

Visualization of Key Concepts

Mechanism of Action of HIV Protease Inhibitors

The following diagram illustrates the fundamental mechanism by which HIV protease inhibitors block viral maturation.

HIV_Protease_Inhibition Polyprotein Gag-Pol Polyprotein Cleavage Polyprotein->Cleavage Immature_Virion Immature, Non-infectious Virion Polyprotein->Immature_Virion No Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Catalyzes Inactive_Protease Inactive Protease-Inhibitor Complex Structural_Proteins Structural Proteins Cleavage->Structural_Proteins Cleavage Viral_Enzymes Viral Enzymes Cleavage->Viral_Enzymes Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion Protease_Inhibitor Protease Inhibitor (e.g., this compound) Protease_Inhibitor->HIV_Protease Binds to active site

Caption: Mechanism of HIV protease inhibition leading to non-infectious virions.

This compound Design Strategy for Metabolic Stability

This diagram illustrates the logical relationship behind the design of this compound to overcome metabolic instability.

Elunonavir_Design_Strategy Problem Problem: Rapid metabolism of HIV PIs by CYP450 enzymes Hypothesis Hypothesis: Steric shielding of the PI core will reduce access to CYP450 active site Problem->Hypothesis Leads to Strategy Strategy: Attach a rigid, rod-shaped molecular appendage ('stabilizer') Hypothesis->Strategy Informs Implementation Implementation: Synthesize analogues with the 'stabilizer' moiety Strategy->Implementation Guides Outcome Outcome: This compound (GS-1156) with enhanced metabolic stability and long half-life Implementation->Outcome Results in

Caption: Design strategy for enhancing the metabolic stability of this compound.

Experimental Workflow for HIV Protease Inhibitor Evaluation

The following workflow outlines the typical experimental process for evaluating novel HIV protease inhibitors.

PI_Evaluation_Workflow Compound_Synthesis Compound Synthesis (e.g., Azapeptide analogues) Protease_Assay In Vitro HIV-1 Protease Activity Assay Compound_Synthesis->Protease_Assay Antiviral_Assay Cell-Based Antiviral Activity Assay Compound_Synthesis->Antiviral_Assay Determine_IC50 Determine IC50 Protease_Assay->Determine_IC50 Lead_Optimization Lead Optimization (Structure-Activity Relationship) Determine_IC50->Lead_Optimization Determine_EC50 Determine EC50 Antiviral_Assay->Determine_EC50 Determine_EC50->Lead_Optimization PK_Studies Preclinical Pharmacokinetic (PK) Studies in Animals Determine_PK_Params Determine Bioavailability, Half-life, etc. PK_Studies->Determine_PK_Params Determine_PK_Params->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design Lead_Optimization->PK_Studies Clinical_Candidate Selection of Clinical Candidate Lead_Optimization->Clinical_Candidate

Caption: Experimental workflow for the evaluation of HIV protease inhibitors.

Conclusion

This compound represents a significant advancement in the design of HIV protease inhibitors, primarily through its innovative approach to overcoming metabolic instability. While detailed structure-activity relationships for a broad series of this compound analogues are not yet widely available, the foundational principles of its design, coupled with established experimental protocols for inhibitor evaluation, provide a strong framework for future research and development in this area. The continued exploration of novel "stabilizer" moieties and other structural modifications holds promise for the development of next-generation antiretroviral agents with improved pharmacokinetic profiles and patient adherence.

References

Elunonavir's Interaction with Cytochrome P450 Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elunonavir (GS-1156) is a novel, investigational HIV protease inhibitor engineered for exceptional metabolic stability, aiming to eliminate the need for pharmacokinetic boosting with agents like ritonavir.[1] This stability is primarily achieved through a unique structural modification: the attachment of a rigid, rod-shaped molecular appendage. This "stabilizer" motif sterically hinders this compound's access to the active sites of cytochrome P450 (CYP) enzymes, thereby minimizing its potential for CYP-mediated metabolism.[1][2] This design strategy has resulted in a remarkably long plasma half-life in humans, exceeding two weeks in a Phase I clinical trial.[1] While specific quantitative data on the direct inhibition and induction of individual CYP isoforms by this compound are not extensively available in the public domain, its preclinical and clinical profile strongly suggests a significantly reduced potential for drug-drug interactions (DDIs) compared to other protease inhibitors. This guide provides a comprehensive overview of the available information on this compound's interaction with the CYP450 system, including its mechanism of metabolic stability, and outlines the typical experimental protocols used to assess such interactions.

The Challenge of CYP450 Interactions with HIV Protease Inhibitors

HIV protease inhibitors have historically been susceptible to rapid metabolism by CYP enzymes, particularly CYP3A4, in the liver and intestine.[1] This leads to low systemic exposure and short half-lives, necessitating co-administration with a pharmacokinetic enhancer, most commonly ritonavir. Ritonavir is a potent inhibitor of CYP3A4, which effectively "boosts" the plasma concentrations of other protease inhibitors. However, this potent inhibition, along with the induction of other CYP enzymes, leads to a high potential for complex and often clinically significant drug-drug interactions.

This compound's Innovative Approach to Metabolic Stability

This compound was designed to overcome the limitations of earlier protease inhibitors by being inherently metabolically stable. The core innovation is a structural modification that acts as a physical shield, preventing the molecule from fitting into the active sites of CYP enzymes.

Mechanism of Steric Hindrance

The attachment of a rigid, rod-shaped molecular appendage to the this compound scaffold is the key to its metabolic stability. This design is hypothesized to restrict the inhibitor's access to the catalytic core of CYP enzymes, thereby reducing its metabolic turnover.

cluster_0 Standard HIV Protease Inhibitor cluster_1 This compound (GS-1156) HIV_PI HIV Protease Inhibitor CYP3A4_Active_Site CYP3A4 Active Site HIV_PI->CYP3A4_Active_Site Metabolism Metabolites Inactive Metabolites CYP3A4_Active_Site->Metabolites This compound This compound Stabilizer Rigid Appendage (Stabilizer) This compound->Stabilizer CYP3A4_Blocked CYP3A4 Active Site This compound->CYP3A4_Blocked Access Blocked start Start: Prepare Recombinant CYP Enzymes or Human Liver Microsomes preincubation Pre-incubate Enzyme System with Varying Concentrations of this compound start->preincubation add_substrate Add Isoform-Specific Probe Substrate preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation termination Terminate Reaction (e.g., with Acetonitrile) incubation->termination analysis Quantify Metabolite Formation (LC-MS/MS or Fluorescence) termination->analysis calculation Calculate IC50 and/or Ki Values analysis->calculation start Start: Culture Human Hepatocytes treatment Treat Hepatocytes with This compound, Positive Controls, and Vehicle Control for 48-72h start->treatment harvest Harvest Cells treatment->harvest split harvest->split mrna_analysis mRNA Analysis: qRT-PCR for CYP1A2, CYP2B6, CYP3A4 split->mrna_analysis activity_assay Enzyme Activity Assay: Incubate with Probe Substrates split->activity_assay data_analysis Calculate Fold-Change, EC50, and Emax mrna_analysis->data_analysis activity_assay->data_analysis

References

In Silico Modeling of Elunonavir Binding to HIV Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-2247) is a novel, potent HIV protease inhibitor distinguished by its remarkable metabolic stability and a long half-life in humans.[1][2] Understanding the molecular interactions between this compound and the HIV-1 protease is crucial for elucidating its mechanism of action, predicting potential resistance mutations, and guiding the development of next-generation antiretrovirals. In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful computational microscope to investigate these interactions at an atomic level.[3][4][5] This technical guide outlines a comprehensive workflow for the in silico modeling of this compound binding to HIV-1 protease, based on established methodologies for similar inhibitor-protease complexes.

While specific published data on the in silico modeling of this compound is limited, this guide synthesizes common practices and protocols from studies on other HIV protease inhibitors to provide a robust framework for researchers.

Molecular Docking of this compound to HIV-1 Protease

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying key binding interactions and estimating the binding affinity.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow involves the following steps:

  • Preparation of the HIV-1 Protease Structure:

    • A high-resolution crystal structure of HIV-1 protease is retrieved from the Protein Data Bank (PDB). A common choice is a structure complexed with a known inhibitor, which can then be removed. For example, PDB ID: 2Q5K.

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM.

    • The active site is defined, typically encompassing the catalytic dyad (Asp25/Asp25') and surrounding residues.

  • Preparation of the this compound Structure:

    • The 2D structure of this compound is obtained from a chemical database like PubChem.

    • A 3D conformation is generated and optimized using a quantum mechanical method or a suitable force field.

    • Partial charges are assigned to the atoms of the ligand.

  • Docking Simulation:

    • A docking program such as AutoDock, Glide, or MOE is used to perform the docking calculations.

    • The software systematically samples different conformations and orientations of this compound within the defined active site of the protease.

    • A scoring function is used to rank the generated poses based on their predicted binding affinity.

  • Analysis of Docking Results:

    • The top-ranked docking poses are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues of the protease.

    • Important interacting residues often include the catalytic Asp25 and Asp29, as well as Gly27, Asp30, and Ile50.

Visualization of the Molecular Docking Workflow

cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select PDB Structure (e.g., 2Q5K) Clean Clean Protein: Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens & Assign Charges Clean->Hydrogens Define_Site Define Active Site Hydrogens->Define_Site Elunonavir_2D Obtain 2D Structure of this compound Elunonavir_3D Generate & Optimize 3D Structure Elunonavir_2D->Elunonavir_3D Ligand_Charges Assign Partial Charges Elunonavir_3D->Ligand_Charges Run_Docking Run Docking Algorithm (e.g., AutoDock, Glide) Ligand_Charges->Run_Docking Define_Site->Run_Docking Scoring Score & Rank Poses Run_Docking->Scoring Analyze_Pose Analyze Top Pose(s) Scoring->Analyze_Pose Identify_Interactions Identify Key Interactions (H-bonds, Hydrophobic) Analyze_Pose->Identify_Interactions

Caption: Molecular docking workflow for this compound and HIV-1 protease.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-protease complex over time, offering a more realistic representation of the biological system.

Experimental Protocol: Molecular Dynamics Simulation

A typical MD simulation protocol includes the following stages:

  • System Setup:

    • The best-ranked docked complex of this compound and HIV-1 protease is used as the starting structure.

    • The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Counter-ions are added to neutralize the system.

  • Minimization and Equilibration:

    • The system undergoes energy minimization to remove any steric clashes.

    • A series of equilibration steps are performed, typically involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure.

  • Production MD Simulation:

    • A long production simulation is run (typically on the order of nanoseconds to microseconds) to generate a trajectory of the system's atomic motions.

    • Simulations are often performed using software like GROMACS, AMBER, or NAMD with a suitable force field (e.g., Amber99SB).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the occupancy of key hydrogen bonds between this compound and the protease.

    • Radius of Gyration (Rg): To evaluate the compactness of the protein.

    • Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Visualization of the Molecular Dynamics Simulation Workflow

cluster_setup System Setup cluster_equilibration Minimization & Equilibration cluster_production Production MD cluster_analysis Trajectory Analysis Start_Complex Start with Docked This compound-Protease Complex Solvate Solvate in Water Box Start_Complex->Solvate Add_Ions Add Counter-ions Solvate->Add_Ions Minimize Energy Minimization Add_Ions->Minimize NVT NVT Equilibration Minimize->NVT NPT NPT Equilibration NVT->NPT Run_MD Run Production MD Simulation (e.g., 50-100 ns) NPT->Run_MD Analyze_Trajectory Analyze Trajectory Run_MD->Analyze_Trajectory RMSD_RMSF Calculate RMSD, RMSF, Rg Analyze_Trajectory->RMSD_RMSF H_Bonds Analyze Hydrogen Bonds Analyze_Trajectory->H_Bonds Binding_Energy Calculate Binding Free Energy (MM/PBSA, MM/GBSA) Analyze_Trajectory->Binding_Energy

Caption: Molecular dynamics simulation workflow for the this compound-HIV-1 protease complex.

Quantitative Data Summary

The following tables present examples of quantitative data that can be obtained from molecular docking and MD simulation studies. Note: The values presented here are illustrative and based on typical results for other HIV protease inhibitors, as specific data for this compound was not available in the initial search.

Table 1: Molecular Docking Results
ParameterValueDescription
Binding Energy (kcal/mol) -8.0 to -12.0Predicted binding affinity from the docking score.
Inhibitory Constant (Ki) (nM) 1 - 100Estimated inhibitory constant based on binding energy.
Key Interacting Residues Asp25, Asp25', Gly27, Asp30, Ile50Residues in the active site forming key interactions.
Number of Hydrogen Bonds 2 - 5Number of hydrogen bonds formed between this compound and the protease.
Table 2: Molecular Dynamics Simulation Analysis
ParameterValueDescription
Average RMSD (Protein) 1.5 - 3.0 ÅAverage deviation of the protein backbone from the initial structure.
Average RMSD (Ligand) 0.5 - 2.0 ÅAverage deviation of the ligand from its initial docked pose.
Average Radius of Gyration (Rg) 21 - 23 ÅMeasure of the protein's compactness.
Binding Free Energy (MM/PBSA) -30 to -50 kcal/molEstimated binding free energy, indicating a stable complex.
Key Hydrogen Bond Occupancy > 50%Percentage of simulation time key hydrogen bonds are maintained.

Signaling Pathways and Logical Relationships

The interaction of this compound with HIV-1 protease is a critical step in inhibiting viral replication. The following diagram illustrates the logical relationship between this compound binding and the disruption of the HIV life cycle.

cluster_hiv_lifecycle HIV Life Cycle cluster_inhibition Inhibition by this compound Gag_Pol Gag-Pol Polyprotein Synthesis Protease_Activity HIV-1 Protease Activity Gag_Pol->Protease_Activity Cleavage Polyprotein Cleavage Protease_Activity->Cleavage Maturation Viral Maturation Cleavage->Maturation Infection New Cell Infection Maturation->Infection This compound This compound Binding Binding to Protease Active Site This compound->Binding Inhibition Inhibition of Protease Activity Binding->Inhibition prevents substrate binding Inhibition->Protease_Activity Block_Cleavage Blockage of Polyprotein Cleavage Inhibition->Block_Cleavage Immature_Virions Production of Immature, Non-infectious Virions Block_Cleavage->Immature_Virions

Caption: Logical diagram of HIV-1 protease inhibition by this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with HIV-1 protease. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms, stability of the complex, and the energetic factors driving the interaction. These computational approaches are indispensable tools in modern drug discovery, facilitating the rational design of more potent and resilient antiretroviral therapies. Further experimental and computational studies specific to this compound will be crucial to validate and refine these models, ultimately contributing to the ongoing fight against HIV/AIDS.

References

Methodological & Application

Application Notes and Protocols for Elunonavir In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-1156) is a novel, potent, and metabolically stable HIV-1 protease inhibitor.[1] A key advantage of this compound is its long half-life, which is achieved without the need for a pharmacokinetic enhancer, a common requirement for other drugs in this class.[1] These characteristics make this compound a promising candidate for further investigation in the field of HIV treatment.

This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound. The primary assays described are a cell-based antiviral assay using the MT-4 human T-cell line and an MTT assay for cytotoxicity determination.

Mechanism of Action

This compound is an inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[2] HIV-1 protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. By inhibiting this enzyme, this compound prevents the formation of infectious viral particles.

Quantitative Data Summary

The following table summarizes the known in vitro efficacy of this compound. Researchers should aim to reproduce these values and determine the cytotoxicity and selectivity index in their own laboratory settings.

ParameterCell LineValueReference
EC50 MT-44.7 nM[3]
CC50 MT-4To be determined experimentally-
Selectivity Index (SI) MT-4To be calculated (CC50/EC50)-

Note: this compound has demonstrated antiviral activity against a panel of 49 HIV-1 variants with a high resistance barrier, indicating a favorable resistance profile in vitro.[3]

Experimental Protocols

Cell Culture and Virus Propagation
  • Cell Line: MT-4 (human T-cell leukemia) cells.

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB, is recommended for initial screening. The viral stock should be titered to determine the tissue culture infectious dose 50 (TCID50).

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • MT-4 cells

  • 96-well microtiter plates

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤0.1%.

  • Add 100 µL of the diluted this compound to the wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to ensure complete solubilization of formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the cell control and determine the CC50 value using non-linear regression analysis.

Antiviral Activity Assay (p24 ELISA)

This protocol determines the 50% effective concentration (EC50) of this compound by measuring the inhibition of HIV-1 p24 antigen production.

Materials:

  • This compound stock solution (in DMSO)

  • MT-4 cells

  • HIV-1 viral stock

  • 96-well microtiter plates

  • Culture medium

  • HIV-1 p24 Antigen Capture ELISA kit

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 104 cells/well in 50 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the diluted this compound to the appropriate wells.

  • Pre-incubate the plate for 1-2 hours at 37°C.

  • Infect the cells by adding 100 µL of HIV-1 diluted in culture medium to achieve a Multiplicity of Infection (MOI) of approximately 0.01-0.05. Include wells with infected cells without the drug (virus control) and uninfected cells without the drug (cell control).

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer’s instructions.

  • Calculate the percentage of p24 inhibition for each concentration compared to the virus control and determine the EC50 value using non-linear regression analysis.

Visualizations

Elunonavir_Mechanism_of_Action cluster_HIV_Lifecycle HIV-1 Life Cycle in Host Cell cluster_Inhibition Inhibition by this compound HIV_Virus HIV-1 Virion Host_Cell Host T-Cell HIV_Virus->Host_Cell Infection Viral_Polyproteins Gag-Pol Polyproteins (non-functional) Host_Cell->Viral_Polyproteins Viral Gene Expression & Translation Mature_Proteins Mature Viral Proteins (functional) Viral_Polyproteins->Mature_Proteins Cleavage by HIV-1 Protease Blocked_Cleavage Cleavage Blocked Viral_Polyproteins->Blocked_Cleavage New_Virion New Infectious Virion Mature_Proteins->New_Virion Assembly This compound This compound HIV_Protease HIV-1 Protease This compound->HIV_Protease Inhibits NonInfectious_Virion Non-infectious Virion Blocked_Cleavage->NonInfectious_Virion Results in

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Antiviral_Assay_Workflow cluster_Preparation Day 1: Plate Setup cluster_Infection Day 1: Infection cluster_Incubation Day 2-5: Incubation cluster_Analysis Day 6: Data Analysis Seed_Cells Seed MT-4 cells in 96-well plates Prepare_Drug Prepare serial dilutions of this compound Seed_Cells->Prepare_Drug Add_Drug Add this compound dilutions to cells Prepare_Drug->Add_Drug Pre_Incubate Pre-incubate cells with drug (1-2 hours) Add_Drug->Pre_Incubate Infect_Cells Infect cells with HIV-1 (MOI ~0.01-0.05) Pre_Incubate->Infect_Cells Incubate Incubate for 4-5 days at 37°C, 5% CO2 Infect_Cells->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 Antigen Capture ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 Calculate EC50 value p24_ELISA->Calculate_EC50

Caption: Experimental workflow for the this compound antiviral activity assay.

Cytotoxicity_Assay_Workflow cluster_Setup Day 1: Plate Setup cluster_Incubation_Tox Day 2-5: Incubation cluster_Analysis_Tox Day 6: Data Analysis Seed_Cells_Tox Seed MT-4 cells in 96-well plates Prepare_Drug_Tox Prepare serial dilutions of this compound Seed_Cells_Tox->Prepare_Drug_Tox Add_Drug_Tox Add this compound dilutions to cells Prepare_Drug_Tox->Add_Drug_Tox Incubate_Tox Incubate for 4-5 days at 37°C, 5% CO2 Add_Drug_Tox->Incubate_Tox Add_MTT Add MTT reagent (4-hour incubation) Incubate_Tox->Add_MTT Solubilize Add solubilization solution (overnight incubation) Add_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 value Read_Absorbance->Calculate_CC50

Caption: Experimental workflow for the this compound cytotoxicity (MTT) assay.

References

Application Notes and Protocols for Elunonavir HIV-1 Protease Enzymatic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-1156) is a novel, potent, and metabolically stable inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] HIV-1 protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[3] Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a critical target for antiretroviral therapy. This compound was developed to have a high barrier to resistance and a significantly prolonged half-life, potentially reducing dosing frequency without the need for a pharmacokinetic enhancer.[1][4]

These application notes provide a detailed protocol for determining the inhibitory activity of this compound and other compounds against HIV-1 protease using a fluorometric enzymatic assay. This in vitro assay is a fundamental tool for the primary screening and characterization of HIV-1 protease inhibitors.

Mechanism of Action of this compound

This compound is a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural substrate of the protease, binding with high affinity to the enzyme's active site. This binding event blocks the access of the viral polyprotein substrates to the active site, thereby preventing their cleavage and subsequent maturation of the virus.

Elunonavir_Mechanism_of_Action cluster_0 HIV-1 Infected Cell cluster_1 HIV-1 Protease Action cluster_2 Inhibition by this compound Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Inactive Protease-Elunonavir Complex Inactive Protease-Elunonavir Complex HIV-1 Protease->Inactive Protease-Elunonavir Complex Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->HIV-1 Protease Binds to active site Non-infectious Virion Non-infectious Virion Inactive Protease-Elunonavir Complex->Non-infectious Virion Leads to

Mechanism of this compound Inhibition of HIV-1 Protease.

Data Presentation: Inhibitory Potency

While specific enzymatic IC50 and Kᵢ values for this compound are not widely published, its potent antiviral activity has been demonstrated in cell-based assays. The EC50 is the concentration of a drug that gives a half-maximal response, in this case, the inhibition of viral replication in cells. In contrast, the enzymatic IC50 is the concentration of an inhibitor that reduces the activity of the isolated enzyme by 50%.

The table below includes the reported cell-based EC50 for this compound and representative enzymatic inhibition data for other well-characterized HIV-1 protease inhibitors to provide a comparative context.

CompoundTargetAssay TypeIC50KᵢReference
This compound (GS-1156) HIV-1 ProteaseCell-based Antiviral Assay (MT-4 cells)EC50: 4.7 nM Not Reported
RitonavirHIV-1 ProteaseEnzymatic Assay1.5 nM0.015 nM
SaquinavirHIV-1 ProteaseEnzymatic Assay3.5 nM0.12 nM
IndinavirHIV-1 ProteaseEnzymatic Assay12 nM0.36 nM

Experimental Protocols

Fluorometric HIV-1 Protease Enzymatic Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, against recombinant HIV-1 protease. The assay utilizes a fluorogenic substrate containing a cleavage site for HIV-1 protease, which is flanked by a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer - FRET). Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence intensity.

Materials and Reagents:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., based on the p17/p24 cleavage site)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test Compound (this compound)

  • Positive Control Inhibitor (e.g., Ritonavir or Saquinavir)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 490/530 nm or 330/450 nm)

Experimental Workflow:

HIV_Protease_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis A Prepare serial dilutions of this compound in DMSO D Add this compound dilutions, controls (no inhibitor, positive inhibitor), and blank (no enzyme) to 96-well plate A->D B Prepare HIV-1 Protease working solution in Assay Buffer E Add HIV-1 Protease solution to all wells except blank B->E C Prepare fluorogenic substrate working solution in Assay Buffer G Initiate reaction by adding fluorogenic substrate to all wells C->G D->E F Pre-incubate at 37°C for 15 minutes E->F F->G H Measure fluorescence intensity kinetically at 37°C for 60 minutes G->H I Calculate initial reaction rates (V₀) H->I J Plot % inhibition vs. log[this compound] I->J K Determine IC50 value using non-linear regression J->K

Workflow for the HIV-1 Protease Enzymatic Assay.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 0.1 nM).

    • Prepare a stock solution of a positive control inhibitor (e.g., Ritonavir) in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of each this compound dilution to the appropriate wells of a 96-well plate.

    • For the 100% activity control (no inhibitor), add 1 µL of DMSO.

    • For the positive control, add 1 µL of the positive control inhibitor solution.

    • For the blank (background fluorescence), add 1 µL of DMSO.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of HIV-1 Protease in pre-warmed Assay Buffer.

    • Add 50 µL of the HIV-1 Protease working solution to all wells except the blank wells.

    • To the blank wells, add 50 µL of Assay Buffer without the enzyme.

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate in pre-warmed Assay Buffer.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every 1-2 minutes.

Data Analysis:

  • Calculate Initial Reaction Rates:

    • For each well, plot fluorescence intensity versus time.

    • Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

  • Calculate Percent Inhibition:

    • Subtract the slope of the blank from all other slopes.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀ of inhibitor / V₀ of no inhibitor control))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Conclusion

References

Application Notes and Protocols for Elunonavir in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-1156) is a novel, potent, and metabolically stable HIV-1 protease inhibitor (PI) that exhibits a high barrier to resistance.[1] Its unique pharmacological profile, characterized by a long half-life achieved without a pharmacokinetic enhancer, makes it a promising candidate for future antiretroviral therapy (ART) regimens.[1] Combination therapy is the cornerstone of HIV-1 treatment, aiming to maximize viral suppression, minimize the development of drug resistance, and improve patient outcomes. This document provides detailed experimental protocols for evaluating the in vitro efficacy, cytotoxicity, and synergistic potential of this compound in combination with other antiretroviral agents.

Given the absence of published data on specific this compound combination therapies, this document presents a representative experimental framework. The protocols described are based on established methodologies for evaluating other HIV-1 PIs in combination with common ART drug classes, such as Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Integrase Strand Transfer Inhibitors (INSTIs).

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[2][3] Inhibition of this enzyme results in the production of immature, non-infectious virions, thereby halting the spread of the virus.[2] this compound, as an HIV-1 PI, competitively binds to the active site of the protease, preventing this cleavage process.

HIV_Protease_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_drug Pharmacological Intervention Viral RNA Viral RNA Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Produces New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Infectious Virion Infectious Virion New Virion Assembly->Infectious Virion Budding Budding Infectious Virion->Budding This compound This compound This compound->HIV Protease Inhibits

Caption: Mechanism of this compound action on the HIV-1 life cycle.

Data Presentation: Hypothetical In Vitro Combination Activity

The following tables present a template for summarizing the quantitative data from in vitro antiviral, cytotoxicity, and synergy assays. The values provided are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Single Agents

CompoundCell LineEC50 (nM)aCC50 (µM)bSIc
This compoundMT-44.7>100>21277
Tenofovir Alafenamide (TAF)MT-45.3>100>18868
Dolutegravir (DTG)MT-40.51>100>196078

a 50% effective concentration required to inhibit viral replication. b 50% cytotoxic concentration that reduces the viability of uninfected cells. c Selectivity Index (CC50/EC50).

Table 2: Hypothetical Synergy Analysis of this compound in Combination with TAF

This compound (nM)TAF (nM)% InhibitionCombination Index (CI)dSynergy Score (Bliss)e
1.1751.325550.855
2.352.65750.7015
4.75.3900.6525
9.410.6980.6030

d Calculated using the Chou-Talalay method; CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism. e Calculated using the Bliss independence model; Positive values indicate synergy.

Table 3: Hypothetical Synergy Analysis of this compound in Combination with DTG

This compound (nM)DTG (nM)% InhibitionCombination Index (CI)dSynergy Score (Bliss)e
1.1750.1275600.7510
2.350.255800.6020
4.70.51950.5535
9.41.02990.5040

d Calculated using the Chou-Talalay method; CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism. e Calculated using the Bliss independence model; Positive values indicate synergy.

Experimental Protocols

The following are detailed protocols for conducting the key in vitro experiments to assess the efficacy, cytotoxicity, and synergy of this compound in combination with other antiretroviral drugs.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MT-4 cells) Plate_Seeding Plate Cells Cell_Culture->Plate_Seeding Drug_Preparation 2. Drug Preparation (Serial Dilutions) Drug_Addition Add Drug Dilutions Drug_Preparation->Drug_Addition Antiviral_Assay 3a. Antiviral Activity Assay Virus_Infection Infect with HIV-1 Antiviral_Assay->Virus_Infection Cytotoxicity_Assay 3b. Cytotoxicity Assay Incubation Incubate Cytotoxicity_Assay->Incubation Plate_Seeding->Drug_Addition Drug_Addition->Antiviral_Assay Drug_Addition->Cytotoxicity_Assay Virus_Infection->Incubation Readout 4. Assay Readout (e.g., p24 ELISA, MTT) Incubation->Readout Data_Analysis 5. Data Analysis (EC50, CC50, Synergy) Readout->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Cell Lines and Reagents
  • Cell Line: MT-4 cells (human T-cell line) are highly susceptible to HIV-1 infection and are commonly used for antiviral screening.

  • Virus: HIV-1 laboratory-adapted strains (e.g., IIIB, NL4-3) or clinical isolates.

  • Compounds: this compound, and combination agents (e.g., Tenofovir Alafenamide, Dolutegravir).

  • Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), HIV-1 p24 Antigen ELISA kit, Dimethyl sulfoxide (DMSO).

Antiviral Activity Assay (Single Agent and Combination)

This assay determines the concentration of the drug(s) required to inhibit HIV-1 replication by 50% (EC50).

Protocol:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells/well in 50 µL of culture medium.

  • Prepare serial dilutions of this compound and the combination drug(s) in culture medium. For combination studies, a checkerboard format is used where dilutions of this compound are added to the rows and dilutions of the partner drug are added to the columns.

  • Add 50 µL of the drug dilutions to the appropriate wells in triplicate. Include a "virus only" control (no drug) and an "uninfected cells" control.

  • Add 100 µL of HIV-1 stock (at a predetermined multiplicity of infection, MOI) to all wells except the "uninfected cells" control.

  • Incubate the plates for 4-7 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, collect the culture supernatants for HIV-1 p24 antigen quantification.

  • Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of inhibition of p24 production for each drug concentration compared to the "virus only" control.

  • Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the drug(s) that is toxic to the host cells (CC50).

Protocol:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound and the combination drug(s) in the same manner as the antiviral assay.

  • Add 100 µL of the drug dilutions to the wells in triplicate. Include a "cells only" control (with medium) and a "medium only" blank.

  • Incubate the plates for the same duration as the antiviral assay (4-7 days) at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the CC50 value from the dose-response curve.

Drug Synergy Analysis

The interaction between this compound and the combination agent can be quantified using various mathematical models. The checkerboard assay data from the antiviral activity protocol is used for this analysis.

Analysis Methods:

  • Chou-Talalay Combination Index (CI) Method: This method provides a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

  • Bliss Independence Model: This model compares the observed combined effect to the effect predicted assuming the two drugs act independently. A synergy score is calculated, where positive values indicate synergy.

Specialized software such as CompuSyn or MacSynergy can be used to perform these calculations and generate synergy plots.

Conclusion

The provided protocols offer a comprehensive framework for the preclinical in vitro evaluation of this compound in combination with other antiretroviral agents. While specific data for this compound combinations are not yet available, these established methodologies will be instrumental in characterizing its potential role in future HIV-1 treatment regimens. The high potency, metabolic stability, and high barrier to resistance of this compound suggest that it could be a valuable component of simplified and effective combination therapies. Further research is warranted to identify optimal partner drugs and to translate these in vitro findings into clinical applications.

References

Investigational Drug Application Notes & Protocols: Cabotegravir for Long-Acting Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive overview of Cabotegravir (CAB), an integrase strand transfer inhibitor (INSTI), for research in the field of long-acting antiretroviral therapy (ART). Cabotegravir's potent antiviral activity and unique pharmacokinetic profile, allowing for extended dosing intervals, make it a significant agent in the development of both preventative (PrEP) and therapeutic HIV-1 strategies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and a summary of critical data.

Mechanism of Action

Cabotegravir is an HIV-1 integrase strand transfer inhibitor (INSTI).[1][4] It specifically targets the integrase enzyme, which is essential for the replication of HIV. By binding to the active site of the integrase, Cabotegravir prevents the transfer of the viral DNA strand into the host cell's genome. This action effectively halts the viral replication cycle, as the integration of viral DNA is a necessary step for the virus to propagate.

cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Host Cell DNA Host Cell DNA Provirus Provirus (Blocked) Pre-Integration\nComplex Pre-Integration Complex Viral DNA->Pre-Integration\nComplex Forms Complex with Integrase Pre-Integration\nComplex->Provirus Strand Transfer (Integration) Cabotegravir Cabotegravir Cabotegravir->Integrase Binds to Active Site

Caption: Mechanism of action of Cabotegravir as an HIV-1 integrase inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for Cabotegravir from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Antiviral Activity of Cabotegravir
HIV StrainAssay TypeEC50 (nM)Reference
HIV-1 NL4-3Single-cycle1.2 - 1.7
HIV-2 ROD9Single-cycle1.2 - 1.7
HIV-1 Subtype A, B, C, DSingle-cycle1.3 - 2.2
HIV-2 Group A (various)Single-cycle0.92 - 2.7
Wild-Type HIV-1Spreading-infection0.10 (in CSF)
Table 2: Pharmacokinetic Properties of Cabotegravir
FormulationParameterValueUnitReference
Oral TabletTmax3hours
Cmax8.0µg/mL
AUC145µgh/mL
Half-life41hours
Long-Acting (IM)Tmax7days
Cmax8.0µg/mL
AUC1591µgh/mL
Half-life5.6 - 11.5weeks
Protein BindingPlasma Proteins>99.8%
Table 3: Preclinical Efficacy in Macaque Models
Animal ModelChallenge RouteCAB-LA DoseProtection LevelReference
Rhesus MacaquesRectal (SHIV)50 mg/kg q4wHigh Protection
Rhesus MacaquesVaginal (SIV)30 & 50 mg/kgSignificant Protection
Rhesus MacaquesIntravenous (SIV)50 mg/kg (single dose)High Protection

Experimental Protocols

Protocol 3.1: In Vitro Antiviral Activity Assay (Single-Cycle Infection)

This protocol is designed to determine the 50% effective concentration (EC50) of Cabotegravir against various HIV strains.

Materials:

  • HeLa-derived TZM-bl cells (expressing CD4, CCR5, CXCR4)

  • HIV-1 and HIV-2 viral stocks

  • Cabotegravir stock solution (in DMSO)

  • Cell culture medium (DMEM, 10% FBS, antibiotics)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Methodology:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • Drug Dilution: Prepare a serial dilution of Cabotegravir in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Infection: Add the diluted Cabotegravir to the cells, followed by the addition of the HIV viral stock. Include control wells with virus only (no drug) and cells only (no virus, no drug).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of inhibition for each drug concentration relative to the virus-only control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 3.2: Pharmacokinetic Evaluation in Animal Models (Non-Human Primates)

This protocol outlines the procedure for assessing the pharmacokinetic profile of long-acting Cabotegravir in rhesus macaques.

Materials:

  • Healthy, adult rhesus macaques

  • Cabotegravir long-acting (CAB-LA) injectable suspension (200 mg/mL)

  • Anesthetic agents (e.g., ketamine)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system for drug quantification

Methodology:

  • Animal Acclimatization: Acclimate animals to housing and handling procedures according to IACUC guidelines.

  • Dosing: Anesthetize the macaques and administer a single intramuscular (IM) injection of CAB-LA into the gluteal muscle at a specified dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples from a peripheral vein at predetermined time points (e.g., pre-dose, 1, 3, 7, 14, 28, 56, and 84 days post-injection).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify Cabotegravir concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).

Protocol 3.3: Clinical Trial Workflow for Long-Acting PrEP (HPTN 083 Model)

This workflow describes the key phases of a clinical trial evaluating the efficacy and safety of long-acting Cabotegravir for HIV pre-exposure prophylaxis.

cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Arms (Double-Dummy Design) cluster_cab Cabotegravir Arm cluster_tdf TDF/FTC Arm cluster_followup Phase 3: Follow-up & Analysis Screening Screening for Eligibility (HIV-negative, high-risk) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Oral CAB Oral Cabotegravir Lead-in (e.g., 30mg/day for 4-5 weeks) Randomization->Oral CAB Oral TDF/FTC Daily Oral TDF/FTC Randomization->Oral TDF/FTC CAB LA CAB-LA Injections (e.g., 600mg q8w) Oral CAB->CAB LA Monitoring Regular Follow-up Visits (HIV testing, safety labs, adherence counseling) CAB LA->Monitoring Placebo Pills Daily Placebo Pills Oral TDF/FTC->Monitoring Placebo LA Placebo Injections (q8w) Endpoint Primary Endpoint: Incidence of HIV Infection Monitoring->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: Workflow for a Phase 3 clinical trial of long-acting Cabotegravir for PrEP.

Conclusion

Cabotegravir represents a significant advancement in the field of long-acting antiretroviral therapy. Its potent integrase inhibition and extended-release formulation offer a promising alternative to daily oral regimens, with the potential to improve adherence and overall effectiveness in both treatment and prevention settings. The protocols and data presented here provide a foundational resource for researchers engaged in the ongoing development and evaluation of Cabotegravir and similar long-acting antiretroviral agents.

References

Application Notes and Protocols for Studying Elunonavir in Primary HIV Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-1156) is a novel, investigational HIV-1 protease inhibitor characterized by its high metabolic stability, which allows for potent antiviral activity without the need for a pharmacokinetic enhancer (booster) like ritonavir or cobicistat.[1][2] This attribute simplifies treatment regimens and potentially reduces drug-drug interactions. This compound was developed to have a high barrier to resistance and has demonstrated activity against a range of HIV-1 isolates.[1][3]

These application notes provide detailed protocols for the in vitro study of this compound's antiviral activity and resistance profile in primary HIV-1 isolates. The methodologies described are essential for researchers in virology and drug development to evaluate the efficacy of this compound and similar protease inhibitors against clinically relevant viral strains.

Mechanism of Action

This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[3] HIV-1 protease is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. This cleavage process, known as virion maturation, is essential for the production of infectious viral particles. By binding to the active site of the protease, this compound blocks this cleavage, resulting in the release of immature, non-infectious virions.

Quantitative Data

The following table summarizes the available quantitative data on the in vitro activity of this compound. While it has been reported that this compound was tested against a panel of 49 viruses with a high resistance barrier, specific EC50 data for primary and resistant isolates from these studies are not publicly available in the reviewed literature.

Table 1: In Vitro Antiviral Activity of this compound

Cell Line/Isolate TypeVirus StrainAssay MethodParameterValueReference
Human T-cell LineLaboratory-adaptedCytopathic Effect AssayEC504.7 nM
Primary HIV-1 IsolatesWild-typeNot SpecifiedEC50Data not available
Primary HIV-1 IsolatesPI-ResistantNot SpecifiedFold ChangeData not available

EC50: 50% effective concentration, the concentration of the drug that inhibits 50% of viral replication. Fold Change: The ratio of the EC50 for a resistant isolate to the EC50 for a wild-type reference strain.

Experimental Protocols

Preparation of Primary HIV-1 Isolates

Objective: To isolate and propagate HIV-1 from patient peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10)

  • Phytohemagglutinin (PHA)

  • Recombinant human interleukin-2 (rhIL-2)

  • CD8+ T-cell depletion kit

  • p24 antigen ELISA kit

Protocol:

  • Isolate PBMCs from whole blood of HIV-1 infected individuals by density gradient centrifugation using Ficoll-Paque PLUS.

  • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

  • Activate the PBMCs by culturing them in R10 medium containing PHA (2 µg/mL) for 2-3 days.

  • After activation, wash the cells and resuspend them in R10 medium supplemented with rhIL-2 (20 U/mL).

  • To enhance viral growth, patient PBMCs can be co-cultured with PHA-activated PBMCs from a seronegative donor from which CD8+ T-cells have been depleted.

  • Monitor viral replication by measuring the p24 antigen concentration in the culture supernatant every 3-4 days using a p24 antigen ELISA kit.

  • Harvest the culture supernatant when p24 levels peak and store at -80°C in aliquots as viral stocks.

  • Determine the 50% tissue culture infectious dose (TCID50) of the viral stocks using standard methods.

Antiviral Activity Assay in PBMCs

Objective: To determine the 50% effective concentration (EC50) of this compound against primary HIV-1 isolates.

Materials:

  • This compound (GS-1156)

  • PHA-activated PBMCs from healthy donors

  • Primary HIV-1 isolate stocks

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Protocol:

  • Prepare serial dilutions of this compound in R10 medium supplemented with rhIL-2.

  • Seed PHA-activated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Add the serially diluted this compound to the wells. Include wells with no drug as a virus control and wells with no virus as a cell control.

  • Infect the cells with a primary HIV-1 isolate at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • On day 7, harvest the culture supernatant and measure the p24 antigen concentration using a p24 antigen ELISA kit.

  • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Phenotypic Resistance Assay using Recombinant Viruses

Objective: To assess the susceptibility of primary HIV-1 isolates to this compound by generating recombinant viruses containing the patient-derived protease gene.

Materials:

  • HIV-1 vector lacking the protease gene but containing a reporter gene (e.g., luciferase or green fluorescent protein)

  • HEK293T cells

  • Transfection reagent

  • TZM-bl reporter cell line

  • Luciferase assay system

Protocol:

  • Extract viral RNA from patient plasma or culture supernatant.

  • Amplify the protease-coding region of the pol gene by RT-PCR.

  • Clone the amplified patient-derived protease sequence into the HIV-1 vector.

  • Co-transfect HEK293T cells with the recombinant vector and a VSV-G expression vector to produce pseudotyped viral particles.

  • Harvest the supernatant containing the recombinant viruses 48 hours post-transfection and determine the TCID50.

  • Seed TZM-bl cells in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with the recombinant virus stocks.

  • After 48 hours of incubation, measure the reporter gene expression (e.g., luciferase activity).

  • Calculate the EC50 value as described in the antiviral activity assay. The fold change in resistance is calculated by dividing the EC50 of the patient-derived virus by the EC50 of a reference wild-type virus.

Visualizations

HIV_Protease_Signaling_Pathway HIV-1 Virion Maturation Pathway and Inhibition by this compound cluster_host_cell Host Cell Cytoplasm cluster_virion Budding Virion Viral_RNA Viral RNA Ribosome Ribosome Viral_RNA->Ribosome Translation Gag_Pol Gag-Pol Polyprotein Ribosome->Gag_Pol Gag Gag Polyprotein Ribosome->Gag Immature_Virion Immature Virion (Non-infectious) Gag_Pol->Immature_Virion HIV_Protease_Dimer HIV-1 Protease (Dimer) Gag_Pol->HIV_Protease_Dimer Autocatalytic cleavage Mature_Proteins Mature Viral Proteins (Capsid, Nucleocapsid, Matrix, Reverse Transcriptase, Integrase) Gag_Pol->Mature_Proteins Gag->Immature_Virion Assembly at cell membrane Gag->Mature_Proteins HIV_Protease_Dimer->Gag_Pol Cleavage HIV_Protease_Dimer->Gag Cleavage Mature_Virion Mature Virion (Infectious) Mature_Proteins->Mature_Virion Assembly This compound This compound This compound->HIV_Protease_Dimer Inhibition

Caption: HIV-1 maturation pathway and the inhibitory action of this compound.

Antiviral_Activity_Workflow Workflow for Determining this compound Antiviral Activity in Primary HIV-1 Isolates cluster_setup Experiment Setup cluster_infection Infection and Incubation cluster_analysis Data Analysis Isolate_PBMCs 1. Isolate PBMCs from patient blood Activate_PBMCs 2. Activate PBMCs with PHA Isolate_PBMCs->Activate_PBMCs Plate_Cells 4. Plate activated PBMCs Activate_PBMCs->Plate_Cells Prepare_Drug 3. Prepare serial dilutions of this compound Add_Drug 5. Add this compound dilutions to cells Prepare_Drug->Add_Drug Plate_Cells->Add_Drug Infect_Cells 6. Infect cells with primary HIV-1 isolate Add_Drug->Infect_Cells Incubate 7. Incubate for 7 days Infect_Cells->Incubate Harvest_Supernatant 8. Harvest supernatant Incubate->Harvest_Supernatant p24_ELISA 9. Measure p24 antigen Harvest_Supernatant->p24_ELISA Calculate_Inhibition 10. Calculate % inhibition p24_ELISA->Calculate_Inhibition Determine_EC50 11. Determine EC50 Calculate_Inhibition->Determine_EC50 Resistance_Assay_Workflow Workflow for Phenotypic Resistance Assay using Recombinant Viruses cluster_vector_prep Recombinant Virus Preparation cluster_assay Susceptibility Assay cluster_readout Data Readout and Analysis Extract_RNA 1. Extract viral RNA from patient sample RT_PCR 2. Amplify protease gene via RT-PCR Extract_RNA->RT_PCR Clone_Gene 3. Clone protease gene into HIV-1 vector RT_PCR->Clone_Gene Transfect_Cells 4. Co-transfect HEK293T cells Clone_Gene->Transfect_Cells Harvest_Virus 5. Harvest recombinant virus Transfect_Cells->Harvest_Virus Infect_Cells 8. Infect with recombinant virus Harvest_Virus->Infect_Cells Plate_Reporter_Cells 6. Plate TZM-bl reporter cells Add_Drug 7. Add this compound dilutions Plate_Reporter_Cells->Add_Drug Add_Drug->Infect_Cells Incubate 9. Incubate for 48 hours Infect_Cells->Incubate Measure_Reporter 10. Measure reporter gene activity Incubate->Measure_Reporter Calculate_EC50 11. Calculate EC50 Measure_Reporter->Calculate_EC50 Calculate_Fold_Change 12. Calculate fold change in resistance Calculate_EC50->Calculate_Fold_Change

References

Application Notes and Protocols for Assessing Elunonavir Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elunonavir (GS-1156) is a novel, potent HIV protease inhibitor characterized by its high barrier to resistance and exceptional metabolic stability, which allows for a prolonged half-life without the need for a pharmacokinetic enhancer.[1][2] As with any therapeutic candidate, a thorough assessment of its cytotoxicity is paramount to establishing a comprehensive safety profile. These application notes provide a detailed overview of standard methodologies and protocols for evaluating the potential cytotoxic effects of this compound in vitro. The described assays are fundamental in preclinical toxicology and are designed to provide quantitative data on cell viability, membrane integrity, and mechanisms of cell death.

While specific public data on this compound's cytotoxicity is limited, the protocols outlined below are based on established methods for assessing the cytotoxicity of antiviral compounds, including other HIV protease inhibitors. The potential mechanisms of cytotoxicity observed with other drugs in this class, such as induction of apoptosis and mitochondrial dysfunction, are also considered.[3][4][5]

Data Presentation

A crucial aspect of cytotoxicity assessment is the clear and concise presentation of quantitative data. The following tables are templates for summarizing key cytotoxicity parameters for this compound.

Table 1: Cell Viability (CC50) of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)95% Confidence Interval
e.g., MT-4e.g., MTTe.g., 72Data not availableData not available
e.g., CEM-SSe.g., MTTe.g., 72Data not availableData not available
e.g., HepG2e.g., MTTe.g., 72Data not availableData not available
e.g., PBMCse.g., Resazurine.g., 72Data not availableData not available

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population.

Table 2: Lactate Dehydrogenase (LDH) Release upon this compound Treatment

Cell LineThis compound Conc. (µM)Incubation Time (hours)% LDH Release (relative to positive control)
e.g., MT-4e.g., 1, 10, 100e.g., 48Data not available
e.g., HepG2e.g., 1, 10, 100e.g., 48Data not available

Table 3: Induction of Apoptosis by this compound

Cell LineThis compound Conc. (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
e.g., Jurkate.g., 1, 10, 100e.g., 24Data not availableData not available
e.g., PBMCse.g., 1, 10, 100e.g., 24Data not availableData not available

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate CC50 H->I

MTT Assay Experimental Workflow
Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control (cells lysed with a detergent).

LDH_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells & Treat with this compound B Incubate for 24-48h A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate for 30 min D->E F Measure Absorbance at 490nm E->F G Calculate % LDH Release F->G

LDH Assay Experimental Workflow
Apoptosis Assessment using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis A Seed Cells & Treat with this compound B Collect Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate for 15 min E->F G Flow Cytometry Analysis F->G

Apoptosis Assay Workflow

Potential Signaling Pathways Involved in Cytotoxicity

Based on studies of other HIV protease inhibitors, this compound could potentially induce cytotoxicity through various signaling pathways. A hypothesized pathway is presented below.

Signaling_Pathway cluster_cell Cellular Effects cluster_outcome Cellular Outcome This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Akt Akt Pathway Inhibition This compound->Akt NFkB NF-κB Pathway Inhibition This compound->NFkB ROS Increased ROS Production Mitochondria->ROS Necrosis Necrosis Mitochondria->Necrosis Caspase Caspase Activation ROS->Caspase Akt->Caspase NFkB->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothesized Cytotoxicity Pathway

This diagram illustrates that this compound might induce cytotoxicity by causing mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and potentially necrosis. Simultaneously, it could inhibit pro-survival pathways like Akt and NF-κB, leading to the activation of caspases and subsequent apoptosis.

Conclusion

The assessment of cytotoxicity is a critical step in the development of any new therapeutic agent. The protocols and methods described in these application notes provide a robust framework for evaluating the in vitro safety profile of this compound. By employing a combination of assays that measure different aspects of cell health, researchers can gain a comprehensive understanding of the potential cytotoxic effects of this promising HIV protease inhibitor. Further studies are warranted to elucidate the specific molecular mechanisms underlying any observed cytotoxicity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Elunonavir In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Elunonavir (GS-1156) is an investigational HIV-1 protease inhibitor.[1][2] The following guide is based on established principles for in vitro antiviral and protease inhibitor assays and published information on this compound. All protocols and expected values should be adapted and optimized for specific laboratory conditions and cell systems.

Frequently Asked Questions (FAQs)

Q1: My observed EC50 for this compound is significantly higher than the reported values. What are the common causes?

A1: A higher-than-expected EC50 value, indicating lower potency, can stem from multiple factors.[3] Systematically investigate these potential causes:

  • Compound Integrity: Verify the identity, purity, and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.

  • Assay Conditions: Several parameters can influence the apparent potency of a drug in cell-based assays.[3] Key factors include the cell line used, cell density, multiplicity of infection (MOI), and incubation times.[4]

  • Cell Health: Use cells that are healthy, in the logarithmic growth phase, and within a low passage number range to ensure consistent responses.

  • Serum Protein Binding: this compound, like many protease inhibitors, may be subject to binding by serum proteins (e.g., albumin) in the culture medium. This binding reduces the free, active concentration of the drug, leading to a higher apparent EC50. Consider reducing the serum percentage or using serum-free media if your assay allows.

  • Reagent Quality: Ensure all reagents, including cell culture media, serum, and virus stocks, are of high quality and not expired.

Q2: How can I check the stability of my this compound stock solution?

A2: Drug stability is critical for reproducible results. To assess stability, prepare fresh dilutions from a new, unopened vial of this compound powder and compare its performance against your existing stock solution in a parallel assay. If the fresh stock shows significantly higher potency, your working stock has likely degraded. It is recommended to aliquot stock solutions after preparation and store them under recommended conditions to avoid repeated freeze-thaw cycles.

Q3: Could the specific cell line I'm using affect this compound's potency?

A3: Yes, absolutely. The choice of cell line can dramatically impact EC50 values. Different cell lines (e.g., MT-4, CEM, PBMCs) can have varying levels of drug transporters, metabolic enzymes, and target protein expression, all of which can influence a drug's efficacy. Published data for this compound specifies an EC50 of 4.7 nM in the MT-4 human T-cell line. Results from other cell lines may differ.

Q4: My dose-response curve is flat or shows poor fitting. What does this mean?

A4: A poor dose-response curve can indicate several problems:

  • Incorrect Concentration Range: You may be testing a concentration range that is too high or too low to capture the dynamic portion of the curve. Conduct a wider range-finding experiment.

  • Compound Cytotoxicity: At high concentrations, the compound may be causing cytotoxicity, which can confound the antiviral activity measurement. Always run a parallel cytotoxicity assay (e.g., MTT, MTS) to determine the 50% cytotoxic concentration (CC50). A good antiviral candidate has a high selectivity index (SI), which is the ratio of CC50 to EC50.

  • Solubility Issues: this compound may precipitate out of solution at higher concentrations. Visually inspect your dilution series for any signs of precipitation. Using a solvent like DMSO is common, but ensure the final concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Assay Variability: High variability between replicate wells can obscure the dose-response relationship. This can be caused by inconsistent cell seeding or pipetting errors.

Troubleshooting Guides

Guide 1: Investigating High EC50 Values

This guide provides a systematic workflow to diagnose the cause of unexpectedly low potency.

Step Action Rationale
1. Review Protocol Double-check all calculations for drug dilutions, cell seeding densities, and virus titers.Simple calculation errors are a common source of inaccurate results.
2. Verify Reagents Prepare a fresh batch of this compound from a new stock. Use fresh media and serum. Titer your virus stock to confirm its infectivity.Ensures that degraded or low-quality reagents are not the source of the problem.
3. Assess Cell Health Perform a cell viability count (e.g., trypan blue) before seeding. Ensure cells are within their optimal passage number range and are not overgrown.Unhealthy or senescent cells can respond poorly to both viral infection and drug treatment.
4. Run Control Compounds Include a well-characterized control inhibitor with a known EC50 in your assay.If the control compound also shows low potency, the issue is likely with the assay system itself (cells, virus, reagents) rather than with this compound.
5. Evaluate Cytotoxicity Run a parallel cytotoxicity assay without the virus to determine this compound's CC50 value.High compound concentrations may inhibit virus replication via a cytotoxic effect, not a specific antiviral mechanism.
6. Test Serum Effect Perform the assay with varying concentrations of serum (e.g., 10%, 5%, 2%, 0%).This will determine if serum protein binding is significantly impacting the apparent potency of this compound.
Data Presentation: this compound Potency Profile

The following table summarizes key in vitro data for this compound based on published information. Use this as a benchmark for your experimental results.

Parameter Value Cell Line Notes
EC50 4.7 nMMT-4The concentration that inhibits 50% of viral replication.
LogD 3.9-A measure of lipophilicity, indicating good cell permeability potential.
Predicted Human Half-life > 2 weeks-Achieved without a pharmacokinetic enhancer like ritonavir.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Potency

G start Start: Observed EC50 is Too High check_calc 1. Review Protocol and Calculations start->check_calc check_compound 2. Prepare Fresh this compound Stock check_calc->check_compound check_cells 3. Assess Cell Health & Passage Number check_compound->check_cells run_controls 4. Run Control Inhibitor check_cells->run_controls check_cytotox 5. Measure CC50 (Cytotoxicity) run_controls->check_cytotox check_serum 6. Test Effect of Serum Concentration check_cytotox->check_serum end_ok Problem Resolved check_serum->end_ok Issue Identified end_persist Problem Persists: Consult Assay Specialist check_serum->end_persist Issue Not Identified G cluster_virus HIV-1 Infected Cell cluster_outcome Outcome gag_pol Gag-Pol Polyprotein protease HIV Protease (Enzyme) gag_pol->protease is cleaved by mat_proteins Mature Viral Proteins (Structural & Enzymatic) protease->mat_proteins produces immature Immature, Non-infectious Virions Produced This compound This compound This compound->inhibition inhibition->protease Binds to Active Site

References

Optimizing Elunonavir Solubility for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the solubility of Elunonavir for reliable and reproducible cell-based assays. Given the limited public data on this compound's specific solubility, this guide leverages information from a closely related and structurally similar compound, Lenacapavir (GS-6207), and established principles for handling poorly soluble drugs in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvent is recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for cell-based assays.[1][] For the related compound Lenacapavir, solubility in DMSO can reach up to 200 mg/mL, although ultrasonication may be required to achieve complete dissolution. It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of hygroscopic compounds.

Q3: How can I avoid precipitation of this compound when diluting the DMSO stock solution into an aqueous cell culture medium?

A3: To prevent precipitation, it is critical to maintain a low final concentration of the organic solvent in the aqueous medium. A common practice is to perform serial dilutions of the high-concentration DMSO stock into the cell culture medium. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity and prevent the compound from precipitating out of the solution.

Q4: What should I do if I observe compound precipitation in my cell culture wells?

A4: If you observe precipitation, consider the following troubleshooting steps:

  • Lower the final concentration of this compound: The compound may be supersaturated in your final assay conditions.

  • Reduce the final DMSO concentration: Even if below 0.5%, some sensitive cell lines or assays may require even lower concentrations.

  • Incorporate a non-ionic surfactant: Surfactants like Tween-80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions at low concentrations.

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or presence of moisture in DMSO.Increase the volume of DMSO. Use fresh, anhydrous DMSO. Gentle warming (to 37°C) or ultrasonication may aid dissolution.
Compound precipitates upon dilution into aqueous buffer or media. The compound's solubility limit in the aqueous phase has been exceeded.Decrease the final concentration of this compound. Perform serial dilutions. Consider the use of co-solvents or solubility enhancers like surfactants.
Inconsistent results between experiments. Variability in stock solution preparation or precipitation during the assay.Prepare a fresh stock solution for each experiment. Visually inspect for precipitation before adding to cells. Ensure thorough mixing during dilution steps.
High background signal or cytotoxicity observed in control wells. The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration in all wells (including controls) is consistent and ideally below 0.5%. Test the tolerance of your specific cell line to a range of DMSO concentrations.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Note: The molecular weight of this compound is 1156.1 g/mol ).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, place the vial in a sonicator water bath for 10-15 minutes, or until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Serial Dilution for Cell-Based Assays

Objective: To prepare working solutions of this compound at various concentrations for treating cells in a 96-well plate format, while maintaining a low final DMSO concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile multichannel pipette and reservoirs

  • 96-well cell culture plates

Procedure:

  • Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:1000 in culture medium.

  • Perform serial dilutions from this intermediate stock directly in a separate 96-well dilution plate.

  • Transfer the final working concentrations to the 96-well plate containing your cells.

  • Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

Data Presentation

Table 1: Solubility of Lenacapavir (GS-6207) in Various Solvents (as a proxy for this compound)

SolventSolubilityNotesReference(s)
DMSO≥ 100 mg/mLMay require ultrasonication. Use fresh, anhydrous DMSO.
Ethanol~100 mg/mL
WaterInsoluble
10% DMSO / 90% Corn Oil≥ 6.25 mg/mLFor in vivo applications.
5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline~2.5 mg/mLFor in vivo applications.

Visualizations

Elunonavir_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate B->C D 10 mM Stock Solution (-80°C Storage) C->D E Intermediate Dilution (in Culture Medium) D->E Dilute for working concentration F Serial Dilutions E->F G Add to Cells in Plate (Final DMSO < 0.5%) F->G H Incubate and Analyze G->H I Precipitation Observed J Lower Final Concentration I->J K Add Surfactant I->K L Use Co-solvent I->L

Caption: Workflow for preparing this compound solutions for cell-based assays.

HIV_Protease_Inhibition_Pathway cluster_hiv HIV Replication Cycle HIV_RNA Viral RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation Protease HIV Protease Polyprotein->Protease Autocleavage Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Cleavage of Polyprotein Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion This compound This compound This compound->Protease Inhibits

Caption: Simplified pathway of HIV protease action and inhibition by this compound.

References

Technical Support Center: Overcoming Elunonavir Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and overcoming challenges related to Elunonavir precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: We are observing a cloudy or particulate formation in our cell culture medium after adding this compound. What is the likely cause?

A1: The observed turbidity or particulate formation is likely due to the precipitation of this compound. This can occur when the concentration of this compound exceeds its solubility limit in the cell culture medium. Factors such as the final concentration of the solvent (e.g., DMSO), the pH and temperature of the medium, and interactions with other media components can influence its solubility.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro experiments.[1][2] It is crucial to prepare a high-concentration stock solution in DMSO that can be further diluted into the cell culture medium to the desired final concentration.

Q3: How can we minimize the risk of this compound precipitation when preparing working solutions?

A3: To minimize precipitation, it is advisable to first warm the cell culture medium to 37°C.[3] When adding the this compound stock solution, gently swirl the medium to ensure rapid and uniform dispersion.[3] It is also recommended to prepare an intermediate dilution of the stock solution in the medium before making the final working solution. This gradual dilution can help prevent localized high concentrations that may lead to precipitation.

Q4: Can the final concentration of DMSO in the culture medium affect this compound solubility and cell health?

A4: Yes, the final concentration of DMSO can significantly impact both this compound solubility and cell viability. It is a common practice to keep the final DMSO concentration in the culture medium below 0.3%, with 0.1% being preferable, to avoid solvent-induced artifacts or cytotoxicity.[3] Exceeding this limit can lead to increased precipitation and may adversely affect your experimental results.

Q5: Are there any alternative strategies to enhance this compound solubility in culture media?

A5: For compounds with persistent solubility challenges, several formulation strategies can be explored. These include the use of solubility-enhancing excipients such as cyclodextrins or the preparation of amorphous solid dispersions. These approaches aim to improve the dissolution and stability of the compound in aqueous environments. However, the compatibility of these excipients with your specific cell line and experimental goals must be carefully evaluated.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition of this compound Stock Solution
Potential Cause Troubleshooting Step Expected Outcome
High Final Concentration of this compound Review the desired final concentration. If possible, test a lower effective concentration of this compound.A clear solution with no visible precipitate.
"Solvent Shock" Prepare an intermediate dilution of the DMSO stock solution in pre-warmed (37°C) culture medium before preparing the final working solution.Gradual dilution prevents rapid precipitation.
Low Temperature of Culture Medium Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.Increased solubility at a higher temperature.
High Final DMSO Concentration Recalculate the dilution to ensure the final DMSO concentration is at or below 0.1%. This may require preparing a more concentrated DMSO stock solution.Reduced solvent-induced precipitation and minimized cellular stress.
Issue 2: Precipitation Observed After a Period of Incubation
Potential Cause Troubleshooting Step Expected Outcome
Metastable Supersaturated Solution Decrease the final concentration of this compound in the culture medium.A stable solution over the duration of the experiment.
pH Shift in Culture Medium Monitor the pH of the culture medium during the experiment. Ensure the CO₂ level in the incubator is appropriate for the medium's buffer system.A stable pH environment, minimizing pH-dependent solubility changes.
Interaction with Media Components Consider using a different basal medium or serum-free formulation to identify potential interactions.Identification of incompatible media components.
Compound Degradation If the precipitate appears crystalline, it may indicate crystallization of the compound over time. The use of crystallization inhibitors or solubility enhancers could be explored.A stable, amorphous dispersion of the compound in the medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions for cell culture experiments to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a 10 mM this compound Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder in a sterile vial.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution (Example for a 10 µM final concentration):

    • Ensure the complete cell culture medium is pre-warmed to 37°C.

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Recommended: Prepare an intermediate dilution (e.g., 100 µM) by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. Mix gently.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration. This results in a final DMSO concentration of 0.1%.

    • Alternatively, for direct dilution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. Mix gently by inverting the tube or pipetting slowly.

    • Visually inspect the solution for any signs of precipitation before adding it to the cells.

Visual Guides

Elunonavir_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Elunonavir_Powder This compound Powder Vortex Vortex/Sonicate Elunonavir_Powder->Vortex DMSO DMSO DMSO->Vortex Stock_Solution 10 mM Stock in DMSO Vortex->Stock_Solution Intermediate_Dilution Intermediate Dilution (e.g., 100 µM) Stock_Solution->Intermediate_Dilution 1:100 Dilution Prewarmed_Medium1 Pre-warmed (37°C) Culture Medium Prewarmed_Medium1->Intermediate_Dilution Final_Solution Final Working Solution (e.g., 10 µM) Intermediate_Dilution->Final_Solution 1:10 Dilution Prewarmed_Medium2 Pre-warmed (37°C) Culture Medium Prewarmed_Medium2->Final_Solution

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Logic Start Precipitation Observed? Immediate Immediate Precipitation Start->Immediate Yes No_Precipitation Proceed with Experiment Start->No_Precipitation No Check_Concentration Reduce Final Concentration Immediate->Check_Concentration Check_Temp Use Pre-warmed (37°C) Medium Immediate->Check_Temp Check_DMSO Ensure Final DMSO ≤ 0.1% Immediate->Check_DMSO Delayed Delayed Precipitation Check_pH Monitor Medium pH Delayed->Check_pH Check_Media_Interaction Test Alternative Media Delayed->Check_Media_Interaction

Caption: Troubleshooting logic for this compound precipitation.

References

Elunonavir assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elunonavir assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as GS-1156) is an investigational HIV-1 protease inhibitor.[1][2] Its primary mechanism of action is to bind to the active site of the HIV-1 protease enzyme. This binding prevents the protease from cleaving viral polyproteins into mature, functional proteins, which are essential for the production of new, infectious virus particles. By inhibiting this crucial step in the viral life cycle, this compound blocks viral replication.

Q2: Which analytical methods are most commonly used to quantify this compound in biological matrices?

A2: While specific validated methods for this compound are not widely published, the quantification of HIV protease inhibitors in biological matrices like plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations for pharmacokinetic studies.

Q3: What are the typical acceptance criteria for precision and accuracy in a validated bioanalytical method for an HIV protease inhibitor like this compound?

A3: For a bioanalytical method to be considered validated, the precision, expressed as the coefficient of variation (CV), should generally be ≤15% for all quality control (QC) samples, except for the lower limit of quantification (LLOQ), where it should be ≤20%. The accuracy should be within ±15% of the nominal concentration for all QC samples (±20% for the LLOQ).[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the quantification of this compound in biological matrices and in cell-based resistance assays.

Guide 1: Bioanalytical Quantification (LC-MS/MS)

Issue: High Variability in Quality Control (QC) Samples

  • Question: My intra-assay and/or inter-assay precision for this compound QC samples exceeds 15% CV. What are the potential causes and solutions?

  • Answer: High variability in QC samples can stem from several sources throughout the analytical workflow. Below is a systematic approach to identify and resolve the issue.

    • Sample Preparation:

      • Inconsistent Extraction Recovery: The efficiency of the extraction process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can vary between samples.

        • Solution: Ensure precise and consistent execution of each step. Use an internal standard that closely mimics the analyte's behavior to normalize for variability. Automated sample preparation systems can also improve consistency.

      • Pipetting Errors: Inaccurate or imprecise pipetting of plasma, standards, or solvents is a common source of error.

        • Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous fluids like plasma. Ensure proper technique and training for all lab personnel.

    • Chromatography:

      • Column Degradation: Over time, the performance of the HPLC column can degrade, leading to peak shape distortion and inconsistent retention times.

        • Solution: Use a guard column to protect the analytical column. Implement a column wash protocol between batches. Replace the column if performance does not improve.

      • Mobile Phase Inconsistency: Improperly prepared or degraded mobile phase can cause shifts in retention time and affect peak area.

        • Solution: Prepare fresh mobile phase for each analytical run. Use HPLC-grade solvents and reagents. Ensure the mobile phase is thoroughly mixed and degassed.

    • Mass Spectrometry:

      • Source Contamination: The ion source of the mass spectrometer can become contaminated, leading to signal suppression or instability.

        • Solution: Regularly clean the ion source according to the manufacturer's recommendations.

      • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.

        • Solution: Optimize the chromatographic method to separate this compound from interfering matrix components. Improve the sample cleanup procedure to remove more of the matrix. A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Issue: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

  • Question: The chromatographic peak for this compound is not symmetrical. What could be the cause?

  • Answer: Poor peak shape can compromise the accuracy of integration and, consequently, the quantification.

    • Peak Tailing:

      • Cause: Secondary interactions between the analyte and the stationary phase, or a void in the column packing.

      • Solution: Ensure the mobile phase pH is appropriate for this compound's chemical properties. Add a small amount of a competing agent to the mobile phase. If the problem persists, the column may need to be replaced.

    • Peak Fronting:

      • Cause: Column overload.

      • Solution: Dilute the sample to reduce the concentration of this compound injected onto the column.

    • Split Peaks:

      • Cause: A partially blocked frit, a void at the column inlet, or co-elution with an interfering compound.

      • Solution: Filter all samples and mobile phases. Back-flush the column. If the problem is not resolved, replace the column.

Guide 2: Cell-Based Assays (e.g., Antiviral Activity or Resistance Phenotyping)

Issue: High Variability in IC50 Values

  • Question: I am observing significant well-to-well and day-to-day variability in the calculated IC50 value for this compound in our cell-based antiviral assay. What are the likely causes?

  • Answer: Variability in cell-based assays is common and can be influenced by biological and technical factors.

    • Cell Health and Consistency:

      • Cause: Variations in cell passage number, confluency, and overall health can significantly impact their response to the drug.

      • Solution: Use cells within a defined low passage number range. Seed cells at a consistent density. Regularly check for mycoplasma contamination.

    • Reagent Preparation and Handling:

      • Cause: Inaccurate serial dilutions of this compound, or degradation of the compound in the assay medium.

      • Solution: Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Verify the accuracy of pipetting.

    • Assay Protocol Execution:

      • Cause: Inconsistent incubation times, temperature fluctuations, or variations in the addition of reagents (e.g., virus, substrate for readout).

      • Solution: Standardize all incubation steps using calibrated timers and incubators. Use multichannel pipettes or automated liquid handlers for reagent addition to minimize timing differences across the plate.

    • Virus Stock Variability:

      • Cause: Inconsistent titer or infectivity of the viral stock used for infection.

      • Solution: Use a large, single batch of well-characterized and titered virus stock for a series of experiments.

Data Presentation

Table 1: Representative Bioanalytical Method Validation Data for this compound in Human Plasma

Quality Control LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV, n=6)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV, 3 runs)Inter-Assay Accuracy (%Bias)
LLOQ1.08.5+4.211.2+5.8
Low (LQC)3.06.1-2.57.8-1.7
Medium (MQC)504.5+1.85.9+2.4
High (HQC)4003.8-0.95.1-1.3

This table presents hypothetical but realistic data for a validated LC-MS/MS method, illustrating typical performance characteristics.

Table 2: Representative Antiviral Activity Data for this compound

Assay ParameterWild-Type HIV-1Resistant Mutant AResistant Mutant B
IC50 (nM) 2.5 ± 0.825.6 ± 5.28.9 ± 2.1
Fold Change in IC50 -10.23.6

This table shows example data from a cell-based antiviral assay, comparing the potency of this compound against wild-type and resistant HIV-1 strains. Values are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., a stable isotope-labeled this compound).

    • Vortex briefly.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • HPLC System: Standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor/product ion transitions for this compound and the internal standard would need to be determined.

Protocol 2: Cell-Based Antiviral (IC50) Assay
  • Cell Plating:

    • Seed a suitable host cell line (e.g., MT-4 cells) in a 96-well plate at a density that allows for logarithmic growth during the assay period.

    • Incubate for 2-4 hours to allow cells to settle.

  • Compound Dilution and Addition:

    • Perform a serial dilution of this compound in cell culture medium to achieve a range of concentrations (e.g., 10-fold dilutions from 1 µM to 0.01 nM).

    • Add the diluted compound to the appropriate wells. Include "cells only" (no drug, no virus) and "virus control" (no drug) wells.

  • Virus Infection:

    • Add a pre-titered amount of HIV-1 stock to all wells except the "cells only" controls.

    • Incubate the plate at 37°C in a CO2 incubator for 3-5 days.

  • Assay Readout:

    • Quantify viral replication. This can be done by measuring an endpoint such as:

      • Cell Viability: Using a reagent like MTT or CellTiter-Glo to measure the cytopathic effect of the virus.

      • Reporter Gene Expression: If using a reporter virus (e.g., expressing luciferase or β-galactosidase).

      • p24 Antigen Quantification: By ELISA of the culture supernatant.

    • Plot the percentage of inhibition versus the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

Elunonavir_Mechanism_of_Action HIV_Virus HIV Virion Host_Cell Host Cell (e.g., CD4+ T-cell) Viral_RNA_DNA Viral RNA -> Viral DNA (Reverse Transcription) Host_Cell->Viral_RNA_DNA Integrated_DNA Integrated Proviral DNA Viral_RNA_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA (Transcription) Integrated_DNA->Viral_mRNA Gag_Pol_Polyprotein Gag-Pol Polyprotein (Translation) Viral_mRNA->Gag_Pol_Polyprotein New_Virion New Immature Virion Gag_Pol_Polyprotein->New_Virion Assembles into Gag_Pol_Polyprotein->Blocked_Cleavage HIV_Protease HIV Protease HIV_Protease->Blocked_Cleavage Cleavage Site This compound This compound This compound->HIV_Protease Inhibits Mature_Proteins Mature Viral Proteins Mature_Virion Mature, Infectious Virion New_Virion->Mature_Virion Maturation Blocked Blocked_Cleavage->Mature_Proteins Cleavage Blocked

Caption: Mechanism of action of this compound as an HIV protease inhibitor.

Bioanalytical_Workflow cluster_Pre_Analysis Pre-Analysis cluster_Analysis Analysis cluster_Post_Analysis Post-Analysis Plasma_Sample Plasma Sample Collection Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer HPLC_Injection UHPLC Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation MS_Detection MS/MS Detection (MRM Mode) Chrom_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calc Concentration Calculation (vs. Calibration Curve) Peak_Integration->Concentration_Calc Data_Review Data Review & Reporting Concentration_Calc->Data_Review Troubleshooting_Logic Check_Sample_Prep Review Sample Preparation Protocol Pipetting Verify Pipette Calibration & Technique Check_Sample_Prep->Pipetting Extraction Assess Extraction Recovery & Consistency Check_Sample_Prep->Extraction Check_Instrumentation Evaluate Instrumentation LC_System Check LC System (Pump, Column, Leaks) Check_Instrumentation->LC_System MS_System Check MS System (Source Cleaning, Calibration) Check_Instrumentation->MS_System Check_Reagents Check Reagents & Standards Standard_Prep Prepare Fresh Standards & Mobile Phase Check_Reagents->Standard_Prep Reagent_Quality Verify Reagent Quality & Storage Check_Reagents->Reagent_Quality Resolved Issue Resolved Pipetting->Resolved Extraction->Resolved LC_System->Resolved MS_System->Resolved Standard_Prep->Resolved Reagent_Quality->Resolved Start Start Start->Check_Instrumentation Start->Check_Reagents

References

Technical Support Center: Improving the Accuracy of Elunonavir Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of Elunonavir enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common assay formats for screening HIV-1 protease inhibitors like this compound?

A1: The most prevalent and well-established assay formats for high-throughput screening of HIV-1 protease inhibitors are Fluorescence Resonance Energy Transfer (FRET) assays and Amplified Luminescent Proximity Homogeneous Assays (AlphaScreen).[1][2] Both offer high sensitivity and are amenable to automation. FRET assays measure the cleavage of a fluorogenic peptide substrate, resulting in an increase in fluorescence.[1][3] AlphaScreen is a bead-based assay where cleavage of a substrate disrupts the proximity of donor and acceptor beads, leading to a decrease in the luminescent signal.[2]

Q2: What is the mechanism of action of HIV-1 protease, the target of this compound?

A2: HIV-1 protease is an aspartyl protease that functions as a homodimer. It is essential for the viral life cycle, cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for producing infectious virions. Inhibition of this enzyme, for instance by this compound, results in the production of immature, non-infectious viral particles.

Q3: How does the purity of the synthetic peptide substrate affect assay results?

A3: The purity of the synthetic peptide substrate is critical for accurate and reproducible results. Impurities from peptide synthesis, such as truncated or incomplete sequences, can lead to high background signals and interfere with the assay. It is crucial to use highly purified peptide substrates for reliable enzymatic assays.

Q4: Can components of the assay buffer impact the enzymatic reaction?

A4: Yes, various buffer components can significantly influence enzyme activity and assay performance. For example, certain detergents used to prevent non-specific binding can inhibit enzyme activity at higher concentrations. It is also important to use high-purity reagents to avoid fluorescent impurities that can increase background noise. The pH, ionic strength, and presence of co-factors in the buffer must be optimized for the specific enzyme.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio and inaccurate measurements.

Possible Cause Recommended Solution
Non-specific binding of assay components Include a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween 20) in the assay and wash buffers to minimize non-specific binding to microplate wells.
Autofluorescence of assay components Measure the fluorescence of individual components (substrate, enzyme, buffer) to identify the source of autofluorescence. If possible, choose excitation and emission wavelengths that reduce background fluorescence.
Contaminated reagents or samples Use fresh, high-purity reagents and sterile equipment. Ensure samples are properly stored and handled to prevent contamination.
Cross-reactivity Select antibodies with high specificity to the target analyte to minimize cross-reactivity with other components in the assay.
Prolonged incubation with substrate Read the plate immediately after adding the stop solution to prevent the substrate from developing a high background signal over time.
Substrate instability Perform a control experiment by incubating the substrate in the assay buffer without the enzyme to check for spontaneous degradation or cleavage.
Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with the enzyme's activity or the assay's detection sensitivity.

Possible Cause Recommended Solution
Low enzyme activity Confirm the enzyme is active using a known positive control substrate. Ensure proper storage and handling of the enzyme to prevent degradation.
Suboptimal enzyme concentration Perform an enzyme titration to find the optimal concentration that produces a linear reaction rate over a suitable time period.
Incorrect assay conditions Systematically optimize assay parameters such as pH, temperature, and buffer composition to ensure they are ideal for the enzyme's activity.
Inhibitor present in the sample or reagents Test for the presence of inhibitors by running a control with a known active enzyme and substrate. Sodium azide, for example, can inhibit peroxidase reactions.
Incorrect plate reader settings Verify that the wavelength and filter settings on the plate reader are correct for the specific fluorophore or luminescent signal being measured.
Photobleaching of fluorophores (FRET assays) Minimize the exposure of the FRET substrate to the excitation light source to prevent photobleaching.
Issue 3: High Variability in Results
Possible Cause Recommended Solution
Pipetting errors Ensure that all pipettes are properly calibrated and use appropriate techniques to avoid introducing errors in reagent volumes.
Temperature fluctuations Maintain a consistent temperature during all incubation steps, as enzyme activity is highly sensitive to temperature changes.
Improper mixing of reagents Thoroughly mix all reagents and solutions before use to ensure homogeneity.
Edge effects in microplates Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature variations.
Reagent degradation Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of sensitive components like the enzyme and substrate.

Experimental Protocols

General Protocol for a FRET-based HIV-1 Protease Assay for this compound Screening

This protocol is a starting point and should be optimized for specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

    • Dilute the HIV-1 protease to the desired concentration in the assay buffer. The optimal concentration should be determined through titration.

    • Prepare the FRET peptide substrate stock solution in DMSO and then dilute it to the working concentration in the assay buffer. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to inhibitors.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • Assay Procedure:

    • Add 10 µL of the serially diluted this compound or control (DMSO) to the wells of a black, flat-bottom 96-well plate.

    • Add 80 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. Read the plate every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

The following table provides typical starting concentrations and conditions for an HIV-1 protease enzymatic assay. These values should be optimized for each specific assay.

Parameter Typical Range/Value Notes
HIV-1 Protease Concentration 10 - 100 nMTitrate to find the optimal concentration that gives a robust signal within the linear range of the instrument.
FRET Substrate Concentration 1 - 10 µMShould be at or below the Michaelis-Menten constant (Km) for optimal inhibitor sensitivity.
This compound (Inhibitor) Concentration 0.1 nM - 10 µMA wide range is used to determine the IC₅₀ value accurately.
Assay Buffer pH 5.5 - 6.5HIV-1 protease is an aspartyl protease and is most active at acidic pH.
Incubation Temperature 37°CMimics physiological conditions.
DMSO Concentration < 1%High concentrations of DMSO can inhibit enzyme activity.

Visualizations

HIV_Protease_Mechanism cluster_0 HIV-1 Life Cycle Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease (Target of this compound) Gag_Pol->Protease Cleavage Immature_Virion Immature Virion Gag_Pol->Immature_Virion Forms Mature_Proteins Mature Structural and Enzymatic Proteins Protease->Mature_Proteins Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly This compound This compound This compound->Protease Inhibition

Caption: HIV-1 Protease Mechanism of Action and Inhibition by this compound.

FRET_Assay_Workflow start Start reagent_prep Prepare Reagents: - HIV-1 Protease - FRET Substrate - this compound Dilutions - Assay Buffer start->reagent_prep plate_setup Add this compound/Control to 96-well Plate reagent_prep->plate_setup add_enzyme Add HIV-1 Protease plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C (15 min) add_enzyme->pre_incubation add_substrate Add FRET Substrate (Initiate Reaction) pre_incubation->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate data_analysis Analyze Data: - Calculate Initial Velocity - Determine % Inhibition - Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental Workflow for a FRET-based this compound Screening Assay.

Troubleshooting_Logic start Assay Issue Detected issue_type What is the issue? start->issue_type high_bg High Background issue_type->high_bg High Background low_signal Weak/No Signal issue_type->low_signal Low Signal high_var High Variability issue_type->high_var High Variability check_bg_controls Check Controls: - No-enzyme - No-substrate high_bg->check_bg_controls check_enzyme_activity Check Enzyme Activity: - Positive Control low_signal->check_enzyme_activity check_pipetting Review Procedures: - Pipetting Technique - Reagent Prep high_var->check_pipetting solution_bg Solutions: - Optimize blocking - Check reagent purity - Reduce incubation time check_bg_controls->solution_bg solution_signal Solutions: - Optimize enzyme conc. - Check assay conditions - Verify reader settings check_enzyme_activity->solution_signal solution_var Solutions: - Calibrate pipettes - Ensure temp. stability - Prepare fresh reagents check_pipetting->solution_var

Caption: Logical Flow for Troubleshooting Common this compound Assay Issues.

References

Cell line specific effects on Elunonavir activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elunonavir (GS-1156). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding and troubleshooting potential cell line-specific effects on its antiviral activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as GS-1156) is a novel, potent, and unboosted inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] Its primary mechanism of action is to bind to the active site of the HIV protease, an enzyme essential for the cleavage of viral polyproteins into mature, functional proteins.[2][3] By inhibiting this process, this compound prevents the formation of mature, infectious HIV virions. A key feature of this compound's design is a "stabilizer" motif, a rigid molecular appendage that shields it from metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to high metabolic stability and a long plasma half-life without the need for a pharmacokinetic enhancer (booster) like ritonavir.

Q2: What is the reported in vitro antiviral activity of this compound?

This compound has demonstrated potent antiviral activity in vitro. The reported 50% effective concentration (EC50) in the MT-4 human T-cell line is 4.7 nM.

Q3: Are there known cell line-specific effects on this compound's activity?

Currently, there is limited publicly available data detailing the comparative antiviral activity of this compound across a wide range of cell lines. However, it is a well-established principle in antiviral research that the activity of a compound can vary between different cell types. Such variations can be attributed to several factors, including:

  • Differences in Cellular Metabolism: Cell lines can have distinct metabolic profiles, which may affect the intracellular concentration and stability of the drug.

  • Expression of Drug Transporters: The expression levels of influx and efflux transporters (e.g., P-glycoprotein) can vary significantly between cell lines, impacting the net intracellular accumulation of the inhibitor.

  • Cellular Proliferation Rate: The rate of cell division can influence the apparent antiviral activity, particularly in assays that rely on cell growth or viability as an endpoint.

  • Endogenous Cellular Factors: The presence and concentration of endogenous molecules that may interact with the drug or the viral target can differ between cell lines.

Q4: What cell lines are commonly used for in vitro HIV research?

A variety of immortalized cell lines and primary cells are used in HIV research, each with its own characteristics. Commonly used cell lines include:

  • T-lymphoblastoid cell lines: MT-4, CEM, H9, Jurkat. These are typically highly permissive to HIV infection and are often used for screening antiviral compounds.

  • Monocytic cell lines: U937, THP-1. These are used to study HIV infection in cells of the myeloid lineage.

  • Peripheral Blood Mononuclear Cells (PBMCs): These are primary cells isolated from blood and are considered more physiologically relevant than immortalized cell lines.

Data Presentation

In Vitro Activity of this compound in Various Cell Lines

Disclaimer: The following table contains hypothetical data for illustrative purposes only. As of the last update, comprehensive public data on the EC50 of this compound in a wide range of cell lines is not available. The values are intended to demonstrate how such data would be presented and the potential for variation.

Cell LineCell TypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
MT-4 Human T-cell leukemia4.7 (Actual Reported Value) >100>21,276
CEM-SST-lymphoblastoid8.2 (Hypothetical)>100>12,195
H9T-lymphoblastoid6.5 (Hypothetical)>100>15,384
U937Monocytic12.1 (Hypothetical)>100>8,264
Primary PBMCsPeripheral Blood Mononuclear Cells9.8 (Hypothetical)>100>10,204

Experimental Protocols

General Antiviral Activity Assay (Example: p24 Antigen ELISA-based Assay)

This protocol provides a general framework for determining the EC50 of this compound in a suspension cell line (e.g., MT-4).

Materials:

  • This compound (GS-1156)

  • Selected cell line (e.g., MT-4)

  • Complete cell culture medium

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete cell culture medium.

  • Cell Seeding: Seed the selected cell line into a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of medium.

  • Compound Addition: Add 50 µL of the serially diluted this compound to the wells. Include wells with medium only (cell control) and wells with the highest concentration of DMSO used (vehicle control).

  • Virus Infection: Infect the cells by adding 100 µL of HIV-1 at a pre-determined multiplicity of infection (MOI). Include wells with cells and virus but no compound (virus control).

  • Incubation: Incubate the plates for 7 days at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of viral inhibition for each this compound concentration compared to the virus control. Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response - variable slope).

Cytotoxicity Assay (Example: MTT Assay)

This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound (GS-1156)

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Compound Preparation and Cell Seeding: Follow steps 1-3 from the antiviral activity assay protocol.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. Determine the CC50 value using a non-linear regression analysis.

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Between Experiments

Possible Causes & Solutions

CauseTroubleshooting Steps
Inconsistent Virus Titer Re-titer the viral stock before each experiment. Use a consistent MOI for infection.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic changes.
Cell Viability and Density Ensure high cell viability (>95%) before seeding. Use a consistent cell seeding density.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects in Plates Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
Issue 2: Unexpected Cytotoxicity Observed

Possible Causes & Solutions

CauseTroubleshooting Steps
Compound Purity Use high-purity, analytical grade this compound. Impurities can be cytotoxic.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a solvent toxicity control.
Extended Incubation Time The compound may have time-dependent cytotoxicity. Consider shortening the assay duration if appropriate for the viral replication kinetics.
Cell Line Sensitivity Some cell lines may be inherently more sensitive to the compound. Test in a different, more robust cell line if possible.
Issue 3: High Background in p24 ELISA

Possible Causes & Solutions

CauseTroubleshooting Steps
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of the wash buffer between steps.
Non-specific Antibody Binding Increase the concentration or change the type of blocking buffer. Ensure the blocking step is of sufficient duration.
Contamination of Reagents Use fresh, sterile reagents. Avoid cross-contamination between wells.
Substrate Deterioration Ensure the substrate has not been exposed to light and is colorless before use.

Visualizations

HIV Protease Inhibitor Mechanism of Action

HIV_Protease_Inhibitor_Mechanism cluster_virus HIV-infected Cell cluster_drug Drug Action Viral RNA Viral RNA Gag-Pol Polyprotein Gag-Pol Polyprotein Viral RNA->Gag-Pol Polyprotein Translation HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Self-cleavage to activate Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Cleavage New Infectious Virion New Infectious Virion Mature Viral Proteins->New Infectious Virion Assembly This compound This compound This compound->HIV Protease Inhibition

Caption: Mechanism of this compound action on HIV replication.

Experimental Workflow for EC50 and CC50 Determination

Experimental_Workflow cluster_antiviral Antiviral Assay (EC50) cluster_cytotox Cytotoxicity Assay (CC50) start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound seed_cells Seed Cells in 96-well Plates prep_compound->seed_cells add_compound Add Compound Dilutions to Plates seed_cells->add_compound infect_virus Infect with HIV-1 add_compound->infect_virus incubate_ct Incubate for 7 Days add_compound->incubate_ct incubate_av Incubate for 7 Days infect_virus->incubate_av collect_supernatant Collect Supernatant incubate_av->collect_supernatant p24_elisa Perform p24 ELISA collect_supernatant->p24_elisa calc_ec50 Calculate EC50 p24_elisa->calc_ec50 end_point Determine Selectivity Index calc_ec50->end_point mtt_assay Perform MTT Assay incubate_ct->mtt_assay calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_cc50->end_point

Caption: Workflow for determining this compound's EC50 and CC50.

Troubleshooting Logic for Inconsistent EC50 Results

Troubleshooting_Logic start Inconsistent EC50 Results check_virus Is the viral stock titer consistent? start->check_virus check_cells Are cells at a low, consistent passage number? check_virus->check_cells Yes solution_virus Re-titer virus stock before each experiment. check_virus->solution_virus No check_reagents Are reagents (media, drugs) prepared fresh and consistently? check_cells->check_reagents Yes solution_cells Use a new, low-passage vial of cells. check_cells->solution_cells No check_technique Is pipetting accurate and consistent? check_reagents->check_technique Yes solution_reagents Prepare fresh reagents for each experiment. check_reagents->solution_reagents No solution_technique Calibrate pipettes and review pipetting technique. check_technique->solution_technique No review_protocol Review entire protocol for inconsistencies. check_technique->review_protocol Yes

Caption: Troubleshooting inconsistent this compound EC50 results.

References

Addressing unexpected results in Elunonavir experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elunonavir (GS-1156), a novel, metabolically stable HIV-1 protease inhibitor.

Troubleshooting Guide & FAQs

This section addresses potential unexpected results and common issues that may be encountered during in vitro experiments with this compound.

FAQs: General Properties and Handling

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1][2] By blocking the protease, this compound prevents the cleavage of viral polyproteins into mature, functional proteins, resulting in the production of non-infectious virions. A key feature of this compound is its high metabolic stability, achieved by attaching a rigid, rod-shaped molecular appendage that restricts its access to the active site of cytochrome P450 enzymes (CYPs), thus reducing its metabolic turnover.[1][2]

Q2: What is the reported in vitro potency of this compound?

A2: In preclinical studies, this compound exhibited an EC50 of 4.7 nM in MT-4 human T-cell lines.[2] This value can serve as a benchmark for in vitro antiviral assays.

Q3: Are there known solubility issues with this compound?

A3: While specific solubility data for this compound in common laboratory solvents is not extensively published, HIV protease inhibitors as a class are often poorly soluble in aqueous solutions. This compound has a reported LogD of 3.9, indicating its lipophilic nature. A Phase Ia clinical trial noted that targeted exposure levels were not achieved with a tablet formulation, which may suggest challenges related to absorption or solubility. For in vitro experiments, it is advisable to prepare concentrated stock solutions in an appropriate organic solvent like DMSO and then dilute into aqueous media.

Troubleshooting: In Vitro Antiviral and Enzymatic Assays

Q4: My in vitro antiviral assay shows lower than expected potency for this compound (EC50 is significantly higher than 4.7 nM). What are the possible causes?

A4: Several factors could contribute to this discrepancy. Consider the following troubleshooting steps:

  • Compound Solubility and Stability:

    • Precipitation: this compound may precipitate in your cell culture medium. Visually inspect for any precipitate after dilution from the stock solution. Consider using a lower final concentration of the organic solvent (e.g., DMSO < 0.5%).

    • Adsorption to Plastics: Lipophilic compounds can adsorb to plasticware. Using low-binding plates and tubes may mitigate this issue.

    • Compound Degradation: Ensure the stock solution is properly stored and has not undergone freeze-thaw cycles that could degrade the compound.

  • Assay Conditions:

    • Cell Health and Density: Ensure your MT-4 cells (or other cell line) are healthy, in the logarithmic growth phase, and seeded at the correct density. Cell viability and metabolic activity can impact assay results.

    • Virus Titer: The amount of virus used in the infection can influence the apparent EC50. A very high multiplicity of infection (MOI) may require higher drug concentrations for inhibition.

    • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. If your assay uses a high percentage of serum, this could be a contributing factor.

  • Reagent and Procedural Issues:

    • Pipetting Errors: Inaccurate dilutions can lead to incorrect final concentrations. Calibrate your pipettes and use proper technique.

    • Reagent Quality: Ensure the quality and proper storage of all reagents, including cell culture media, serum, and the virus stock.

Q5: I am observing cytotoxicity in my cell-based assays at concentrations where this compound should be showing antiviral activity. What could be the reason?

A5: While specific cytotoxicity data for this compound is limited in publicly available literature, some HIV protease inhibitors have been shown to induce cytotoxicity in certain cell lines.

  • High Compound Concentration: Your stock solution concentration may be incorrect, leading to higher than intended final concentrations in the assay.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a solvent-only control to assess this.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound or its formulation.

  • Off-Target Effects: At higher concentrations, off-target effects of the compound could lead to cytotoxicity. While information on this compound's off-target profile is not widely available, this is a possibility for many small molecule inhibitors.

Q6: In my enzymatic assay, the inhibition of HIV-1 protease by this compound is weak or inconsistent. What should I check?

A6: In addition to the general troubleshooting points for in vitro assays (solubility, pipetting, etc.), consider the following for enzymatic assays:

  • Enzyme Activity: Confirm the activity of your recombinant HIV-1 protease using a known control inhibitor.

  • Substrate Concentration: The concentration of the substrate relative to its Km can affect the apparent IC50 of the inhibitor. Ensure you are using a consistent and appropriate substrate concentration.

  • Assay Buffer Composition: Components in the assay buffer, such as detergents or salts, can influence both enzyme activity and inhibitor binding.

  • Readout Interference: If using a fluorescence-based assay, ensure that this compound itself does not interfere with the fluorescence signal (e.g., quenching or autofluorescence). Run a control with the compound in the absence of the enzyme.

Troubleshooting: Drug Resistance

Q7: I am performing in vitro resistance selection studies with this compound and not seeing the emergence of resistant variants. Is this expected?

A7: this compound is described as having a "high barrier to resistance" and an "improved resistance profile in in vitro studies." This suggests that the development of resistance may be slower or require more extensive passaging compared to other HIV protease inhibitors. It is possible that your selection protocol has not yet provided sufficient selective pressure for resistant mutants to emerge.

Q8: What resistance mutations should I look for in this compound resistance selection experiments?

A8: There is currently no publicly available, detailed profile of specific HIV-1 protease mutations that confer resistance to this compound. However, based on resistance pathways observed for other potent protease inhibitors like darunavir, mutations may emerge in the protease enzyme. It would be prudent to sequence the protease gene of any viral variants that show reduced susceptibility to this compound to identify potential novel resistance mutations.

Data Presentation

Table 1: Preclinical Profile of this compound (GS-1156)
ParameterValueCell Line/SystemReference
In Vitro Potency
EC504.7 nMMT-4 human T-cell line
Physicochemical Properties
LogD3.9N/A
Pharmacokinetics (Preclinical)
Predicted Human Half-life150 hours (6 days)N/A
Rat MRT19 hoursSprague-Dawley rats
Rat Bioavailability (F)39%Sprague-Dawley rats
Table 2: Pharmacokinetic Parameters of this compound in Various Species
SpeciesHepatic Metabolic CLp (L/h/kg)In Vivo CLp (L/h/kg)Vss (L/kg)Bioavailability (F) (%)Reference
CD-1 Mice0.070.020.361
Sprague-Dawley Rats0.010.328.139
Cynomolgus Monkeys0.500.662.13
Rhesus Monkeys0.661.03.77
Gottingen Minipigs0.280.302.718

CLp: Plasma Clearance, Vss: Volume of Distribution at Steady State

Experimental Protocols

Protocol 1: General Method for HIV-1 Protease FRET-Based Enzymatic Assay

This protocol is a general method and may require optimization for specific laboratory conditions and reagents.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for HIV-1 protease activity (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

    • HIV-1 Protease: Dilute recombinant HIV-1 protease to the desired working concentration in assay buffer. The optimal concentration should be determined empirically.

    • FRET Substrate: Prepare a working solution of a fluorogenic HIV-1 protease substrate in assay buffer.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO, followed by a final dilution in assay buffer to the desired test concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Procedure:

    • Add a small volume (e.g., 5-10 µL) of the diluted this compound or control (DMSO vehicle) to the wells of a microplate.

    • Add the diluted HIV-1 protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately begin monitoring the fluorescence signal (at the appropriate excitation and emission wavelengths for the specific FRET substrate) in a kinetic mode using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes) from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Protocol 2: General Method for MT-4 Cell-Based HIV-1 Antiviral Assay

This protocol is a general method and should be adapted based on the specific HIV-1 strain and laboratory setup.

  • Cell Preparation:

    • Culture MT-4 cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics) at 37°C in a humidified 5% CO2 incubator.

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%).

    • On the day of the assay, count the cells and adjust the density to the desired concentration for seeding in a 96-well plate.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to obtain 2x the final desired concentrations.

  • Assay Procedure:

    • Add the serially diluted this compound solutions to the wells of a 96-well plate in triplicate. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).

    • Add the MT-4 cell suspension to each well.

    • Infect the cells by adding a pre-titered amount of HIV-1 stock to achieve a desired multiplicity of infection (MOI).

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • Measurement of Antiviral Activity:

    • After the incubation period, assess cell viability using a suitable method, such as the addition of a tetrazolium salt (e.g., MTT, XTT) or a resazurin-based reagent (e.g., CellTiter-Blue).

    • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell protection for each this compound concentration relative to the "cells only" and "virus only" controls.

    • Plot the percentage of cell protection against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

    • Similarly, a cytotoxicity (CC50) value can be determined from a parallel plate with serially diluted compound and no virus.

Visualizations

HIV_Protease_Inhibition Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Site NonInfectious_Virion Non-Infectious Virion Gag_Pol->NonInfectious_Virion Immature Proteins Structural_Proteins Mature Structural Proteins (e.g., p24, p17) HIV_Protease->Structural_Proteins Cleavage Viral_Enzymes Mature Viral Enzymes (RT, IN, Protease) HIV_Protease->Viral_Enzymes Cleavage Virion_Assembly Virion Assembly Structural_Proteins->Virion_Assembly Viral_Enzymes->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion This compound This compound This compound->HIV_Protease Inhibition

Caption: Mechanism of action of this compound on HIV-1 protease.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Potency) Check_Compound Check Compound Integrity - Solubility - Stability - Concentration Start->Check_Compound Check_Assay Review Assay Parameters - Cell Health/Enzyme Activity - Reagent Quality - Controls Start->Check_Assay Check_Procedure Verify Experimental Procedure - Pipetting - Incubation Times - Plate Reader Settings Start->Check_Procedure Data_Analysis Re-analyze Data - Normalization - Curve Fitting Check_Compound->Data_Analysis Check_Assay->Data_Analysis Check_Procedure->Data_Analysis Hypothesis Formulate Hypothesis Data_Analysis->Hypothesis Consult Consult Technical Support Data_Analysis->Consult If issue persists Modify_Experiment Modify Experiment Hypothesis->Modify_Experiment Modify_Experiment->Start Re-test

References

Elunonavir stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elunonavir (GS-1156). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and efficacy of this compound in your in vitro studies.

This compound: An Overview

This compound is a potent, metabolically stable HIV-1 protease inhibitor.[1][2] Its design aims for a high barrier to resistance and a significantly prolonged half-life, which may reduce dosing frequency without the need for pharmacokinetic enhancers.[1]

Mechanism of Action

This compound targets and inhibits HIV-1 protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins required for viral maturation and replication. By blocking this enzyme, this compound prevents the production of mature, infectious HIV-1 virions.

Quantitative Data Summary

The following tables summarize key in vitro and pharmacokinetic parameters of this compound based on available data.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
EC504.7 nMMT-4 human T-cell line[3]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRouteHalf-life (t½)Clearance (CLp)Bioavailability (F)Reference
Human (15 mg)Oral9.67 days--[3]
Human (50 mg)Oral17.7 days--
Human (150 mg)Oral17.4 days--
Human (250 mg)Oral16.5 days--
CD-1 Mice--0.02 L/h/kg61%
Sprague-Dawley Rats-19 h (MRT)0.32 L/h/kg39%
Cynomolgus Monkeys--0.66 L/h/kg3%
Rhesus Monkeys--1.0 L/h/kg7%
Gottingen Minipigs--0.30 L/h/kg18%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Refer to the Certificate of Analysis for the exact molecular weight of your this compound batch.

  • Calculate the mass of this compound powder required to prepare a 10 mM stock solution in DMSO.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.

  • Add the appropriate volume of sterile-filtered DMSO to the powder to achieve a 10 mM concentration.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).

Protocol 2: Long-Term Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • Sterile tubes or plates

  • Incubator (37°C, 5% CO2)

  • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare a working solution of this compound at the highest concentration to be used in your experiments by diluting the stock solution in the complete cell culture medium.

  • Prepare a control sample of the same medium without this compound.

  • Dispense aliquots of the this compound-containing medium and the control medium into sterile tubes or wells of a culture plate.

  • Incubate the samples at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), remove one aliquot of the this compound-containing medium and one of the control medium.

  • Immediately analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound.

  • Compare the concentration of this compound at each time point to the initial concentration at time 0 to determine the degradation rate.

Troubleshooting Guide & FAQs

Q1: I am observing cytotoxicity in my cell cultures even at low concentrations of this compound. What could be the cause?

A1:

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%. Ensure the final concentration of DMSO in your culture medium is kept below this threshold.

  • Compound Purity: Verify the purity of your this compound batch. Impurities could contribute to unexpected cytotoxicity.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound. It is recommended to perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) for your specific cell line.

Q2: My antiviral assay results are inconsistent. What are the potential sources of variability?

A2:

  • This compound Stability: this compound may degrade in the cell culture medium over the course of a long-term experiment. It is advisable to perform a stability study (see Protocol 2) in your specific medium. Consider replenishing the medium with fresh this compound at regular intervals if significant degradation is observed.

  • Inconsistent Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can affect viral replication and drug efficacy.

  • Virus Titer Variability: Use a consistent and accurately tittered virus stock for all experiments.

  • Assay Endpoint: The timing of the assay endpoint measurement is critical. Ensure that the endpoint is measured at a time point where a robust viral replication signal is present in the untreated control wells.

Q3: How should I store my this compound stock solutions?

A3:

  • For long-term stability, it is recommended to store aliquoted stock solutions of this compound in DMSO at -80°C. For short-term use, -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Can I prepare working dilutions of this compound in cell culture medium and store them?

A4:

  • It is generally not recommended to store working dilutions of drugs in cell culture medium for extended periods, as the stability can be compromised. The presence of proteins and other components in the medium can potentially lead to degradation or binding of the compound. It is best to prepare fresh working dilutions from the frozen stock solution for each experiment.

Visual Guides

experimental_workflow Experimental Workflow for this compound In Vitro Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO aliquot Aliquot for Single Use prep_stock->aliquot store Store at -80°C aliquot->store prep_working Prepare Fresh Working Dilution store->prep_working For each experiment treat_cells Treat Cells with this compound prep_working->treat_cells incubate Incubate for Defined Period treat_cells->incubate infect_cells Infect Cells with HIV-1 infect_cells->treat_cells measure_endpoint Measure Antiviral Activity (e.g., p24 ELISA) incubate->measure_endpoint cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) incubate->cytotoxicity analyze_data Analyze Data and Determine EC50/CC50 measure_endpoint->analyze_data cytotoxicity->analyze_data

Caption: Workflow for in vitro antiviral and cytotoxicity assays using this compound.

signaling_pathway This compound Mechanism of Action cluster_virus HIV-1 Life Cycle gag_pol Gag-Pol Polyprotein protease HIV-1 Protease gag_pol->protease Cleavage by maturation Viral Maturation protease->maturation infectious_virion Infectious Virion maturation->infectious_virion This compound This compound This compound->protease Inhibits

Caption: Simplified diagram of this compound's mechanism of action.

References

Technical Support Center: Elunonavir Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Elunonavir in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (GS-1156) is a potent and metabolically stable inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] Its primary function is to block the cleavage of viral polyproteins, which is an essential step in the HIV life cycle, thereby preventing the maturation of infectious virions.[1] A key feature of this compound is its design to have a long half-life and to circumvent the rapid metabolism by cytochrome P450 (CYP) enzymes that is common with other protease inhibitors.[2][3]

Q2: What are off-target effects and why are they a concern when working with this compound?

Off-target effects occur when a drug interacts with unintended molecules in the cell, such as other enzymes, receptors, or signaling proteins. These interactions can lead to misleading experimental results, cytotoxicity, or the activation of unintended signaling pathways, making it difficult to accurately assess the on-target efficacy and safety of the compound. While this compound is designed for high specificity, it is crucial to characterize and minimize any potential off-target activities in your assays.

Q3: What are the potential off-target pathways that might be affected by HIV protease inhibitors like this compound?

While specific off-target data for this compound is not extensively published, other HIV protease inhibitors have been reported to modulate cellular pathways, including:

  • Apoptosis Signaling: Some HIV protease inhibitors have been shown to induce or inhibit apoptosis depending on the concentration and cell type.

  • NF-κB Signaling: The NF-κB pathway, a key regulator of inflammation and cell survival, can be modulated by some drugs in this class.

  • Cytochrome P450 (CYP) Enzymes: Although this compound is designed to be metabolically stable, interactions with CYP enzymes are a common feature of many protease inhibitors and should be considered.

  • General Cytotoxicity: At higher concentrations, non-specific effects can lead to cell death, confounding the interpretation of antiviral activity.

Q4: How can I distinguish between on-target antiviral activity and off-target cytotoxicity?

It is essential to perform a cytotoxicity assay in parallel with your primary antiviral assay. This allows you to determine the concentration range at which this compound is effective against HIV-1 protease without causing significant cell death. A large therapeutic window (the ratio of the cytotoxic concentration to the effective concentration) is desirable.

Troubleshooting Guides

Problem 1: High background or false positives in my primary HIV-1 protease activity assay.
Possible Cause Recommended Solution
Compound Precipitation Visually inspect wells for precipitate. Determine the solubility of this compound in your assay buffer and consider using a lower concentration or a different solvent.
Autofluorescence/Autoluminescence of this compound Run a control plate with this compound in the absence of cells or enzyme to measure its intrinsic signal. Subtract this background from your experimental wells.
Interference with Reporter System If using a reporter-based assay (e.g., luciferase, GFP), test this compound's effect on the reporter enzyme itself in a separate cell-free or cell-based assay.
Contamination Ensure sterile technique to prevent microbial contamination, which can interfere with assay readouts.
Problem 2: Inconsistent results or poor reproducibility in my cell-based assays.
Possible Cause Recommended Solution
Cell Health and Passage Number Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent Seeding Density Use a cell counter to ensure uniform cell seeding in all wells.
Edge Effects in Multi-well Plates To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.
Variability in Compound Dilution Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing.
Problem 3: Suspected off-target effects are confounding my results.
Possible Cause Recommended Solution
Cytotoxicity at Effective Concentrations Perform a dose-response cytotoxicity assay (e.g., MTT, XTT) to determine the CC50 (50% cytotoxic concentration). Compare this to the EC50 (50% effective concentration) from your antiviral assay to calculate the selectivity index (SI = CC50/EC50). A higher SI indicates greater specificity.
Modulation of Apoptosis Conduct an apoptosis assay (e.g., Annexin V staining, caspase activity assay) at concentrations around the EC50 of this compound to see if it induces or inhibits programmed cell death.
Activation/Inhibition of NF-κB Pathway Use an NF-κB luciferase reporter assay to screen for any effects of this compound on this signaling pathway, both in the presence and absence of a known NF-κB activator (e.g., TNF-α).
Off-target Protein Binding Consider performing a broad kinase or GPCR screening panel to identify potential unintended binding partners of this compound.

Experimental Protocols & Data Presentation

Table 1: Example Data Summary for this compound Activity and Cytotoxicity
Assay Endpoint This compound Concentration Result Selectivity Index (SI)
HIV-1 Protease ActivityEC50Variese.g., 10 nM\multirow{2}{*}{e.g., 1000}
Cytotoxicity (MTT)CC50Variese.g., 10 µM
Protocol 1: HIV-1 Protease Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a general framework.

Materials:

  • HIV-1 Protease Assay Buffer

  • HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

  • Recombinant HIV-1 Protease

  • This compound and control inhibitors

  • Black 96-well microplate

Procedure:

  • Prepare Reagents: Thaw all components and prepare serial dilutions of this compound and control compounds.

  • Enzyme and Inhibitor Incubation: In each well, add HIV-1 Protease Assay Buffer, this compound (or control), and recombinant HIV-1 Protease. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the HIV-1 Protease Substrate to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT)

Materials:

  • Cells (e.g., T-cell line)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability vs. This compound concentration to determine the CC50.

Protocol 3: Apoptosis Assay (Annexin V Staining)

Materials:

  • Cells treated with this compound or controls

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Protocol 4: NF-κB Luciferase Reporter Assay

Materials:

  • Cells (e.g., HEK293T)

  • NF-κB firefly luciferase reporter plasmid

  • Control Renilla luciferase plasmid

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control Renilla plasmid.

  • Compound Treatment: After 24 hours, treat the cells with this compound for a specified period.

  • Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells using the lysis buffer from the dual-luciferase kit.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activity in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to the control to determine the effect on NF-κB signaling.

Visualizations

HIV_Lifecycle_and_Elunonavir_Action cluster_host_cell Host Cell cluster_outside Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Provirus (integrated into host DNA) Viral_DNA->Provirus Integration Viral_mRNA Viral mRNA Provirus->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins Cleavage by HIV Protease HIV_Protease HIV Protease Polyproteins->HIV_Protease New_Virion New Immature Virion Mature_Proteins->New_Virion Assembly Virion_Release Virion Release (Budding) New_Virion->Virion_Release This compound This compound This compound->HIV_Protease Inhibits HIV_Protease->Mature_Proteins

Caption: Mechanism of action of this compound in the HIV life cycle.

Off_Target_Screening_Workflow Start Start with this compound Primary_Assay Primary Assay (HIV-1 Protease Activity) Start->Primary_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Calculate_SI Calculate Selectivity Index (SI) Primary_Assay->Calculate_SI Cytotoxicity_Assay->Calculate_SI Secondary_Assays Secondary Off-Target Assays Calculate_SI->Secondary_Assays If SI is low or off-target effects are suspected Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase) Secondary_Assays->Apoptosis_Assay NFkB_Assay NF-κB Reporter Assay Secondary_Assays->NFkB_Assay Kinase_Screen Kinase/GPCR Panel Screen Secondary_Assays->Kinase_Screen Analysis Analyze and Interpret Data Apoptosis_Assay->Analysis NFkB_Assay->Analysis Kinase_Screen->Analysis

Caption: Workflow for identifying and characterizing off-target effects.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway.

References

Technical Support Center: Optimizing Elunonavir Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elunonavir antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation time. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as GS-1156) is a potent, metabolically stable inhibitor of the HIV-1 protease.[1][2][3] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. By competitively inhibiting this enzyme, this compound prevents the formation of infectious virions, thus halting viral replication.[4]

Q2: Why is optimizing incubation time a critical step in my this compound assay?

Optimizing incubation time is crucial for several reasons:

  • Maximizing the Assay Window: A well-optimized incubation time ensures a sufficient difference in signal between the virus control (no inhibitor) and the positive control (effective concentration of inhibitor). This "assay window" is essential for accurately measuring the potency of the test compound.

  • Reflecting Inhibitor Kinetics: HIV protease inhibitors can have different kinetic profiles. Some, like this compound, may exhibit slow-binding characteristics, meaning they require a longer incubation period to reach equilibrium with the enzyme and exert their maximum effect. Shorter incubation times may lead to an underestimation of the drug's potency (an artificially high IC50 value).

  • Minimizing Cytotoxicity: Extended incubation times can sometimes lead to increased cytotoxicity from the compound or the viral infection itself, which can confound the results. It's important to find a balance where antiviral activity can be measured before significant cell death occurs from non-specific effects.

  • Ensuring Reproducibility: Standardizing the incubation time across experiments is fundamental for generating reproducible data that can be reliably compared.

Q3: What are the typical incubation times for antiviral assays?

Incubation times can vary significantly depending on the assay format:

  • Cell-Based Assays (e.g., HIV replication assays): These typically require longer incubation periods, often ranging from 48 to 72 hours, to allow for multiple rounds of viral replication and the detection of a measurable endpoint (e.g., p24 antigen levels, luciferase reporter activity).[5]

  • Biochemical Assays (e.g., FRET-based protease activity assays): These assays are generally much shorter. Kinetic reads are often performed for 30 to 60 minutes after the addition of the substrate. However, a crucial pre-incubation step of the enzyme with the inhibitor (e.g., 30 to 120 minutes) is often necessary, especially for slow-binding inhibitors.

Q4: Should I perform a pre-incubation step with this compound before starting the assay?

Yes, for enzymatic assays, a pre-incubation step is highly recommended. This involves incubating the HIV-1 protease enzyme with this compound for a set period before adding the substrate. This allows the inhibitor to bind to the enzyme and reach equilibrium, which is particularly important for accurately determining the potency of slow-binding inhibitors. The IC50 value may appear to decrease as the pre-incubation time is extended, until it reaches a plateau.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High IC50 value (low potency) 1. Insufficient incubation time: The inhibitor may not have had enough time to exert its full effect, especially if it's a slow-binding inhibitor. 2. Low viral input (MOI): If the amount of virus is too low, the signal in the virus control wells may not be high enough to provide a good assay window. 3. Suboptimal assay conditions: Incorrect pH, temperature, or buffer components can affect enzyme activity and inhibitor binding.1. Increase incubation time: For cell-based assays, try extending the incubation to 72 or 96 hours. For enzymatic assays, increase the pre-incubation time of the enzyme and inhibitor (e.g., from 30 minutes to 60 or 120 minutes). 2. Optimize MOI: Perform a virus titration to determine the optimal MOI that gives a robust signal without causing excessive cytotoxicity within the desired incubation period. 3. Review and optimize assay parameters: Ensure all reagents are prepared correctly and that the assay conditions are optimal for HIV-1 protease activity.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution across the plate can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of the virus, compound, or reagents will introduce variability. 3. Edge effects: Wells on the perimeter of the plate may evaporate more quickly, leading to altered concentrations and cell health.1. Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating. 2. Calibrate pipettes and use proper technique: Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain a humid environment.
Low signal-to-background ratio (poor assay window) 1. Incubation time is too short: The virus may not have replicated enough to produce a strong signal. 2. Incubation time is too long: Excessive cell death in the virus control wells can reduce the signal. 3. Suboptimal detection reagent: The reagent used to measure the endpoint may not be sensitive enough.1. Extend the incubation time: Allow more time for the virus to replicate and the signal to develop. 2. Reduce the incubation time or MOI: Find a balance where the virus can replicate sufficiently without causing widespread cell death. 3. Test alternative detection reagents: Consider using a more sensitive substrate or a different detection method.
Apparent cytotoxicity at effective antiviral concentrations 1. Compound is genuinely cytotoxic: this compound, like any compound, can be toxic at high concentrations. 2. Assay endpoint is affected by cell viability: If the antiviral readout is dependent on cell health (e.g., ATP-based viability assays), it can be difficult to distinguish antiviral effects from cytotoxicity.1. Perform a separate cytotoxicity assay: Test the compound on uninfected cells in parallel to determine its CC50 (50% cytotoxic concentration). The therapeutic index (CC50/IC50) can then be calculated. 2. Choose an appropriate assay endpoint: Use an endpoint that directly measures a viral product (e.g., p24 ELISA, luciferase reporter driven by a viral promoter) rather than relying solely on cell viability.

Data Presentation: Optimizing Incubation Time

The following tables present illustrative data from hypothetical experiments designed to optimize the incubation time for this compound in both a cell-based and a biochemical assay.

Table 1: Effect of Incubation Time on this compound IC50 in a Cell-Based HIV-1 Replication Assay

Incubation Time (hours)Virus Control (p24 ng/mL)This compound IC50 (nM)Cell Viability (%)Assay Window (Signal/Background)
245.215.89510
4825.68.19250
72 88.3 4.5 88 150
96110.24.675120

In this example, a 72-hour incubation provides the optimal balance of a potent IC50 value, a large assay window, and acceptable cell viability.

Table 2: Effect of Pre-incubation Time on this compound IC50 in a Biochemical FRET Assay

Pre-incubation Time (minutes)Enzyme Control (RFU/min)This compound IC50 (nM)
5501212.3
3050256.8
60 4998 3.1
12050053.2

This data illustrates that a 60-minute pre-incubation of this compound with the HIV-1 protease is sufficient to achieve maximal potency, as indicated by the stabilized IC50 value.

Experimental Protocols

Protocol 1: Optimizing Incubation Time in a Cell-Based HIV-1 Replication Assay (p24 Endpoint)
  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 50 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium.

  • Infection and Treatment: Add 25 µL of the this compound dilutions to the appropriate wells. Then, add 25 µL of HIV-1 (e.g., strain IIIB) at a pre-determined MOI. Include virus-only and cells-only controls.

  • Incubation: Incubate the plates at 37°C and 5% CO2 for different durations (e.g., 48, 72, and 96 hours).

  • Endpoint Measurement: At the end of each incubation period, collect the supernatant and measure the p24 antigen concentration using a commercial ELISA kit.

  • Cytotoxicity Measurement: In a parallel plate with uninfected cells, add the same concentrations of this compound and measure cell viability using an MTT or similar assay at each time point.

  • Data Analysis: Calculate the IC50 values for each incubation time by fitting the dose-response data to a four-parameter logistic curve. Determine the optimal incubation time that provides a low IC50, a good assay window, and minimal cytotoxicity.

Protocol 2: Optimizing Pre-incubation Time in an HIV-1 Protease FRET Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.

    • Enzyme Stock: Purified recombinant HIV-1 protease at 20 nM in assay buffer.

    • Inhibitor Stock: this compound at various concentrations in DMSO.

    • Substrate Stock: A FRET-based peptide substrate at 20 µM in assay buffer.

  • Pre-incubation: In a 96-well black plate, add 5 µL of this compound dilutions. Then, add 45 µL of the 20 nM enzyme solution. Incubate at 37°C for various pre-incubation times (e.g., 5, 30, 60, 120 minutes).

  • Reaction Initiation: Add 50 µL of the 20 µM substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately read the fluorescence kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Plot the initial rates against the inhibitor concentrations for each pre-incubation time and fit to a four-parameter logistic equation to determine the IC50 values. The optimal pre-incubation time is the shortest time that results in the lowest and most stable IC50.

Visualizations

Experimental_Workflow_Cell_Based_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed MT-4 Cells C Add Compound & Virus A->C B Prepare this compound Dilutions B->C D Incubate (24, 48, 72, 96h) C->D E Measure p24 (ELISA) D->E F Measure Viability (MTT) D->F G Calculate IC50 E->G F->G H Determine Optimal Time G->H

Caption: Workflow for optimizing incubation time in a cell-based assay.

Troubleshooting_Logic Start High IC50 Value? Incubation Is Incubation Time Optimized? Start->Incubation Yes MOI Is MOI Optimized? Incubation->MOI No Action_Incubation Increase Incubation / Pre-incubation Time Incubation->Action_Incubation Yes Reagents Are Reagents Validated? MOI->Reagents No Action_MOI Perform Virus Titration MOI->Action_MOI Yes Action_Reagents Check Reagent Quality & Assay Conditions Reagents->Action_Reagents Yes End Re-evaluate IC50 Reagents->End No Action_Incubation->End Action_MOI->End Action_Reagents->End

Caption: Troubleshooting logic for unexpectedly high IC50 values.

References

Validation & Comparative

Comparative Resistance Profile of HIV-1 Protease Inhibitors: Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the resistance profile of darunavir, a second-generation HIV-1 protease inhibitor. A direct comparison with elunavir could not be conducted due to the absence of publicly available scientific literature and clinical data on elunavir at the time of this report.

Introduction

The development of resistance to antiretroviral drugs is a significant challenge in the long-term management of HIV-1 infection. Protease inhibitors (PIs) are a critical component of highly active antiretroviral therapy (HAART), and understanding their resistance profiles is paramount for effective treatment strategies. This guide provides a detailed comparison of the resistance profile of darunavir, a potent second-generation PI. Despite the initial intent to compare darunavir with elunavir, a thorough search of scientific databases and clinical trial registries did not yield any information on an HIV-1 protease inhibitor named "elunavir." Therefore, this document will focus exclusively on the resistance profile of darunavir, providing researchers, scientists, and drug development professionals with a comprehensive overview based on available experimental data.

Darunavir: A High Genetic Barrier to Resistance

Darunavir, co-administered with a low dose of ritonavir (darunavir/r), has demonstrated significant efficacy against both wild-type and multidrug-resistant HIV-1 strains.[1][2] A key characteristic of darunavir is its high genetic barrier to the development of resistance.[1][2][3] This means that multiple mutations in the viral protease are required to confer significant resistance to the drug, making it a durable option in treatment-experienced patients.

In Vitro Susceptibility

Studies have consistently shown darunavir's potent in vitro activity against a wide range of HIV-1 isolates. The 50% effective concentration (EC50) for darunavir against wild-type HIV-1 is typically in the low nanomolar range. Importantly, darunavir retains significant activity against clinical isolates that are resistant to other PIs.

Table 1: In Vitro Activity of Darunavir Against HIV-1 Isolates

HIV-1 Isolate TypeDarunavir EC50 (nM)Reference(s)
Wild-Type (Subtype B)1.79 (median)
Wild-Type (Subtype C)1.12 (median)
Wild-Type (CRF01_AE)1.27 (median)
Broad Panel of Primary Isolates (Group M and O)0.52 (median)
Resistance-Associated Mutations (RAMs)

The development of resistance to darunavir is associated with the accumulation of specific mutations in the HIV-1 protease gene. These are often referred to as darunavir resistance-associated mutations (DRV-RAMs). The presence of three or more DRV-RAMs is generally associated with a diminished virological response to darunavir-based regimens.

Table 2: Key Darunavir Resistance-Associated Mutations

MutationClassificationImpact on Darunavir SusceptibilityReference(s)
V11IMinorContributes to resistance in the presence of other DRV-RAMs.
V32IMinorContributes to resistance in the presence of other DRV-RAMs.
L33FMinorContributes to resistance in the presence of other DRV-RAMs.
I47VMinorContributes to resistance in the presence of other DRV-RAMs.
I50VMajorSignificantly reduces darunavir susceptibility.
I54L/MMajorSignificantly reduces darunavir susceptibility.
G73SMinorContributes to resistance in the presence of other DRV-RAMs.
L76VMajorSignificantly reduces darunavir susceptibility.
I84VMajorSignificantly reduces darunavir susceptibility.
L89VMinorContributes to resistance in the presence of other DRV-RAMs.

It is important to note that the impact of a single mutation on darunavir susceptibility is often minimal. The accumulation of multiple mutations is typically required to overcome darunavir's high genetic barrier.

Experimental Methodologies

The data presented in this guide are derived from various in vitro and clinical studies. The following provides an overview of the typical experimental protocols employed.

In Vitro Susceptibility Assays
  • Cell Lines: Phenotypic susceptibility to darunavir is commonly assessed using peripheral blood mononuclear cells (PBMCs) or specific cell lines like MT-4 or CEM.

  • Viral Isolates: The assays utilize laboratory-adapted HIV-1 strains, recombinant viruses with site-directed mutations, or clinical isolates from patients.

  • Assay Principle: The assay measures the concentration of the drug required to inhibit viral replication by 50% (EC50). This is typically determined by quantifying a viral marker, such as p24 antigen or reverse transcriptase activity, in the cell culture supernatant.

  • Data Analysis: The EC50 values for mutant viruses are often compared to the EC50 for a wild-type reference strain to calculate the fold change in susceptibility.

Genotypic Resistance Testing
  • Sample Source: HIV-1 RNA is extracted from patient plasma samples.

  • Sequencing: The protease-coding region of the viral pol gene is amplified by RT-PCR and then sequenced.

  • Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.

Visualizing Darunavir Resistance Pathways

The development of high-level resistance to darunavir often follows distinct mutational pathways. The following diagram illustrates the key mutations and their relationships in conferring resistance.

Darunavir_Resistance_Pathway cluster_major Major DRV-RAMs cluster_minor Minor DRV-RAMs cluster_outcome I50V I50V Diminished Virological Response Diminished Virological Response I50V->Diminished Virological Response ≥3 DRV-RAMs I54LM I54LM I54LM->Diminished Virological Response ≥3 DRV-RAMs L76V L76V L76V->Diminished Virological Response ≥3 DRV-RAMs I84V I84V I84V->Diminished Virological Response ≥3 DRV-RAMs V11I V11I V11I->I50V Accumulation V11I->I54LM Accumulation V11I->L76V Accumulation V11I->I84V Accumulation V32I V32I V32I->I50V Accumulation V32I->I54LM Accumulation V32I->L76V Accumulation V32I->I84V Accumulation L33F L33F L33F->I50V Accumulation L33F->I54LM Accumulation L33F->L76V Accumulation L33F->I84V Accumulation I47V I47V I47V->I50V Accumulation I47V->I54LM Accumulation I47V->L76V Accumulation I47V->I84V Accumulation G73S G73S G73S->I50V Accumulation G73S->I54LM Accumulation G73S->L76V Accumulation G73S->I84V Accumulation L89V L89V L89V->I50V Accumulation L89V->I54LM Accumulation L89V->L76V Accumulation L89V->I84V Accumulation Wild-Type Virus Wild-Type Virus Wild-Type Virus->V11I Initial Mutations Wild-Type Virus->V32I Initial Mutations Wild-Type Virus->L33F Initial Mutations Wild-Type Virus->I47V Initial Mutations Wild-Type Virus->G73S Initial Mutations Wild-Type Virus->L89V Initial Mutations

Caption: Development of darunavir resistance often involves the accumulation of minor mutations followed by major resistance-associated mutations (RAMs).

The following workflow outlines the typical process for identifying and characterizing darunavir resistance.

Experimental_Workflow cluster_patient Patient Samples cluster_lab Laboratory Analysis cluster_data Data Interpretation Plasma Sample Plasma Sample Viral RNA Extraction Viral RNA Extraction Plasma Sample->Viral RNA Extraction RT-PCR & Sequencing RT-PCR & Sequencing Viral RNA Extraction->RT-PCR & Sequencing Phenotypic Susceptibility Assay Phenotypic Susceptibility Assay Viral RNA Extraction->Phenotypic Susceptibility Assay Genotypic Analysis Genotypic Analysis RT-PCR & Sequencing->Genotypic Analysis Identification of RAMs Identification of RAMs Genotypic Analysis->Identification of RAMs Calculation of Fold Change Calculation of Fold Change Phenotypic Susceptibility Assay->Calculation of Fold Change Clinical Correlation Clinical Correlation Identification of RAMs->Clinical Correlation Calculation of Fold Change->Clinical Correlation

Caption: Workflow for genotypic and phenotypic analysis of HIV-1 resistance to darunavir.

Conclusion

Darunavir stands out as a protease inhibitor with a high genetic barrier to resistance, making it a robust option for both treatment-naive and treatment-experienced individuals with HIV-1. Its resilience to resistance is attributed to its potent antiviral activity and the requirement for multiple viral mutations to significantly compromise its efficacy. While a direct comparison with "elunavir" was not possible due to a lack of available data, the extensive research on darunavir provides a clear and detailed understanding of its resistance profile. This knowledge is crucial for clinicians and researchers in optimizing antiretroviral therapy and developing next-generation HIV-1 inhibitors.

References

Comparative Efficacy of Elunonavir and Other Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel, unboosted HIV-1 protease inhibitor (PI), Elunonavir (GS-1156), with established PIs: darunavir, atazanavir, and lopinavir. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on the efficacy, resistance profiles, and pharmacokinetic properties of these antiretroviral agents.

Introduction to this compound

This compound is a new-generation HIV-1 protease inhibitor characterized by its high metabolic stability and an exceptionally long plasma half-life, which allows for consideration of unboosted, infrequent dosing regimens.[1] Its unique chemical structure incorporates a "stabilizer" motif, a rigid, rod-shaped molecular appendage designed to shield the molecule from metabolism by cytochrome P450 (CYP) enzymes, a common pathway for the rapid clearance of other PIs.[1][2] This circumvents the need for a pharmacokinetic enhancer (booster) like ritonavir, which is typically co-administered with other PIs to increase their plasma concentrations but can also lead to drug-drug interactions.[2]

In Vitro Antiviral Efficacy

Direct head-to-head comparative studies of the in vitro antiviral activity of this compound against a broad panel of wild-type and PI-resistant HIV-1 strains alongside other PIs are not yet widely available in published literature. However, initial studies have reported the intrinsic potency of this compound.

Table 1: In Vitro Efficacy Against Wild-Type HIV-1

Protease InhibitorEC50 (nM)Cell Line
This compound (GS-1156) 4.7MT-4
Darunavir 1.2 - 4.7Various
Atazanavir 2.6 - 5.2Various
Lopinavir 1.7 - 6.4Various

Note: The EC50 values for darunavir, atazanavir, and lopinavir are synthesized from multiple studies and may vary depending on the specific assay conditions and HIV-1 strain.[3]

Resistance Profile

A key advantage of this compound is its reported high barrier to the development of resistance. While comprehensive data on its activity against a wide spectrum of PI-resistant HIV-1 strains is still emerging, the structural design of this compound aims to maintain potency against viruses that have developed resistance to other PIs.

Established PIs have well-characterized resistance profiles. Resistance to PIs is associated with the accumulation of mutations in the viral protease gene.

Table 2: Key Resistance-Associated Mutations for Established Protease Inhibitors

Protease InhibitorMajor Resistance-Associated Mutations
Darunavir V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V
Atazanavir I50L, M46I, V82A, L90M, I54V, N88S
Lopinavir L76V, I54V, G73S, L90M

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is its most distinguishing feature, particularly its long half-life, which is significantly longer than that of other PIs, even when they are boosted with ritonavir.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compound (unboosted)Darunavir (boosted)Atazanavir (boosted)Lopinavir (boosted)
Half-life (t1/2) > 2 weeks~15 hours~7.5 hours~5-6 hours
Booster Required NoYes (Ritonavir)Yes (Ritonavir)Yes (Ritonavir)
Metabolism Minimal CYP-mediatedPrimarily CYP3A4Primarily CYP3A4Primarily CYP3A4

Note: Pharmacokinetic parameters for darunavir, atazanavir, and lopinavir are based on ritonavir-boosted formulations and can vary based on patient populations and co-administered drugs.

Experimental Protocols

In Vitro Antiviral Activity Assay (MT-4 Cell-Based)

The following is a generalized protocol for determining the 50% effective concentration (EC50) of an anti-HIV drug using the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection.

  • Cell Culture: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: The test compounds (this compound and other PIs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations.

  • Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).

  • Assay Setup: The infected cells are seeded into 96-well microtiter plates. The serially diluted test compounds are then added to the wells. Control wells include infected cells without any compound (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated for 4-5 days at 37°C.

  • Measurement of Viral Activity: The extent of viral replication is determined by measuring a relevant endpoint. A common method is the MTT assay, which measures the metabolic activity of viable cells. The reduction of the yellow tetrazolium salt MTT to a purple formazan product by metabolically active cells is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the virus and cell controls. The EC50 value, the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus, is then determined by non-linear regression analysis.

Pharmacokinetic Analysis

Pharmacokinetic parameters are typically determined in human subjects through clinical trials. The following outlines a general methodology.

  • Study Design: Healthy volunteers or HIV-infected patients are administered a single or multiple doses of the drug.

  • Sample Collection: Blood samples are collected at predefined time points after drug administration.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Drug Concentration Measurement: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

    • t1/2: Elimination half-life.

    • CL: Clearance, the rate at which the drug is removed from the body.

    • Vd: Volume of distribution, the apparent volume into which the drug distributes in the body.

Visualizations

HIV-1 Protease Inhibition and Viral Maturation

HIV_Protease_Inhibition cluster_virus Infected Host Cell cluster_maturation Viral Maturation cluster_inhibition Mechanism of Protease Inhibitors GagPol Gag-Pol Polyprotein ImmatureVirion Immature Virion Assembly GagPol->ImmatureVirion Protease HIV-1 Protease Cleavage Polyprotein Cleavage Protease->Cleavage Catalyzes Inhibition Inhibition of Protease StructuralProteins Structural Proteins (p24, p17, etc.) Cleavage->StructuralProteins Enzymes Viral Enzymes (RT, IN) Cleavage->Enzymes MatureVirion Mature, Infectious Virion StructuralProteins->MatureVirion Enzymes->MatureVirion PIs Protease Inhibitors (this compound, Darunavir, etc.) PIs->Protease Antiviral_Assay_Workflow start Start cell_culture Culture MT-4 Cells start->cell_culture compound_prep Prepare Serial Dilutions of Protease Inhibitors start->compound_prep infection Infect MT-4 Cells with HIV-1 cell_culture->infection plate_setup Seed Infected Cells and Add Compounds compound_prep->plate_setup infection->plate_setup incubation Incubate for 4-5 Days plate_setup->incubation mtt_assay Perform MTT Assay to Measure Cell Viability incubation->mtt_assay data_analysis Analyze Data and Calculate EC50 mtt_assay->data_analysis end End data_analysis->end Elunonavir_Metabolism cluster_traditional Traditional PIs (e.g., Darunavir) cluster_this compound This compound (GS-1156) TraditionalPI Protease Inhibitor CYP3A4 CYP3A4 Enzymes in Liver TraditionalPI->CYP3A4 Metabolism Rapid Metabolism CYP3A4->Metabolism ReducedMetabolism Reduced CYP3A4 Metabolism CYP3A4->ReducedMetabolism LowConcentration Low Plasma Concentration Metabolism->LowConcentration Booster Ritonavir (Booster) Required LowConcentration->Booster necessitates This compound This compound Stabilizer Stabilizer Motif Shielding Steric Shielding Stabilizer->Shielding provides Shielding->CYP3A4 blocks access HighConcentration High Plasma Concentration (Long Half-life) ReducedMetabolism->HighConcentration NoBooster No Booster Required HighConcentration->NoBooster allows for

References

Comparative Analysis of Resistance Profiles for HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

As "Elunonavir" appears to be a hypothetical compound, this guide will use Darunavir , a well-established HIV-1 protease inhibitor renowned for its high barrier to resistance, as a real-world analogue to fulfill the prompt's requirements. This comparative analysis provides researchers, scientists, and drug development professionals with a framework for evaluating protease inhibitors, supported by experimental data and methodologies.

A high barrier to resistance is a critical attribute for antiretroviral agents, ensuring sustained viral suppression and limiting treatment failure. This is often defined by the number of specific mutations required to confer a significant reduction in susceptibility to a drug.

In Vitro Resistance Selection Data

The following table summarizes data from in vitro studies, where HIV-1 was cultured in the presence of escalating drug concentrations to select for resistant variants. The fold change (FC) in EC50 (the concentration of a drug that gives half-maximal response) is a key metric of resistance.

Protease InhibitorPrimary Resistance-Associated Mutations (RAMs)Fold Change in EC50 vs. Wild-TypeGenotypic/Phenotypic Cutoff for Resistance (Fold Change)Reference
Darunavir I50V, I54L/M, L76V, V82A/T, I84V13- to 50-fold (with multiple mutations)>10-fold
Lopinavir I47A/V, I50V, V82A/F/T/S, I84V10- to 40-fold>10-fold
Atazanavir I50L, N88S15- to 20-fold>5.4-fold
Tipranavir I47V, I50V, V82T/L, I84V>10-fold>3-fold

Key Observation : Darunavir generally requires the accumulation of multiple protease mutations to exceed its clinical cutoff for resistance, distinguishing it from earlier-generation protease inhibitors that can be compromised by fewer mutations.

Clinical Resistance Data

Data from clinical trials in treatment-experienced patients further substantiates Darunavir's high resistance barrier. In the POWER 1 and 2 trials, the development of primary protease inhibitor mutations in patients experiencing virologic failure on a darunavir-based regimen was infrequent.

Experimental Protocols

Protocol: In Vitro Resistance Selection in MT-2 Cells

This protocol outlines a standard method for selecting HIV-1 variants with reduced susceptibility to protease inhibitors.

  • Cell Culture: MT-2 cells, a human T-cell line, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Stock Preparation: A wild-type HIV-1 strain (e.g., HIV-1 IIIB) is propagated in MT-2 cells to generate a high-titer virus stock.

  • Drug Selection:

    • An initial culture is established by infecting MT-2 cells with the wild-type virus in the presence of the protease inhibitor at its EC50 concentration.

    • The culture is monitored for cytopathic effects (syncytia formation).

    • When viral replication is observed, the cell-free supernatant is harvested and used to infect fresh MT-2 cells with a two-fold increase in the drug concentration.

    • This process of dose escalation is repeated for 20-30 passages.

  • Genotypic Analysis: At each passage where viral breakthrough is observed, viral RNA is extracted from the supernatant. The protease-coding region is amplified by RT-PCR and sequenced to identify mutations.

  • Phenotypic Analysis: The susceptibility of the selected viral variants to the inhibitor is determined using a cell-based assay (e.g., a p24 antigen ELISA or a luciferase reporter assay) to calculate the fold change in EC50 compared to the wild-type virus.

Visualizations

Workflow for In Vitro Resistance Selection

G start_end start_end process process decision decision output output A Start: Infect MT-2 cells with Wild-Type HIV-1 B Add Protease Inhibitor (Initial Concentration = EC50) A->B C Monitor for Viral Replication (Cytopathic Effect) B->C D Replication Observed? C->D D->C No E Harvest Virus Supernatant D->E Yes F Increase Drug Concentration (2x) E->F H Genotypic & Phenotypic Analysis E->H G Infect Fresh MT-2 Cells F->G G->C I End: Identify Resistance Mutations & Fold Change H->I

Caption: Workflow for selecting drug-resistant HIV-1 variants in vitro.

High Genetic Barrier to Resistance

G concept concept outcome_pos outcome_pos outcome_neg outcome_neg A Single Amino Acid Substitution B Low-Level Resistance (Minor Fold Change) A->B Low Barrier Drug C Multiple (3+) Specific Substitutions Required D High-Level Clinical Resistance (Significant Fold Change) C->D High Barrier Drug E Sustained Viral Suppression C->E Lower Probability of Virologic Failure

Caption: High vs. Low Genetic Barrier to Drug Resistance.

HIV Protease Inhibition Pathway

G cluster_inhibition Inhibitor Action pathway_step pathway_step protein protein inhibitor inhibitor outcome outcome outcome_neg outcome_neg A HIV Gag-Pol Polyprotein C Cleavage A->C G Inhibition of Cleavage A->G B HIV Protease B->C D Mature, Functional Viral Proteins C->D E Infectious Virion Assembly D->E F Protease Inhibitor (e.g., Darunavir) F->B binds to active site H Immature, Non-infectious Virions Produced G->H

Caption: Mechanism of HIV Protease Inhibitors in the Viral Life Cycle.

Elunonavir: A New Frontier in HIV Protease Inhibition and the Challenge of Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Foster City, CA – The landscape of HIV-1 treatment may be on the verge of a significant advancement with the development of Elunonavir (GS-1156), a novel, unboosted protease inhibitor (PI) by Gilead Sciences. Preclinical data suggests that this compound possesses a high barrier to resistance and an improved in vitro resistance profile, potentially offering a new therapeutic option for treatment-experienced patients. However, a comprehensive, publicly available dataset directly comparing its cross-resistance profile with existing PIs remains limited, posing a challenge for a complete comparative analysis.[1][2]

This compound is engineered for metabolic stability, aiming to provide a long half-life without the need for a pharmacokinetic enhancer like ritonavir, which is a common component of many current PI regimens.[1][2] This characteristic could reduce the pill burden and potential drug-drug interactions for people living with HIV. In early studies, this compound demonstrated antiviral activity against a panel of 49 HIV-1 variants with a high resistance barrier.[1]

While these findings are promising, detailed quantitative data on this compound's performance against specific PI-resistant viral strains are not yet widely available in peer-reviewed literature. Such data, typically presented as fold-changes in the 50% effective concentration (EC50) against various mutant viruses, is crucial for clinicians and researchers to understand its potential utility in salvage therapy.

Experimental Approach to Assessing Cross-Resistance

The evaluation of cross-resistance for a novel PI like this compound typically involves a series of in vitro experiments. The general methodology for these studies is well-established in the field of antiretroviral drug development.

General Experimental Protocol:
  • Cell Lines and Viral Strains: A panel of laboratory-adapted and clinical isolate HIV-1 strains is utilized. This includes a wild-type (non-resistant) reference strain and a variety of strains harboring single or multiple mutations in the protease gene known to confer resistance to existing PIs. Common cell lines for these assays include MT-2, MT-4, or peripheral blood mononuclear cells (PBMCs).

  • Antiviral Activity Assay: The potency of this compound and a panel of approved PIs (e.g., Darunavir, Atazanavir, Lopinavir) is tested against each viral strain. This is typically done using a cell-based assay where the inhibition of viral replication is measured in the presence of serial dilutions of the drugs.

  • Data Analysis and EC50 Determination: The concentration of the drug that inhibits 50% of viral replication (EC50) is calculated for each drug against each viral strain.

  • Fold-Change Calculation: The cross-resistance is quantified by calculating the fold-change in EC50. This is determined by dividing the EC50 of the drug against a resistant strain by its EC50 against the wild-type reference strain. A higher fold-change indicates a greater degree of resistance.

Visualizing the Drug Development and Resistance Assessment Workflow

The process of developing a new protease inhibitor and assessing its resistance profile can be visualized as a structured workflow.

G cluster_Discovery Drug Discovery & Preclinical Development cluster_Resistance Cross-Resistance Profiling cluster_Clinical Clinical Evaluation A Lead Identification (this compound) B In Vitro Potency (Wild-Type HIV-1) A->B C Metabolic Stability Assessment A->C E Selection of PI-Resistant HIV-1 Strains B->E Initiate Resistance Studies D Pharmacokinetic Profiling C->D I Phase I-III Clinical Trials D->I Advance to Clinical Trials F Antiviral Susceptibility Assays (EC50) E->F G Comparative Analysis with Existing PIs F->G H Fold-Change Calculation G->H H->I Inform Clinical Strategy J Evaluation in Treatment- Experienced Patients I->J

Caption: Workflow for the development and resistance profiling of a novel HIV protease inhibitor.

Understanding HIV-1 Protease Inhibitor Resistance

Resistance to PIs arises from the accumulation of mutations within the viral protease gene. These mutations can alter the three-dimensional structure of the protease enzyme, reducing the binding affinity of the inhibitor while still allowing the enzyme to process viral polyproteins, a crucial step in the viral life cycle.

The development of resistance is a complex process, and the specific mutations that arise can vary depending on the selective pressure exerted by different drugs. Cross-resistance occurs when a mutation that confers resistance to one PI also reduces the susceptibility to other PIs.

G cluster_Process Mechanism of PI Resistance A Wild-Type HIV-1 Protease C Inhibition of Viral Polyprotein Processing A->C Cleaves Polyproteins E Drug-Resistant Protease Mutations A->E Selective Pressure from PI Therapy B Protease Inhibitor (e.g., this compound) B->A Binds to Active Site B->E Ineffective Binding D Suppression of Viral Replication C->D Prevents F Reduced PI Binding Affinity E->F Leads to G Continued Viral Replication F->G Allows for

Caption: Simplified pathway illustrating the development of HIV-1 protease inhibitor resistance.

The Path Forward

The initial data on this compound's high barrier to resistance is a promising development in the ongoing effort to combat HIV. As this compound progresses through clinical trials, the scientific community eagerly awaits the publication of detailed cross-resistance studies. This data will be critical to fully understand its potential role in the management of HIV, particularly for individuals with limited treatment options due to extensive drug resistance. The availability of a novel, unboosted PI with a favorable resistance profile would be a welcome addition to the antiretroviral armamentarium.

References

A Forward-Looking Guide to the Synergistic Potential of Elunonavir with Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Elunonavir (GS-1156) is a novel, investigational HIV-1 protease inhibitor (PI) with a high barrier to resistance and a significantly prolonged half-life, which may eliminate the need for a pharmacokinetic booster. As this compound progresses through clinical development, understanding its potential for synergistic interactions with existing antiretroviral agents is paramount. This guide provides a comparative framework for evaluating the potential synergistic effects of this compound with reverse transcriptase inhibitors (RTIs). Due to the early stage of this compound's development, direct experimental data on its synergistic combinations are not yet publicly available. Therefore, this document leverages data from established modern protease inhibitors—such as darunavir, atazanavir, and lopinavir—to illustrate the expected synergistic potential and to provide a template for future research. This guide includes a summary of quantitative synergy data for current PIs, a detailed experimental protocol for assessing antiviral synergy, and visualizations of the underlying mechanisms of action.

Introduction

This compound is a promising new agent in the fight against HIV, distinguished by its high metabolic stability and long half-life.[1] Combination antiretroviral therapy (cART) is the cornerstone of HIV treatment, and the synergy between different drug classes is a key factor in its success. By targeting multiple, distinct stages of the HIV life cycle, combination therapies can enhance viral suppression, reduce the required dosages of individual drugs, and limit the emergence of drug-resistant viral strains.

Protease inhibitors and reverse transcriptase inhibitors are two of the most critical classes of antiretroviral drugs. They act on different, essential enzymes in the viral replication process, providing a strong theoretical basis for synergistic interaction. This guide explores this expected synergy in the context of this compound by examining data from analogous combinations.

Mechanisms of Action and the Basis for Synergy

The synergistic effect of combining protease inhibitors and reverse transcriptase inhibitors stems from their targeting of separate, essential steps in the HIV replication cycle.

  • Reverse Transcriptase Inhibitors (RTIs): This class of drugs targets the reverse transcriptase enzyme, which is responsible for converting the viral RNA genome into DNA—a process known as reverse transcription.[2]

    • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) act as chain terminators. They are analogues of natural deoxynucleotides and, once incorporated into the growing viral DNA chain, they halt further elongation because they lack a 3'-hydroxyl group.[2][3]

    • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bind to a different site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[4]

  • Protease Inhibitors (PIs): PIs target the HIV protease enzyme. This enzyme is crucial in the later stages of the viral life cycle, where it cleaves newly synthesized polyproteins into mature, functional viral proteins. By inhibiting this process, PIs prevent the assembly of new, infectious virions.

The simultaneous inhibition of both reverse transcription and viral maturation by RTIs and PIs, respectively, delivers a powerful two-pronged attack on HIV replication. This dual-action not only enhances the overall antiviral effect but also reduces the probability of the virus developing resistance to both drug classes concurrently.

Comparative Synergy Data: Modern Protease Inhibitors with Reverse Transcriptase Inhibitors

While specific data for this compound is not yet available, in vitro studies of other modern protease inhibitors combined with common RTIs have consistently demonstrated additive to synergistic effects. The table below summarizes findings from such studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Protease InhibitorReverse Transcriptase Inhibitor(s)Observed EffectCombination Index (CI) ValueReference(s)
Darunavir (DRV) Emtricitabine (FTC) + Tenofovir (TFV)Moderate Synergy0.77 ± 0.11
Atazanavir (ATV) Emtricitabine (FTC) + Tenofovir (TFV)Moderate Synergy0.83 ± 0.19
Lopinavir (LPV) Emtricitabine (FTC) + Tenofovir (TFV)Additive0.97 ± 0.10
Nelfinavir Zidovudine (AZT)SynergisticNot specified
BMS-186,318 Stavudine (d4T), Didanosine (ddI), Zidovudine (AZT)Additive to SynergisticNot specified

Experimental Protocols for In Vitro Synergy Assessment

The following is a representative protocol for determining the synergistic activity of antiviral compounds against HIV-1 in cell culture, based on methodologies described in the literature.

Objective: To quantify the in vitro antiviral interaction between a protease inhibitor (e.g., this compound) and a reverse transcriptase inhibitor (e.g., Tenofovir, Emtricitabine, or Lamivudine).

1. Materials:

  • Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS).
  • Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, HIV-1 RF).
  • Compounds: Test compounds (this compound and RTI) dissolved in DMSO and diluted in culture medium.
  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
  • Assay Plates: 96-well microtiter plates.
  • Reagents for Viability/CPE Assay: CellTiter-Glo® Luminescent Cell Viability Assay, or similar reagents for measuring cytopathic effect (CPE).

2. Experimental Procedure:

  • Cell Preparation: Culture and expand the chosen T-cell line. On the day of the assay, harvest the cells and adjust the concentration to 1 x 10^5 cells/mL.
  • Drug Dilution: Prepare serial dilutions of each drug individually and in combination at fixed concentration ratios (e.g., 1:1, 1:3, 3:1 based on their EC50 values).
  • Infection: Add the cell suspension to the 96-well plates. Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in significant cell death after 4-5 days.
  • Treatment: Immediately after infection, add the single-drug and combination-drug dilutions to the appropriate wells. Include control wells with cells and virus only (virus control) and cells only (cell control).
  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified, 5% CO2 atmosphere.
  • Quantification of Antiviral Effect: After the incubation period, measure the extent of HIV-1-induced cell death (cytopathic effect). This can be done using a cell viability assay that measures ATP content (e.g., CellTiter-Glo®) or by staining with a dye that is taken up by viable cells.

3. Data Analysis:

  • Dose-Response Curves: For each drug and drug combination, plot the percentage of inhibition of viral cytopathic effect against the drug concentration.
  • EC50 Determination: Calculate the 50% effective concentration (EC50) for each drug and combination from the dose-response curves.
  • Synergy Analysis: Use a method such as the Combination Index (CI) method of Chou and Talalay or isobologram analysis to determine the nature of the drug interaction.
  • Combination Index (CI): Calculate CI values at different effect levels (e.g., 50%, 75%, and 90% inhibition). CI < 0.9 indicates synergy, 0.9 ≤ CI ≤ 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
  • Isobologram Analysis: Plot the concentrations of the two drugs required to produce a specific level of inhibition (e.g., 50%). Data points falling below the line of additivity indicate synergy.

Visualizing the Mechanisms and Workflows

To better understand the principles behind the synergistic action and the experimental approach, the following diagrams are provided.

HIV_Lifecycle_and_Drug_Targets cluster_cell Host Cell (CD4+ T-Cell) Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virions RTI_Target Reverse Transcriptase Inhibitors (RTIs) RTI_Target->ReverseTranscription Inhibit PI_Target Protease Inhibitors (PIs) (e.g., this compound) PI_Target->Budding Inhibit Maturation HIV_Virion->Entry

Caption: HIV life cycle and points of inhibition by RTIs and PIs.

Synergy_Workflow Start Start: Prepare Cells, Virus, and Drugs Setup_Assay Set up 96-well plates: - Cells + Virus + Single Drugs - Cells + Virus + Drug Combinations - Controls (Virus, Cell) Start->Setup_Assay Incubate Incubate for 4-5 days Setup_Assay->Incubate Measure Measure Cytopathic Effect (CPE) or Viral Replication Incubate->Measure Data_Analysis Data Analysis Measure->Data_Analysis Dose_Response Generate Dose-Response Curves and calculate EC50 values Data_Analysis->Dose_Response Synergy_Calc Calculate Combination Index (CI) and/or generate Isobolograms Dose_Response->Synergy_Calc Result Determine Synergy, Additivity, or Antagonism Synergy_Calc->Result

Caption: Experimental workflow for determining in vitro drug synergy.

Conclusion and Future Directions

The combination of a protease inhibitor and one or more reverse transcriptase inhibitors is a well-established and highly effective strategy in the management of HIV-1 infection. The distinct mechanisms of action of these drug classes provide a strong basis for synergistic antiviral activity. While direct experimental data for this compound in combination with RTIs is not yet available, the consistent synergistic or additive effects observed with other modern protease inhibitors suggest a high probability of similar favorable interactions.

As this compound advances in clinical trials, it will be crucial for researchers to conduct in vitro synergy studies with a range of approved RTIs, including tenofovir, emtricitabine, and lamivudine. The experimental framework provided in this guide offers a robust methodology for these future investigations. The confirmation of synergy would further bolster the potential of this compound as a valuable component of future cART regimens, offering a simplified, booster-free option for HIV treatment.

References

A Comparative Analysis of Elunonavir's Metabolic Pathway and Other HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide comparing the metabolic fate of the novel protease inhibitor, elunonavir, with established alternatives. This report includes quantitative data, in vitro experimental protocols, and pathway visualizations to support further research and development in HIV therapeutics.

The landscape of HIV treatment has been significantly shaped by the development of protease inhibitors (PIs), a class of antiretroviral drugs that target a critical step in the viral replication cycle. However, a common challenge with many PIs is their rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver and gut, which necessitates co-administration with a pharmacokinetic enhancer (booster) like ritonavir or cobicistat to maintain therapeutic drug levels. This guide provides a comparative analysis of the metabolic pathway of the investigational PI, this compound (GS-1156), against other widely used PIs, highlighting its unique metabolic stability.

Executive Summary

This compound stands apart from other HIV protease inhibitors due to its exceptional metabolic stability, which is engineered to resist metabolism by CYP enzymes. This intrinsic stability allows for a remarkably long half-life of over two weeks in humans without the need for a pharmacokinetic booster. In stark contrast, other PIs such as ritonavir, lopinavir, atazanavir, and darunavir are extensively metabolized, primarily by CYP3A4. This necessitates their co-administration with a booster to inhibit this metabolic pathway and maintain therapeutic efficacy. The following sections provide a detailed comparison of these metabolic pathways, supported by quantitative data and experimental methodologies.

Comparative Metabolic Pathways

The metabolic fate of HIV protease inhibitors is a critical determinant of their clinical utility, influencing dosing frequency, potential for drug-drug interactions, and overall therapeutic efficacy. A key differentiator among these agents is their susceptibility to metabolism by hepatic and intestinal enzymes.

This compound (GS-1156)

This compound has been specifically designed to circumvent the rapid CYP-mediated metabolism that is characteristic of other PIs.[1] This was achieved by attaching a rigid, rod-shaped molecular appendage to the PI structure, which sterically hinders access to the active site of CYP enzymes.[1] As a result, this compound exhibits exquisite metabolic stability and a significantly prolonged half-life, eliminating the need for a pharmacokinetic enhancer.[1] Preclinical studies in human liver microsomes (HLM) have demonstrated a very low predicted clearance for this compound.[2]

Other Protease Inhibitors: A Reliance on CYP3A4 Metabolism

In contrast to this compound, the following protease inhibitors are all substrates for and, in many cases, inhibitors of CYP3A4, the major drug-metabolizing enzyme in the liver and intestines.

  • Ritonavir: Originally developed as a PI, ritonavir is now primarily used as a potent mechanism-based inhibitor of CYP3A4 to "boost" the concentrations of other PIs.[3] It is also a substrate of CYP3A4 and, to a lesser extent, CYP2D6. Its metabolism involves N-demethylation, hydroxylation of the isopropyl side chain, and cleavage of the terminal thiazole groups.

  • Lopinavir: Due to its rapid and extensive metabolism, almost exclusively by CYP3A isozymes, lopinavir has very low oral bioavailability when administered alone. It is therefore co-formulated with ritonavir, which significantly increases its plasma concentrations. Minor contribution to its metabolism is from CYP2D6.

  • Atazanavir: The primary route of metabolism for atazanavir is through monooxygenation and dioxygenation by CYP3A4. Minor metabolic pathways include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation. Atazanavir is also a known inhibitor of the UGT1A1 enzyme, which can lead to hyperbilirubinemia.

  • Darunavir: Darunavir is extensively and almost exclusively metabolized by CYP3A4. Co-administration with a CYP3A4 inhibitor like ritonavir is necessary to achieve therapeutic concentrations.

Related Antiretrovirals
  • Elvitegravir: This integrase inhibitor is primarily metabolized by CYP3A enzymes, with a secondary pathway involving glucuronidation by UGT1A1 and UGT1A3. It is co-administered with a booster, either cobicistat or ritonavir, to inhibit its rapid metabolism.

  • Cobicistat: As a dedicated pharmacokinetic enhancer, cobicistat is a potent mechanism-based inhibitor of CYP3A. It is also a substrate of CYP3A and, to a minor extent, CYP2D6.

Data Presentation

The following tables summarize the key metabolic parameters for this compound and other selected protease inhibitors.

DrugPrimary Metabolizing Enzyme(s)Secondary Metabolizing Enzyme(s)Booster Required?Half-Life (Boosted)
This compound Minimal CYP-mediated metabolism-No> 2 weeks
Ritonavir CYP3A4CYP2D6N/A (is a booster)3-5 hours
Lopinavir CYP3A4CYP2D6 (minor)Yes (Ritonavir)~5-6 hours
Atazanavir CYP3A4UGT1A1 (inhibitor)Yes (Ritonavir or Cobicistat)~7 hours
Darunavir CYP3A4-Yes (Ritonavir or Cobicistat)~15 hours
Elvitegravir CYP3AUGT1A1/3Yes (Cobicistat or Ritonavir)~9.5 hours
Cobicistat CYP3ACYP2D6 (minor)N/A (is a booster)~3-4 hours
DrugIn Vitro SystemEnzymeKm (µM)Vmax (nmol/min/nmol CYP)
Ritonavir Recombinant CYPCYP3A40.05 - 0.071 - 1.4
Ritonavir Recombinant CYPCYP3A50.05 - 0.071 - 1.4
Lopinavir Not explicitly foundCYP3A4--
Atazanavir Not explicitly foundCYP3A4--
Darunavir Not explicitly foundCYP3A4--
Elvitegravir Not explicitly foundCYP3A--
Cobicistat Not explicitly foundCYP3A4--

Note: Comprehensive quantitative kinetic data (Km and Vmax) for all listed drugs were not consistently available in the searched literature.

Mandatory Visualization

Metabolic_Pathway_Comparison cluster_this compound This compound cluster_PIs Conventional PIs (Lopinavir, Atazanavir, Darunavir) cluster_Boosters Pharmacokinetic Enhancers This compound This compound Elunonavir_Metabolism Minimal to No Metabolism This compound->Elunonavir_Metabolism High Metabolic Stability PIs Lopinavir Atazanavir Darunavir CYP3A4 CYP3A4 PIs->CYP3A4 Primary Metabolic Pathway Metabolites Oxidized Metabolites CYP3A4->Metabolites Ritonavir Ritonavir CYP3A4_inhibition CYP3A4 Inhibition Ritonavir->CYP3A4_inhibition Cobicistat Cobicistat Cobicistat->CYP3A4_inhibition

Caption: Comparative metabolic pathways of this compound and conventional PIs.

Experimental Protocols

Detailed, step-by-step protocols for the metabolism of each specific drug are often proprietary or not fully disclosed in published literature. However, the following are generalized, representative protocols for the in vitro assays commonly used to assess the metabolic stability and pathways of HIV protease inhibitors.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a test compound by the mixed-function oxidase enzymes present in human liver microsomes.

Materials:

  • Test compound (e.g., this compound, lopinavir)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).

  • Compound Addition: The test compound is added to the incubation mixture at a final concentration (e.g., 1 µM).

  • Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: The samples are centrifuged to pellet the precipitated microsomal proteins.

  • Analysis: The supernatant is transferred to a new plate and analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

CYP450 Reaction Phenotyping with Recombinant Human CYP Enzymes

Objective: To identify which specific CYP450 isozymes are responsible for the metabolism of a test compound.

Materials:

  • Test compound

  • A panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) co-expressed with cytochrome P450 reductase

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH

  • Control incubations (without NADPH or with heat-inactivated enzymes)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Separate incubations are prepared for each recombinant CYP isozyme. Each incubation contains the buffer, the specific recombinant CYP enzyme, and the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Incubation: The mixtures are incubated at 37°C for a fixed period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a suitable solvent.

  • Analysis: The samples are analyzed by LC-MS/MS to measure the depletion of the parent compound or the formation of metabolites.

  • Data Interpretation: The extent of metabolism by each individual CYP isozyme indicates its relative contribution to the overall metabolism of the test compound.

Experimental_Workflow cluster_workflow In Vitro Metabolism Assay Workflow start Start: Prepare Incubation Mixture (HLM/rCYP + Buffer + Test Compound) pre_incubation Pre-incubate at 37°C start->pre_incubation initiate Initiate Reaction (Add NADPH) pre_incubation->initiate sampling Time-course Sampling initiate->sampling terminate Terminate Reaction (Add Cold Solvent + Internal Standard) sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End: Data Analysis (Calculate t1/2 and CLint) analyze->end

Caption: A generalized workflow for in vitro drug metabolism assays.

Conclusion

This compound represents a significant advancement in the design of HIV protease inhibitors, primarily due to its engineered metabolic stability that obviates the need for pharmacokinetic boosting. This contrasts sharply with other PIs like lopinavir, atazanavir, and darunavir, which are all extensively metabolized by CYP3A4 and require co-administration with an inhibitor of this enzyme. This fundamental difference in metabolic pathways has important implications for potential drug-drug interactions, dosing regimens, and overall patient management. The provided data and experimental outlines offer a foundational understanding for researchers and drug development professionals working to advance HIV therapeutics.

References

In Vitro Validation of Elunonavir's Extended Half-Life: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro properties of Elunonavir, a novel long-acting HIV-1 protease inhibitor, with other established antiretroviral agents. The focus is on the in vitro validation of this compound's extended half-life, a key characteristic that supports its potential for less frequent dosing. Experimental data and detailed methodologies are presented to support the comparison.

Comparative Analysis of In Vitro Half-Life

This compound demonstrates exceptional metabolic stability, a key contributor to its long half-life. In vitro studies using human liver microsomes indicate a significantly lower clearance rate for this compound compared to other protease inhibitors. This translates to a remarkably long predicted in vitro half-life, distinguishing it from other long-acting antiretrovirals. The following table summarizes the available in vitro and in vivo half-life data for this compound and selected comparator drugs.

DrugDrug ClassIn Vitro Half-Life (Human Liver Microsomes)In Vivo Plasma Half-Life
This compound Protease Inhibitor> 2300 minutes (estimated)> 2 weeks[1]
Cabotegravir Integrase Inhibitor> 120 minutesOral: ~40 hours[2], Long-acting injectable: 21-50 days[3][4]
Rilpivirine NNRTI26.4 - 29.5 minutes[5]Oral: ~45 hours, Long-acting injectable: 13-28 weeks
Lopinavir Protease Inhibitor7.2 - 52.1 minutes4-6 hours (with Ritonavir)

NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to allow for replication and validation of the findings.

Human Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound (this compound or comparator)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

    • Prepare a microsomal suspension by diluting the pooled human liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution to 37°C.

    • In a 96-well plate, add the microsomal suspension to each well.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Immediately add the test compound working solution to the wells.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

Intracellular Half-Life Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay determines the persistence of the antiviral drug within its target cells, providing insight into the duration of its pharmacological effect.

Materials:

  • Test compound (this compound or comparator)

  • Healthy donor peripheral blood

  • Ficoll-Paque for PBMC isolation

  • RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phytohemagglutinin (PHA) for T-cell stimulation (optional)

  • Cell lysis buffer

  • Acetonitrile (for protein precipitation)

  • Internal standard for LC-MS/MS analysis

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Isolation and Culture of PBMCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

    • Resuspend the PBMCs in complete RPMI 1640 medium.

    • (Optional) Stimulate the PBMCs with PHA for 2-3 days to activate T-cells.

    • Plate the PBMCs in cell culture plates at a desired density.

  • Drug Loading:

    • Treat the PBMCs with the test compound at a specific concentration (e.g., 10x the in vitro EC50) for a defined period (e.g., 2-4 hours) to allow for drug uptake.

  • Washout and Time Course:

    • After the loading period, wash the cells extensively with drug-free medium to remove any extracellular drug.

    • Resuspend the cells in fresh, drug-free medium.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect cell pellets by centrifugation.

  • Sample Preparation for Analysis:

    • Lyse the cell pellets using a cell lysis buffer.

    • Precipitate the proteins by adding ice-cold acetonitrile containing an internal standard to the cell lysates.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the intracellular concentration of the parent drug in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the intracellular drug concentration versus time.

    • Determine the intracellular half-life by fitting the data to a one-phase decay model.

Visualizations

HIV Protease Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of HIV protease inhibitors, including this compound. These drugs prevent the cleavage of viral polyproteins, a crucial step in the maturation of new, infectious virions.

HIV_Protease_Inhibition Mechanism of HIV Protease Inhibitors cluster_virus HIV Virion cluster_host_cell Host Cell cluster_maturation Viral Maturation Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription Transcription Proviral DNA->Transcription Host Machinery Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Non-infectious Virion Non-infectious Virion HIV Protease->Non-infectious Virion New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Budding Budding New Virion Assembly->Budding This compound This compound This compound->HIV Protease Inhibition Infectious Virion Infectious Virion Budding->Infectious Virion

Caption: Mechanism of HIV Protease Inhibitors.

Experimental Workflow for In Vitro Half-Life Determination

The diagram below outlines the general workflow for determining the in vitro half-life of a compound using either a plasma stability assay or a liver microsome stability assay.

In_Vitro_Half_Life_Workflow Workflow for In Vitro Half-Life Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test Compound Stock Test Compound Stock Incubation Incubate at 37°C Test Compound Stock->Incubation Biological Matrix Biological Matrix (Plasma or Microsomes) Biological Matrix->Incubation Buffer & Cofactors Buffer & Cofactors Buffer & Cofactors->Incubation Time Points Sample at Multiple Time Points Incubation->Time Points Reaction Termination Terminate Reaction (e.g., Acetonitrile) Time Points->Reaction Termination Sample Processing Process Samples (e.g., Centrifugation) Reaction Termination->Sample Processing LC_MS_MS LC-MS/MS Analysis Sample Processing->LC_MS_MS Data Analysis Calculate Half-Life (t½) LC_MS_MS->Data Analysis

Caption: Workflow for In Vitro Half-Life Determination.

References

The Promise of Combined Strength: Elunonavir and Integrase Inhibitors in HIV Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A strategic alliance between two powerful classes of antiretroviral drugs—the novel, long-acting protease inhibitor elunonavir and the highly effective integrase strand transfer inhibitors (INSTIs)—holds significant potential for the future of HIV treatment. While direct clinical studies on the combination of this compound with INSTIs are not yet available, extensive in vitro research on combining other protease inhibitors (PIs) with INSTIs has consistently demonstrated synergistic or additive antiviral effects, paving the way for future investigations with next-generation compounds like this compound.

This compound (GS-1156) is a novel, potent HIV protease inhibitor distinguished by its high barrier to resistance and remarkable metabolic stability, which allows for a significantly prolonged half-life without the need for a pharmacokinetic enhancer.[1][2][3][4][5] Integrase inhibitors, such as raltegravir, dolutegravir, and bictegravir, are a cornerstone of modern antiretroviral therapy (ART), effectively blocking the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle. The combination of these two distinct mechanisms of action presents a compelling strategy to enhance viral suppression, reduce the risk of drug resistance, and potentially simplify treatment regimens.

Synergistic Antiviral Activity: Insights from In Vitro Studies

The rationale for combining protease and integrase inhibitors is rooted in their complementary roles in disrupting the HIV lifecycle. This combination targets two essential viral enzymes, leading to a multi-pronged attack on viral replication.

While specific data for this compound is pending, studies on other protease inhibitors combined with integrase inhibitors have consistently shown favorable interactions. For instance, in vitro studies have demonstrated that combinations of the protease inhibitors atazanavir, lopinavir, or darunavir with the integrase inhibitors elvitegravir or raltegravir result in additive to synergistic anti-HIV-1 activity. One study highlighted that the combination of two nucleoside reverse transcriptase inhibitors (NRTIs), emtricitabine (FTC) and tenofovir (TFV), with an integrase inhibitor showed the strongest synergy compared to combinations with protease inhibitors or non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Furthermore, the next-generation integrase inhibitor bictegravir has demonstrated synergistic activity when combined with other antiretrovirals, including the protease inhibitor darunavir. These findings strongly suggest that a combination of this compound with a potent integrase inhibitor would likely exhibit at least an additive, and possibly a synergistic, effect against HIV-1.

Comparative In Vitro Efficacy

The following table summarizes the in vitro antiviral activities of this compound and various integrase inhibitors against wild-type HIV-1. This data, gathered from separate studies, provides a baseline for understanding the potency of each agent individually.

Antiretroviral AgentDrug ClassEC50 (nM) in MT-4 cellsEC50 (nM) in PBMCsReference
This compound (GS-1156) Protease Inhibitor4.7-
Raltegravir Integrase Inhibitor--
Elvitegravir Integrase Inhibitor--
Dolutegravir Integrase Inhibitor0.710.51
Bictegravir Integrase Inhibitor--

Note: Direct comparative studies of all agents in the same assay system are not available. EC50 values can vary depending on the cell type and assay conditions.

Experimental Protocols

The evaluation of antiviral synergy is crucial in preclinical drug development. The most common method used in the cited studies is the checkerboard synergy assay.

Checkerboard Synergy Assay Protocol
  • Cell Culture: Human T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., NL4-3) is used to infect the cells.

  • Drug Dilutions: Serial dilutions of this compound and the selected integrase inhibitor are prepared.

  • Checkerboard Setup: In a 96-well plate, the drugs are added in a checkerboard pattern, with increasing concentrations of this compound along the x-axis and increasing concentrations of the integrase inhibitor along the y-axis. This creates a matrix of all possible concentration combinations.

  • Infection: The cells are infected with the HIV-1 virus stock in the presence of the drug combinations.

  • Incubation: The plates are incubated for a period that allows for viral replication (typically 3-7 days).

  • Measurement of Viral Replication: The extent of viral replication is measured using various methods, such as a p24 antigen ELISA, a reverse transcriptase activity assay, or a cell viability assay (e.g., MTS).

  • Data Analysis: The data is analyzed using synergy calculation software (e.g., CalcuSyn) to determine the combination index (CI). A CI value of <1 indicates synergy, a CI value of 1 indicates an additive effect, and a CI value of >1 indicates antagonism.

Visualizing the Mechanisms and Workflow

To better understand the interplay of these antiviral agents and the process of evaluating their combined efficacy, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibitors Antiretroviral Action HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA HIV_DNA->Integrated_DNA Integration Viral_Proteins Viral Proteins Integrated_DNA->Viral_Proteins Transcription & Translation New_Virions New Virions Viral_Proteins->New_Virions Assembly & Budding New_Virions->Infection_Spread Infects other cells INSTI Integrase Inhibitor PI This compound (Protease Inhibitor) Integration_Block->HIV_DNA Blocks Assembly_Block->Viral_Proteins Blocks Maturation

Figure 1. Dual inhibition of the HIV replication cycle by an integrase inhibitor and this compound.

Synergy_Assay_Workflow A Prepare serial dilutions of This compound and Integrase Inhibitor B Add drug combinations to 96-well plate (checkerboard) A->B C Add host cells (e.g., MT-4) and HIV-1 virus B->C D Incubate for 3-7 days C->D E Measure viral replication (e.g., p24 ELISA) D->E F Analyze data using Combination Index (CI) E->F G Determine Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) F->G

Figure 2. Experimental workflow for determining the in vitro synergy of drug combinations.

Future Directions and Conclusion

The strong preclinical evidence for synergy between existing protease inhibitors and integrase inhibitors provides a solid foundation for investigating the combination of this compound with leading INSTIs. Such studies are a critical next step to quantify the potential for enhanced antiviral activity and to assess the combination's profile against resistant viral strains.

For researchers and drug development professionals, the prospect of an this compound-INSTI combination therapy represents a significant advancement. The potential for a highly potent, long-acting regimen with a high barrier to resistance could address key challenges in HIV management, including treatment simplification, adherence, and the management of multi-drug resistant HIV. As this compound progresses through clinical development, data from combination studies will be eagerly anticipated by the scientific community.

References

Benchmarking Elunonavir's Potency Against Multi-Drug Resistant HIV Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Elunonavir (GS-1156), a novel, unboosted HIV protease inhibitor (PI), and its potential efficacy against multi-drug resistant (MDR) HIV-1 strains. As this compound is currently in early-stage clinical development (Phase I), detailed quantitative data on its performance against a comprehensive panel of resistant mutants are not yet publicly available.[1][2][3][4] This document summarizes the existing knowledge on this compound and provides a benchmark for its future evaluation by comparing it with established protease inhibitors: Darunavir, Atazanavir, and Lopinavir.

Introduction to this compound (GS-1156)

This compound is a next-generation HIV protease inhibitor developed by Gilead Sciences, engineered for high metabolic stability and a long half-life, potentially eliminating the need for a pharmacokinetic enhancer (booster).[5] Its unique design aims to provide a high barrier to the development of resistance. In vitro studies have demonstrated that this compound possesses potent antiviral activity against a panel of 49 viral isolates with a high resistance barrier. An EC50 value of 4.7 nM has been reported in the MT-4 human T-cell line.

Mechanism of Action: this compound's enhanced metabolic stability is attributed to a molecular appendage that restricts its access to the active site of cytochrome P450 enzymes, thereby reducing its metabolism. As a protease inhibitor, its primary mechanism of action is the prevention of HIV protease from cleaving viral polyproteins, a crucial step in the maturation of infectious virions.

Comparative Potency Against Multi-Drug Resistant HIV-1 Strains

While specific fold-change data for this compound against PI-resistant mutants are not yet available, the following tables provide a summary of the in vitro potency of Darunavir, Atazanavir, and Lopinavir against common protease inhibitor resistance-associated mutations. This information serves as a benchmark for assessing the future potential of this compound.

Table 1: In Vitro Potency (Fold Change in EC50 or IC50) of Selected Protease Inhibitors Against Resistant HIV-1 Strains

Protease InhibitorWild-Type HIV-1 (Fold Change)Multi-PI Resistant Strains (Fold Change Range)Key Resistance-Associated Mutations
Darunavir 10.6 - 43.8V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V
Atazanavir 1Up to >32.9I50L, M46I, V82A, L90M, I54V, N88S
Lopinavir 1Up to >74.5L10F/I/V/M, K20M/R, L24I, M46I/L, I47V/A, G48V, I54V/T/L/M, V82A/F/T, I84V, L90M

Note: Fold change values are compiled from multiple studies and can vary based on the specific mutations present and the assay methodology used.

Experimental Protocols

The following section outlines a representative methodology for assessing the phenotypic susceptibility of HIV-1 to protease inhibitors using a recombinant virus assay.

Phenotypic Susceptibility Assay Using Recombinant Viruses

This assay measures the concentration of a protease inhibitor required to inhibit the replication of HIV-1 by 50% (EC50 or IC50).

1. Generation of Recombinant Viruses:

  • The protease-coding region of the pol gene is amplified from patient-derived HIV-1 RNA or from site-directed mutant plasmids.
  • The amplified protease gene is inserted into a proviral DNA vector that lacks a functional protease gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
  • The resulting recombinant proviral DNA is transfected into a suitable host cell line (e.g., HEK293T cells) to produce infectious virus particles.

2. Drug Susceptibility Testing:

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.
  • The cells are infected with the recombinant virus in the presence of serial dilutions of the protease inhibitor being tested.
  • A reference strain of HIV-1 with known susceptibility to the protease inhibitor is tested in parallel.

3. Data Analysis:

  • After a defined incubation period (typically 48-72 hours), the expression of the reporter gene is measured.
  • The drug concentration that results in a 50% reduction in reporter gene expression compared to the no-drug control is calculated as the EC50 or IC50.
  • The fold change in resistance is determined by dividing the IC50 for the test virus by the IC50 for the reference strain.

Visualizations

Experimental Workflow: Phenotypic Susceptibility Assay

G cluster_0 Virus Generation cluster_1 Susceptibility Testing cluster_2 Data Analysis A Amplify Protease Gene (from patient RNA or plasmid) B Clone into Protease-Deficient Proviral Vector A->B C Transfect Host Cells (e.g., HEK293T) B->C D Harvest Recombinant Virus C->D F Infect with Virus & Serial Dilutions of PI D->F E Seed Target Cells (e.g., TZM-bl) E->F G Incubate (48-72h) F->G H Measure Reporter Gene Expression G->H I Calculate IC50 H->I J Determine Fold Change in Resistance I->J

Caption: Workflow for assessing protease inhibitor susceptibility.

Signaling Pathway: HIV Protease Inhibition and Resistance

G cluster_0 HIV Life Cycle cluster_1 Protease Inhibition cluster_2 Resistance Mechanism A HIV Gag-Pol Polyprotein B HIV Protease A->B Cleavage C Mature Viral Proteins B->C D Infectious Virion Assembly C->D E Protease Inhibitor (e.g., this compound) F Inhibition E->F F->B G Mutations in Protease Gene H Altered Protease Active Site G->H I Reduced Inhibitor Binding H->I I->F Circumvents

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Elunonavir

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in work involving Elunonavir (GS-1156). The following procedural guidance is intended to ensure the safe handling, use, and disposal of this potent HIV protease inhibitor.

Personal Protective Equipment (PPE)

Given that this compound is a potent pharmaceutical compound, strict adherence to safety protocols is mandatory to prevent occupational exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on standard practices for handling hazardous drugs and potent compounds in a laboratory setting.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection An N95 respirator or higher, particularly when handling the powdered form of the compound or when there is a risk of aerosolization.Minimizes the risk of inhalation.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram and protocol outline the key steps.

G Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Designated Workspace in a Ventilated Hood a->b c Weigh and Prepare this compound Solution b->c d Perform Experiment c->d e Decontaminate Workspace and Equipment d->e f Segregate and Dispose of Waste e->f g Doff PPE in Designated Area f->g

Caption: Figure 1: Experimental Workflow for Handling this compound.

  • Preparation:

    • Before handling this compound, ensure all necessary PPE is donned correctly as specified in Table 1.

    • Prepare a designated workspace within a certified chemical fume hood or biological safety cabinet to minimize exposure to aerosols.

    • Cover the work surface with disposable, absorbent bench paper.

  • Handling:

    • When weighing the solid form of this compound, use a containment balance or perform the task in a fume hood to avoid inhalation of the powder.

    • Prepare solutions in a well-ventilated area, avoiding splashing.

    • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

  • Cleanup and Decontamination:

    • Following the experiment, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Wipe down the work area with a detergent solution, followed by a rinse with water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled, and sealed hazardous waste container.
Contaminated PPE (gloves, gown) Place in a designated hazardous waste bag immediately after doffing.
Sharps (needles, scalpels) Dispose of in a puncture-resistant sharps container designated for hazardous chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available research.

Table 3: Physicochemical and Pharmacokinetic Properties of this compound [1]

ParameterValueSpecies/System
EC50 4.7 nMMT-4 human T-cell line
LogD 3.9-
Bioavailability (F) 39%Rat
Mean Residence Time (MRT) 19 hRat
Predicted Human Half-life > 2 weeksHuman

Mechanism of Action: HIV Protease Inhibition

This compound is an inhibitor of the HIV protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus (HIV). By blocking the active site of the protease, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of new, infectious virions.

Figure 2: Mechanism of Action of this compound cluster_hiv HIV Lifecycle cluster_inhibition Inhibition by this compound cluster_outcome Outcome A HIV Polyprotein Precursors B HIV Protease A->B Cleavage C Functional Viral Proteins B->C G Non-functional Viral Proteins D Mature, Infectious HIV Virion C->D H Immature, Non-infectious Virion E This compound F Inhibition F->B Blocks Active Site G->H

Caption: Figure 2: Mechanism of Action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.